Methylenebisacrylamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(prop-2-enoylamino)methyl]prop-2-enamide | |
|---|---|---|
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InChI |
InChI=1S/C7H10N2O2/c1-3-6(10)8-5-9-7(11)4-2/h3-4H,1-2,5H2,(H,8,10)(H,9,11) | |
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InChI Key |
ZIUHHBKFKCYYJD-UHFFFAOYSA-N | |
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Canonical SMILES |
C=CC(=O)NCNC(=O)C=C | |
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Molecular Formula |
C7H10N2O2 | |
| Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Related CAS |
26949-19-9 | |
| Record name | Poly(N,N′-methylenebisacrylamide) | |
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DSSTOX Substance ID |
DTXSID8025595 | |
| Record name | N,N'-Methylenebisacrylamide | |
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Molecular Weight |
154.17 g/mol | |
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Physical Description |
N,n'-methylenebisacrylamide is a white crystalline powder with a neutral odor. (NTP, 1992), Dry Powder, White solid; [CAMEO] | |
| Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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| Record name | 2-Propenamide, N,N'-methylenebis- | |
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Solubility |
0.1 to 1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Density |
1.235 at 86 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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Vapor Density |
5.31 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
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CAS No. |
110-26-9 | |
| Record name | N,N'-METHYLENEBISACRYLAMIDE | |
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| Record name | Methylenebisacrylamide | |
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| Record name | N,N'-Methylenebisacrylamide | |
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Melting Point |
365 °F (with decomposition) (NTP, 1992) | |
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Foundational & Exploratory
The Definitive Guide to Methylenebisacrylamide's Role in Polyacrylamide Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of N,N'-methylenebisacrylamide (MBA or bis-acrylamide) in the formulation of polyacrylamide gels. A thorough understanding of this cross-linking agent is paramount for optimizing protein and nucleic acid separation, ensuring reproducibility, and advancing research in proteomics, molecular biology, and drug development.
The Core Function of Methylenebisacrylamide: A Cross-Linking Agent
Polyacrylamide gels are formed through the polymerization of acrylamide (B121943) monomers into long chains. In the absence of a cross-linking agent, these chains would remain in a viscous solution, unsuitable for electrophoretic separation. This compound, a key bifunctional reagent, is the most commonly used cross-linking agent in polyacrylamide gel electrophoresis (PAGE).[1][2] Its primary role is to form covalent bonds between polyacrylamide chains, creating a three-dimensional, porous matrix. This network structure is essential for the gel's sieving properties, which allow for the separation of macromolecules based on their size and shape.
The polymerization of acrylamide and this compound is a free-radical-initiated process, typically catalyzed by the addition of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). APS generates free radicals, and TEMED acts as a catalyst to accelerate the formation of these radicals. These free radicals then initiate the polymerization of acrylamide monomers and their copolymerization with this compound to form the cross-linked gel matrix.
Quantitative Impact of this compound on Gel Properties
The physical properties of a polyacrylamide gel, particularly its pore size and mechanical strength (elasticity), are determined by two key parameters: the total monomer concentration (%T) and the percentage of cross-linker (%C).
-
%T = (grams of acrylamide + grams of bis-acrylamide) / 100 mL
-
%C = (grams of bis-acrylamide / (grams of acrylamide + grams of bis-acrylamide)) x 100
Varying the concentration of this compound has a direct and significant impact on the gel's performance.
Data Presentation: Effect of this compound on Gel Characteristics
| Total Monomer (%T) | Cross-linker (%C) | Acrylamide:Bis-acrylamide Ratio | Resulting Pore Size | Young's Modulus (Elasticity) | Typical Application |
| 5% | 1.9% | 51.6:1 | Large | Low | Separation of very large proteins (>200 kDa) |
| 8% | 2.6% | 37.5:1 | Medium-Large | Moderate | Separation of a broad range of proteins (30-200 kDa) |
| 10% | 2.6% | 37.5:1 | Medium | Moderate-High | General purpose protein separation (20-150 kDa) |
| 12% | 2.6% | 37.5:1 | Medium-Small | High | Separation of smaller proteins (10-100 kDa) |
| 15% | 2.6% | 37.5:1 | Small | Very High | High-resolution separation of small proteins and peptides (<50 kDa) |
| 8% | 5% | 19:1 | Smallest | High | Separation of very small molecules (e.g., peptides, nucleic acids) |
Note: The relationship between %C and pore size is complex; a minimum pore size is typically observed at around 5% C. Increasing %C beyond this point can lead to larger pore sizes due to the formation of non-homogeneous gel structures.
Experimental Protocols: Preparation of Polyacrylamide Gels
The following are standardized protocols for the preparation of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels with varying concentrations of this compound.
Reagents and Stock Solutions
-
30% Acrylamide/Bis-acrylamide Solution (See table below for different ratios)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh daily)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized Water
Acrylamide/Bis-acrylamide Stock Solutions (30% w/v):
| Acrylamide:Bis-acrylamide Ratio | %C | Grams of Acrylamide | Grams of Bis-acrylamide | Final Volume (with deionized water) |
| 19:1 | 5.0% | 28.5 g | 1.5 g | 100 mL |
| 29:1 | 3.3% | 29.0 g | 1.0 g | 100 mL |
| 37.5:1 | 2.6% | 29.2 g | 0.8 g | 100 mL |
Protocol for Casting a 10% Resolving Gel (for one 10 cm x 10 cm x 1.0 mm gel)
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.
-
Prepare Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents:
-
Deionized Water: 4.0 mL
-
30% Acrylamide/Bis-acrylamide (37.5:1): 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix. Add the following polymerization catalysts:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Cast the Gel: Immediately after adding TEMED, gently swirl the tube and pipette the solution between the glass plates to the desired height (leaving space for the stacking gel).
-
Overlay: Carefully overlay the resolving gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Polymerize: Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface will appear when polymerization is complete.
Protocol for Casting a 4% Stacking Gel
-
Prepare Stacking Gel Solution: After the resolving gel has polymerized, pour off the overlay. In a new 15 mL conical tube, combine the following:
-
Deionized Water: 6.1 mL
-
30% Acrylamide/Bis-acrylamide (37.5:1): 1.3 mL
-
0.5 M Tris-HCl, pH 6.8: 2.5 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the tube to mix. Add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Cast the Stacking Gel and Insert Comb: Immediately after adding TEMED, gently swirl and pipette the stacking gel solution on top of the resolving gel. Insert the comb, being careful to avoid air bubbles.
-
Polymerize: Allow the stacking gel to polymerize for 20-30 minutes at room temperature.
Visualizations: Signaling Pathways and Workflows
Polymerization of Acrylamide and this compound
Caption: Free-radical polymerization of acrylamide and this compound.
Structure of Cross-linked Polyacrylamide Gel
Caption: Schematic of a cross-linked polyacrylamide gel matrix.
Experimental Workflow for SDS-PAGE
Caption: Standard experimental workflow for SDS-PAGE.
References
An In-depth Technical Guide to Methylenebisacrylamide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and safety considerations for N,N'-Methylenebisacrylamide (MBAm or BIS). This document is intended to serve as a core resource for researchers utilizing this critical crosslinking agent in polymerization reactions, particularly in the formation of polyacrylamide gels for electrophoresis and other applications.
Core Chemical Properties
N,N'-Methylenebisacrylamide is a white, crystalline, odorless solid.[1][2] It is a bifunctional monomer containing two acrylamide (B121943) groups linked by a methylene (B1212753) bridge, which allows it to act as a crosslinking agent in polymerization reactions.[3] This crosslinking ability is fundamental to the formation of three-dimensional polyacrylamide gel matrices. The ratio of methylenebisacrylamide to acrylamide is a critical parameter that determines the physical properties of the resulting gel, including pore size, elasticity, and mechanical stability.[4]
Identifiers and Physical Properties
A summary of the key identifiers and physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Name | N,N'-Methylenebis(prop-2-enamide) | [5] |
| Synonyms | N,N'-Methylenebisacrylamide, Bisacrylamide, MBAm, MBA, BIS | [3][5] |
| CAS Number | 110-26-9 | [5][6] |
| Molecular Formula | C₇H₁₀N₂O₂ | [5][6] |
| Molecular Weight | 154.17 g/mol | [5][6] |
| Appearance | White crystalline powder/solid | [1][2] |
| Melting Point | >300 °C (decomposes) | [1][7] |
| Density | 1.235 g/cm³ | [7] |
| Solubility | Soluble in water, ethanol, and methanol. Very slightly soluble in water. | [1][4] |
| Vapor Density | 5.31 (vs air) | [8] |
Spectral Data
The structural characteristics of this compound have been well-defined by various spectroscopic techniques.
The NMR spectra of this compound provide detailed information about its proton and carbon environments. The chemical shifts are typically referenced to a residual solvent signal.[9]
Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆
| Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |
| ¹H NMR | ~8.91 | -NH- (Amide proton) | [9] |
| ~6.25 | =CH- (Vinyl proton) | [10] | |
| ~6.10 | =CH₂ (Vinyl proton, trans) | [10] | |
| ~5.60 | =CH₂ (Vinyl proton, cis) | [10] | |
| ~4.50 | -CH₂- (Methylene bridge) | [10] | |
| ¹³C NMR | ~165.4 | C=O (Carbonyl) | [10] |
| ~131.8 | =CH- (Vinyl) | [10] | |
| ~126.4 | =CH₂ (Vinyl) | [10] | |
| ~40.1 | -CH₂- (Methylene bridge) | [10] |
FTIR spectroscopy is a valuable tool for identifying the functional groups present in this compound. The key vibrational modes are summarized in Table 3.
Table 3: FTIR Vibrational Mode Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Reference(s) |
| ~3302 | N-H stretching | [1] |
| ~3065 | C-H stretching (vinyl) | [1] |
| ~2955 | C-H stretching (methylene) | [1] |
| ~1656 | C=O stretching (Amide I) | [6] |
| ~1625 | C=C stretching | [6] |
| ~1538 | N-H bending (Amide II) | [6] |
| 1408 - 1383 | C-H bending | [6] |
| 1360 - 1080 | C=O absorption | [1] |
| ~989 | =C-H out-of-plane bending | [6] |
Reactivity and Polymerization
The primary utility of this compound lies in its ability to copolymerize with acrylamide and other vinyl monomers via free-radical polymerization. This reaction is typically initiated by a system that generates free radicals, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[5][11] TEMED accelerates the formation of free radicals from persulfate, which then initiate the polymerization of acrylamide monomers. The growing polymer chains are randomly crosslinked by this compound, forming a porous gel matrix.[5]
Polymerization Kinetics
The kinetics of acrylamide and this compound copolymerization are complex and influenced by several factors, including monomer concentration, initiator concentration, temperature, and the presence of inhibitors like oxygen.[2] While specific rate constants can vary depending on the experimental conditions, the general principles of free-radical polymerization apply. The overall polymerization rate is influenced by the rates of initiation, propagation, and termination.[12]
Table 4: General Kinetic Parameters for Acrylamide Polymerization
| Parameter | Description | Factors of Influence | Reference(s) |
| Reactivity Ratios (r) | Ratios of the rate constants for a radical adding to its own monomer versus the comonomer. For acrylamide (M1) and this compound (M2), r1 and r2 describe the copolymer composition. | Monomer structure, solvent, temperature | [13] |
| Propagation Rate Constant (kp) | Rate at which monomer units are added to the growing polymer chain. | Temperature, monomer concentration | [14] |
| Termination Rate Constant (kt) | Rate at which two growing polymer chains react to terminate polymerization. | Viscosity of the medium, temperature | [14] |
Note: Quantitative values for these parameters are highly dependent on the specific experimental setup and are best determined empirically for a given system.
Polymerization Workflow
The following diagram illustrates the general workflow for the free-radical polymerization of acrylamide and this compound.
Experimental Protocols
Preparation of SDS-PAGE Gels
This protocol provides a step-by-step guide for casting 10% and 15% resolving SDS-PAGE gels.
Materials:
-
Acrylamide/Bis-acrylamide (30% solution, 29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Isopropanol (B130326) or water-saturated n-butanol
-
Gel casting apparatus
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean and assemble the glass plates and spacers of the gel casting apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare the Resolving Gel Solution: In a small beaker or tube, combine the components for the desired gel percentage as listed in Table 5. Add the TEMED and APS last, just before pouring the gel, as they will initiate polymerization.[9]
Table 5: Recipes for 10% and 15% Resolving Gels (for one 10 mL gel)
| Component | 10% Resolving Gel | 15% Resolving Gel |
| Distilled Water | 4.0 mL | 2.2 mL |
| 30% Acrylamide/Bis-acrylamide | 3.3 mL | 5.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.6 mL |
| 10% SDS | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL |
-
Pour the Resolving Gel: Gently swirl the solution to mix and immediately pour it into the gel cassette to the desired height (leaving space for the stacking gel).
-
Overlay the Gel: Carefully overlay the resolving gel with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay will be visible upon polymerization.
-
Prepare the Stacking Gel Solution: While the resolving gel is polymerizing, prepare the stacking gel solution as described in Table 6.
Table 6: Recipe for 5% Stacking Gel (for one 5 mL gel)
| Component | Amount |
| Distilled Water | 2.975 mL |
| 30% Acrylamide/Bis-acrylamide | 0.67 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
-
Pour the Stacking Gel: Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with distilled water. Add the stacking gel solution on top of the resolving gel and insert the comb.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes. The gel is now ready for sample loading and electrophoresis.
Toxicological Properties and Signaling Pathways
This compound, like acrylamide, is a neurotoxin.[6] While much of the research on neurotoxicity has focused on acrylamide, it is understood that α,β-unsaturated carbonyl compounds, including this compound, can react with nucleophilic groups in proteins and other biomolecules.[15]
General Toxicity
This compound is classified as toxic if swallowed and may cause genetic defects and cancer.[5][7] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[5] In vitro studies have shown that this compound can be cytotoxic to neuronal cells.[16]
Potential Signaling Pathways Affected
The neurotoxic effects of acrylamide and related compounds are thought to involve multiple cellular mechanisms, including the disruption of neurotransmission, induction of oxidative stress, and apoptosis.[17][18] Acrylamide can form covalent adducts with cysteine residues in proteins, leading to their inactivation and subsequent disruption of cellular processes.[15]
The following diagram illustrates a potential mechanism of acrylamide-induced neurotoxicity, which may share similarities with the effects of this compound.
Safety, Handling, and Disposal
Due to its toxicity, this compound must be handled with appropriate safety precautions.
Personal Protective Equipment (PPE)
When handling this compound powder or solutions, it is essential to wear:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary.[8]
Handling and Storage
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid contact with skin and eyes.[19]
-
Store in a tightly closed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19][20]
Spill and Waste Disposal
-
Spills: In case of a spill, avoid generating dust. Moisten the spilled solid with a non-flammable solvent (e.g., water) and carefully collect it into a sealed container for disposal.[21]
-
Waste Disposal: Dispose of this compound waste and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[21][22] Unpolymerized acrylamide/methylenebisacrylamide solutions should not be poured down the drain.[23] A common practice for small laboratory quantities is to polymerize the solution into a solid gel before disposal as chemical waste.[24]
Decontamination
Surfaces contaminated with this compound can be decontaminated. A common procedure involves treatment with a solution of potassium persulfate followed by sodium metabisulfite (B1197395) to promote polymerization and oxidation.
This guide provides a foundational understanding of this compound for researchers. For more specific applications and advanced troubleshooting, consulting the primary literature and established laboratory protocols is recommended.
References
- 1. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.nau.edu [www2.nau.edu]
- 3. SDS-PAGEによるタンパク質のサイズ別分離の基礎 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cytotoxic effects of acrylamide and its related compounds assessed by protein content, LDH activity and cumulative glucose consumption of neuron-rich cultures in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis induced by acrylamide in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrion-Mediated Apoptosis Induced by Acrylamide is Regulated by a Balance Between Nrf2 Antioxidant and MAPK Signaling Pathways in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. youtube.com [youtube.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. bio.vu.nl [bio.vu.nl]
- 23. benchchem.com [benchchem.com]
- 24. uww.edu [uww.edu]
An In-depth Technical Guide to the Methylenebisacrylamide Cross-Linking Mechanism in Polyacrylamide Gels
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the core mechanism of N,N'-methylenebisacrylamide (MBA or Bis) cross-linking in the formation of polyacrylamide gels. It covers the fundamental chemistry, factors influencing the polymer network, quantitative data, and standard experimental protocols.
The Core Mechanism: Free Radical Copolymerization
Polyacrylamide gels are formed through a vinyl addition polymerization reaction involving acrylamide (B121943) monomers and N,N'-methylenebisacrylamide (bis-acrylamide) as a cross-linking agent.[1][2][3] This reaction proceeds via a free-radical mechanism, which can be broken down into three primary stages: initiation, propagation (including cross-linking), and termination.[4] The most common system for initiating this polymerization in laboratory settings uses ammonium (B1175870) persulfate (APS) as an initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst.[1][5][6]
Initiation
The process begins with the generation of highly reactive free radicals. TEMED catalyzes the decomposition of the persulfate ion (S₂O₈²⁻) from APS to produce sulfate (B86663) free radicals (SO₄⁻•).[5][7] These radicals are the primary initiators of the polymerization process.
-
Reaction: S₂O₈²⁻ + TEMED → 2 SO₄⁻•
Propagation and Cross-Linking
Once formed, a sulfate free radical attacks an acrylamide monomer, transferring its unpaired electron and converting the monomer into a new free radical.[1][8] This activated monomer then reacts with other acrylamide monomers, leading to the rapid growth of a linear polyacrylamide chain.[8]
Simultaneously, the growing polymer chains can incorporate bis-acrylamide.[1][3] Since bis-acrylamide has two vinyl groups, it can react with two separate growing polyacrylamide chains.[2][3][9] This creates a covalent bridge, or cross-link, between them. The repetition of this process results in a three-dimensional, porous gel matrix.[2][7] The final structure is a mesh-like network of polyacrylamide chains interconnected by bis-acrylamide molecules.[7]
Termination
The polymerization process concludes when two free radicals react with each other. This can happen through the combination of two growing polymer chains or by disproportionation, resulting in stable, non-reactive polymer chains and terminating the reaction.[4] Oxygen can inhibit the polymerization process by scavenging free radicals, which is why solutions are often degassed before initiation.[7][10]
Visualizing the Cross-Linking Mechanism
The following diagram illustrates the key steps in the free-radical polymerization and cross-linking of acrylamide and bis-acrylamide.
Caption: Chemical pathway of Methylenebisacrylamide cross-linking.
Factors Influencing Gel Structure and Properties
The physical properties of the polyacrylamide gel, particularly its pore size, elasticity, and turbidity, are determined by several key parameters during polymerization.[1][6][11]
-
Total Monomer Concentration (%T): This is the total weight percentage of acrylamide and bis-acrylamide in the solution. A higher %T results in a greater concentration of polymer chains per unit volume, leading to a denser matrix with smaller average pore sizes.[6][12][13]
-
Cross-linker Concentration (%C): This represents the weight percentage of the cross-linker (bis-acrylamide) relative to the total monomer concentration. The relationship between %C and pore size is parabolic.[12] At a given %T, a %C of 5% typically produces the smallest pore size. Increasing or decreasing the %C from this optimal value will result in larger pores.[12]
-
Initiator (APS/TEMED) Concentration: The concentration of APS and TEMED affects the rate of polymerization and the average length of the polymer chains.[1] Higher initiator concentrations lead to a faster reaction, but result in shorter polymer chains.[1][14] This can increase the gel's turbidity and brittleness while decreasing its elasticity.[1][14] Conversely, lower concentrations produce longer polymer chains and a more elastic gel.[1]
-
Temperature: Polymerization is an exothermic reaction, and the ambient temperature affects its speed.[6][10] Higher temperatures accelerate the reaction, which must be controlled to prevent the formation of a non-uniform pore structure.[6]
-
Purity of Reagents: Contaminants or degradation of reagents, particularly the initiators APS and TEMED, can negatively impact the polymerization process and the reproducibility of the gel.[1]
Data Presentation
The following tables summarize the quantitative and qualitative effects of these parameters on the final gel properties.
Table 1: Effect of Monomer and Cross-linker Concentration on Gel Pore Size
| Parameter | Change | Effect on Average Pore Size | Rationale |
| %T (Total Monomer) | Increase | Decrease | Higher polymer density creates a tighter matrix.[6][13] |
| Decrease | Increase | Lower polymer density results in a looser matrix. | |
| %C (Cross-linker) | Increase from <5% to 5% | Decrease | Optimal cross-linking for a minimal pore structure.[12] |
| Increase from 5% to >5% | Increase | Inefficient cross-linking and bundling of chains creates larger voids.[12] |
Table 2: Effect of Initiator Concentration on Gel Properties
| Parameter | Change | Polymer Chain Length | Polymerization Rate | Gel Elasticity | Gel Turbidity |
| [APS] & [TEMED] | Increase | Shorter | Faster | Decreased | Increased |
| Decrease | Longer | Slower | Increased | Decreased | |
| Data summarized from references[1][14]. |
Experimental Protocols
This section provides a detailed methodology for a key application of this mechanism: the preparation of a discontinuous polyacrylamide gel for protein electrophoresis (SDS-PAGE).
Protocol: Hand-casting a Discontinuous Polyacrylamide Gel (for a 1.0 mm Mini-Gel)
Materials:
-
30% Acrylamide/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated n-butanol
-
Gel casting apparatus (glass plates, spacers, casting stand, combs)
Methodology:
-
Glass Plate Assembly: Thoroughly clean the glass plates and spacers with ethanol (B145695) and wipe dry.[15][16] Assemble the casting sandwich according to the manufacturer's instructions and place it in the casting stand, ensuring there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or conical tube, combine the components for the desired percentage of resolving gel (see Table 3 for examples), adding APS and TEMED last to initiate polymerization.[17][18] Swirl gently to mix.
-
Pour Resolving Gel: Immediately and carefully pipette the resolving gel solution between the glass plates to the desired height (typically about 1 cm below the bottom of the comb wells).[19]
-
Overlay and Polymerize: To create a sharp, flat interface, immediately overlay the monomer solution with a thin layer of isopropanol or water-saturated n-butanol.[19] Allow the gel to polymerize for 30-60 minutes at room temperature. A distinct interface will appear below the overlay when polymerization is complete.[19]
-
Prepare Stacking Gel Solution: While the resolving gel polymerizes, prepare the stacking gel solution (see Table 3).
-
Pour Stacking Gel: Once the resolving gel has set, pour off the overlay and rinse the top of the gel thoroughly with deionized water to remove any unpolymerized acrylamide.[19] Dry the area carefully with the edge of a filter paper. Pipette the stacking gel solution on top of the resolving gel until it overflows.
-
Insert Comb and Polymerize: Immediately insert the comb into the stacking gel solution, being careful not to trap air bubbles under the teeth.[15] Allow the stacking gel to polymerize for 20-30 minutes.[20]
-
Final Assembly: Once the stacking gel is set, the gel cassette can be placed into the electrophoresis tank. The wells should be rinsed with running buffer before loading samples.[17]
Table 3: Example Recipes for a 10 mL Mini-Gel
| Component | 4% Stacking Gel | 8% Resolving Gel | 12% Resolving Gel |
| Deionized Water | 6.1 mL | 4.6 mL | 3.3 mL |
| 30% Acrylamide/Bis | 1.3 mL | 2.7 mL | 4.0 mL |
| Tris Buffer | 2.5 mL (0.5M, pH 6.8) | 2.5 mL (1.5M, pH 8.8) | 2.5 mL (1.5M, pH 8.8) |
| 10% SDS | 100 µL | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL |
| Volumes are approximate and may require optimization. |
Mandatory Visualizations: Workflows and Relationships
Experimental Workflow: Gel Casting
The following diagram outlines the sequential steps for hand-casting a polyacrylamide gel.
Caption: Experimental workflow for hand-casting a polyacrylamide gel.
Logical Relationships of Gel Components
This diagram illustrates how the primary chemical components interact and are controlled by various parameters to determine the final gel structure.
Caption: Logical relationships between reagents, parameters, and gel structure.
References
- 1. bio-rad.com [bio-rad.com]
- 2. N,N-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 3. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. m.youtube.com [m.youtube.com]
- 8. How does acrylamide polymerization work? - Blog [rhmschem.com]
- 9. A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 13. Why Can Polyacrylamide Gel Electrophoresis Separate More Protein Bands | MtoZ Biolabs [mtoz-biolabs.com]
- 14. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
- 15. jircas.go.jp [jircas.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. bio-rad.com [bio-rad.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
Methylenebisacrylamide vs. Ammonium Persulfate: An In-depth Technical Guide to Polyacrylamide Gel Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the distinct and synergistic roles of N,N'-methylenebisacrylamide (bis-acrylamide) and ammonium (B1175870) persulfate (APS) in the polymerization of polyacrylamide gels. A thorough understanding of these core components is paramount for achieving reproducible, high-resolution results in techniques such as protein electrophoresis (SDS-PAGE), nucleic acid separation, and the synthesis of hydrogels for drug delivery and tissue engineering applications.
Core Components and Their Fundamental Roles
Polyacrylamide gel is a three-dimensional matrix formed by the copolymerization of acrylamide (B121943) monomers and a cross-linking agent.[1][2] This process is a vinyl addition polymerization initiated by a free-radical generating system.[1]
-
N,N'-Methylenebisacrylamide (Bis-acrylamide): The Architect. Bis-acrylamide is the primary cross-linking agent in polyacrylamide gels.[3][4][5] Its bifunctional structure, featuring two acrylamide groups joined by a methylene (B1212753) bridge, allows it to covalently link two elongating polyacrylamide chains.[2][6] This action transforms a solution of linear polymers into a porous, gel-like network.[4][5][6] The ratio of acrylamide to bis-acrylamide is the most critical factor in determining the gel's pore size, which dictates its molecular sieving properties and separation resolution.[4][6][7]
-
Ammonium Persulfate (APS): The Initiator. Ammonium persulfate serves as the source of free radicals required to initiate polymerization.[1][3][8] In aqueous solution, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), APS decomposes to produce sulfate (B86663) free radicals (S₂O₈²⁻ → 2 SO₄⁻•).[1][3][8][9] These highly reactive radicals readily interact with acrylamide monomers, activating them and triggering the chain reaction of polymerization.[1][10]
The Mechanism of Polymerization
The formation of a polyacrylamide gel is a rapid, exothermic reaction that proceeds via a free-radical mechanism. The process can be broken down into three key stages: initiation, propagation, and cross-linking.
-
Initiation: The process begins when TEMED catalyzes the decomposition of APS to generate sulfate free radicals.[1][9] TEMED accelerates the rate of this radical formation, allowing the reaction to proceed efficiently at room temperature.[1][8]
-
Propagation: A sulfate free radical transfers its unpaired electron to an acrylamide monomer, converting it into a free radical. This activated monomer then reacts with other acrylamide monomers, initiating the formation of long, linear polymer chains.[1][5][10]
-
Cross-Linking: As the polyacrylamide chains elongate, bis-acrylamide molecules are incorporated into the growing strands. Because bis-acrylamide has two vinyl groups, it can react with two different polymer chains, creating the crucial cross-links that form the 3D gel matrix.[1][5] The presence of oxygen can inhibit this process, as it scavenges free radicals; therefore, degassing of solutions is sometimes recommended for critical applications.[2][11]
References
- 1. bio-rad.com [bio-rad.com]
- 2. m.youtube.com [m.youtube.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. does inccreased amount of TEMED and APS affect the resolution of the polyacrylam - Molecular Biology [protocol-online.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. interchim.fr [interchim.fr]
- 9. researchgate.net [researchgate.net]
- 10. Titanium Dioxide Photocatalytic Polymerization of Acrylamide for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Linchpin of Separation: A Technical Guide to Methylenebisacrylamide's Role in SDS-PAGE
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein analysis, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) stands as a cornerstone technique for the separation and characterization of proteins based on their molecular weight. The success of this method hinges on the creation of a porous polyacrylamide gel matrix that acts as a molecular sieve. At the heart of this matrix formation is N,N'-Methylenebisacrylamide (BIS), a critical cross-linking agent. This technical guide provides an in-depth exploration of the fundamental principles of Methylenebisacrylamide in SDS-PAGE, offering a comprehensive resource for both seasoned researchers and those new to the technique.
Core Principles: The Chemistry of Polymerization and Cross-linking
Polyacrylamide gels are formed through the free-radical copolymerization of acrylamide (B121943) and N,N'-Methylenebisacrylamide.[1][2] This reaction is typically initiated by the addition of ammonium (B1175870) persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED), which accelerates the rate of free radical formation.[1][3]
The process unfolds in a series of steps:
-
Initiation: The sulfate (B86663) free radical, generated from APS, activates an acrylamide monomer, transforming it into a free radical.
-
Propagation: The activated acrylamide monomer reacts with other acrylamide monomers, initiating a chain reaction that forms long, linear polyacrylamide chains.[1]
-
Cross-linking: N,N'-Methylenebisacrylamide, possessing two acrylamide moieties linked by a methylene (B1212753) bridge, is incorporated into the growing polyacrylamide chains.[4] This bifunctional nature allows it to form covalent bonds between two different linear polyacrylamide chains, creating a three-dimensional, cross-linked network.[4]
The result is a gel matrix with a defined pore structure, the characteristics of which are paramount for the effective separation of proteins. The porosity of this gel is not static; it can be precisely controlled by modulating the total monomer concentration and the proportion of the cross-linker.
The Critical Parameters: %T and %C
The sieving properties of a polyacrylamide gel are defined by two key parameters:
-
%T (Total Monomer Concentration): This represents the total weight percentage (w/v) of both acrylamide and this compound in the gel solution.[5][6] A higher %T value leads to a more concentrated polymer matrix and, consequently, smaller average pore sizes.[6]
-
%C (Cross-linker Concentration): This is the weight percentage of this compound relative to the total monomer concentration (%T).[5]
The interplay between %T and %C is crucial for optimizing protein separation. While a higher %T generally results in smaller pores, the %C value has a more complex influence on the gel structure. At a fixed %T, the pore size is at its minimum when %C is around 5% (a 19:1 acrylamide to BIS ratio).[3][5] Increasing or decreasing the %C from this optimal point will result in a larger average pore size.[3] This is attributed to the non-homogeneous bundling of polymer strands at higher cross-linker concentrations.[5] For most standard SDS-PAGE applications for proteins, a %C of 2.7% (37.5:1 acrylamide to BIS ratio) or 3.3% (29:1 ratio) is commonly used.[5][7]
Quantitative Impact of Acrylamide and this compound Concentration on Gel Properties
The ability to tailor the pore size of the polyacrylamide gel allows for the effective separation of a wide range of protein molecular weights. The following table summarizes the general relationship between the total acrylamide concentration (%T) and the optimal protein separation range.
| Total Acrylamide Concentration (%T) | Optimal Protein Separation Range (kDa) | Typical Pore Size Range (nm) |
| 5% | 25 - 200 | ~100 |
| 7.5% | 15 - 100 | - |
| 10% | 10 - 70 | - |
| 12% | 12 - 45 | - |
| 15% | < 15 | ~5 - 10 |
Note: The typical pore size range is an approximation and can be influenced by the %C and polymerization conditions. Data compiled from multiple sources.
Experimental Protocols
Preparation of Acrylamide/Methylenebisacrylamide Stock Solutions
For consistency and to minimize handling of powdered acrylamide (a neurotoxin), it is recommended to prepare a 30% or 40% stock solution of acrylamide and this compound. A common stock solution is a 30% (w/v) solution with an acrylamide to BIS ratio of 29:1 or 37.5:1.
30% Acrylamide/BIS (29:1) Stock Solution:
-
Acrylamide: 29 g
-
N,N'-Methylenebisacrylamide: 1 g
-
Deionized Water: to a final volume of 100 mL
30% Acrylamide/BIS (37.5:1) Stock Solution:
-
Acrylamide: 29.2 g
-
N,N'-Methylenebisacrylamide: 0.8 g
-
Deionized Water: to a final volume of 100 mL
Store these solutions at 4°C, protected from light.
Casting a Standard 10% Resolving Gel and 4% Stacking Gel
This protocol is for a standard mini-gel (e.g., 1.0 mm thickness). Volumes should be adjusted for different gel sizes.
Reagents:
-
30% Acrylamide/BIS Solution (e.g., 29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh daily
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare the Resolving Gel Solution (10 mL): In a small beaker or tube, combine the following:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/BIS Solution: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization of Resolving Gel: Gently swirl the solution to mix. Add the following to initiate polymerization:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Cast the Resolving Gel: Immediately after adding TEMED, gently mix by swirling and pipette the solution between the glass plates to the desired height (leaving space for the stacking gel and comb).
-
Overlay the Resolving Gel: Carefully overlay the acrylamide solution with a thin layer of isopropanol or water-saturated butanol. This creates a flat interface and prevents oxygen from inhibiting polymerization at the surface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp line between the gel and the overlay solution will be visible upon polymerization.
-
Prepare the Stacking Gel Solution (5 mL): While the resolving gel is polymerizing, prepare the stacking gel solution in a separate tube:
-
Deionized Water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/BIS Solution: 0.65 mL
-
10% SDS: 50 µL
-
-
Cast the Stacking Gel: Once the resolving gel has polymerized, pour off the overlay and rinse the surface with deionized water. Remove all residual water.
-
Initiate Polymerization of Stacking Gel: Add the following to the stacking gel solution:
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
Insert Comb: Immediately after adding TEMED, gently mix and pour the stacking gel solution on top of the resolving gel. Insert the comb, being careful not to trap any air bubbles.
-
Allow Polymerization: Let the stacking gel polymerize for 20-30 minutes. The gel is now ready for use.
Visualizations
Acrylamide Polymerization and Cross-linking Workflow
Caption: Workflow of polyacrylamide gel formation.
Relationship Between BIS Concentration, Pore Size, and Protein Separation
Caption: Influence of BIS concentration on gel properties and protein separation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 3. Gel Electrophoresis Tables | Thermo Fisher Scientific - US [thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Agarose vs Polyacrylamide: Understanding Pore Size and Gel Properties – PAM Polyacrylamide Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 7. How to choose an acrylamide gel concentration for western blot [hellobio.com]
Methylenebisacrylamide solubility and preparation for lab use
An In-depth Technical Guide to Methylenebisacrylamide: Solubility and Laboratory Preparation
Abstract
N,N'-Methylenebisacrylamide (CAS: 110-26-9), commonly referred to as "bis-acrylamide" or MBA, is a critical cross-linking agent used extensively in molecular biology and polymer chemistry.[1] Its primary application is in the formation of polyacrylamide gels for the electrophoretic separation of proteins and nucleic acids.[2][3] The degree of cross-linking, controlled by the ratio of acrylamide (B121943) to bis-acrylamide, is a key determinant of the gel's porosity and sieving properties, which directly impacts the resolution of separation.[4][5] Despite its widespread use, its low aqueous solubility presents a challenge in the laboratory. This guide provides a comprehensive overview of the solubility characteristics of N,N'-Methylenebisacrylamide, a detailed protocol for its preparation for laboratory use, and essential safety and handling information.
Solubility Profile
N,N'-Methylenebisacrylamide is a white crystalline powder that is sparingly soluble in water and soluble in some organic solvents.[2][3][6] Its low solubility in cold water often necessitates gentle heating to facilitate dissolution. The solubility is influenced by temperature and the solvent system. A summary of its solubility in various common laboratory solvents is presented below.
Data Presentation: Solubility of N,N'-Methylenebisacrylamide
| Solvent | Temperature | Solubility |
| Water | 18 °C | 0.1 - 1 g/L[7] |
| Water | 20 °C | 20 g/L (or 20 mg/mL)[2][6] |
| Water | 20 °C | 10 g/L (or 10 mg/mL)[8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 31 mg/mL[8] |
| Ethanol | Not Specified | 2 mg/mL[8] |
| Methanol | Not Specified | Soluble[3] |
| Acetone | Not Specified | Soluble[6][9] |
Experimental Protocol: Preparation of 2% (w/v) Aqueous Stock Solution
This protocol details the standard procedure for preparing a 2% (w/v) N,N'-Methylenebisacrylamide stock solution, a common concentration for polyacrylamide gel casting.[10]
Materials and Equipment
-
N,N'-Methylenebisacrylamide powder (Electrophoresis grade)
-
High-purity, deionized (DI) water
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Warming plate
-
Graduated cylinder
-
0.22 µm or 0.45 µm sterile syringe filter
-
Sterile, light-protecting storage bottle (e.g., amber glass)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Methodology
-
Weighing: In a well-ventilated area or chemical fume hood, carefully weigh out 2.0 grams of N,N'-Methylenebisacrylamide powder. Avoid generating dust.[11][12]
-
Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of DI water and a magnetic stir bar.
-
Heating and Stirring: Place the beaker on a warming magnetic stirrer. Gently heat the solution to approximately 30-40°C while stirring.[13] Do not boil. The powder should dissolve completely, resulting in a clear, colorless solution.[2][6]
-
Volume Adjustment: Once the powder is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature. Quantitatively transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with DI water.
-
Sterile Filtration: To remove any particulates and ensure purity, filter the solution through a 0.22 µm or 0.45 µm sterile filter into a clean, sterile storage bottle.[13] This step is crucial for reproducibility in gel polymerization.
-
Storage: Label the bottle clearly with the contents ("2% N,N'-Methylenebisacrylamide"), preparation date, and initials. Store the solution in a dark, cool place, typically at 2-8°C.[2]
Workflow Visualization
The following diagram illustrates the key steps for the preparation of the aqueous N,N'-Methylenebisacrylamide solution.
Caption: Workflow for preparing a 2% (w/v) bis-acrylamide solution.
Stability and Storage
Proper storage is essential to maintain the chemical integrity of N,N'-Methylenebisacrylamide.
-
Solid Form: The powder is sensitive to light and air.[2][3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C.[2][14][15]
-
Aqueous Solution: Stock solutions should be stored at 2-8°C and protected from light to prevent degradation and premature polymerization. For long-term storage, aliquots can be kept at -20°C for at least a month.[8]
Safety and Handling
N,N'-Methylenebisacrylamide is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: It is classified as toxic if swallowed and is a suspected neurotoxin.[2][9]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling the powder or its solutions.[11][12][15]
-
Handling: Handle the solid powder exclusively in a chemical fume hood to avoid inhaling dust particles.[11][15] Avoid all personal contact, including skin and eye contact.[14][16] In case of skin contact, wash immediately and thoroughly with soap and water.[14]
-
Incompatibilities: Avoid contact with strong acids, strong bases, oxidizing agents, and free-radical initiators, as these can cause hazardous reactions or uncontrolled polymerization.[2][14][17]
References
- 1. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]
- 3. N,N'-Methylenebisacrylamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. serva.de [serva.de]
- 6. ensince.com [ensince.com]
- 7. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. chembk.com [chembk.com]
- 10. N,N-Methylenebisacrylamide solution, for electrophoresis, 2% in H2O - Forlabs Website [forlabs.co.uk]
- 11. carlroth.com [carlroth.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. mpbio.com [mpbio.com]
- 14. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Safeguarding Research: A Technical Guide to Handling Methylenebisacrylamide Powder
For Researchers, Scientists, and Drug Development Professionals
Methylenebisacrylamide is a widely used cross-linking agent in the formation of polyacrylamide gels for electrophoresis. While indispensable in the laboratory, its powder form presents significant health hazards that necessitate stringent safety protocols. This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required to mitigate the risks associated with this chemical.
Hazard Identification and Health Effects
This compound is classified as a hazardous substance.[1] It is toxic if swallowed, harmful in contact with skin, and may cause genetic defects, cancer, and damage to fertility or an unborn child.[2][3] Prolonged or repeated exposure can cause damage to the nervous system.[4][5][6]
Acute Exposure Symptoms:
-
Inhalation: May cause respiratory tract irritation, drowsiness, tingling sensations, fatigue, weakness, stumbling, slurred speech, and shaking.[4][5][7] In animal studies, inhalation has led to acute pulmonary edema.[5][7]
-
Skin Contact: Causes skin irritation and redness.[7][8] The substance can be absorbed through the skin, leading to systemic poisoning with symptoms similar to inhalation.[4][7] It may also cause an allergic skin reaction.[1][9]
-
Ingestion: Toxic if swallowed.[2][6] Ingestion may lead to systemic poisoning with symptoms paralleling those of inhalation.[4] Animal experiments suggest that ingestion of less than 150 grams could be fatal.[1]
Chronic Exposure Effects:
-
Prolonged or repeated exposure may lead to muscular weakness, incoordination, skin rashes, excessive sweating, peeling of the skin, and numbness.[4][8] It can cause damage to the central and peripheral nervous systems.[4]
Quantitative Hazard Data
The following table summarizes key quantitative data regarding the toxicity and exposure limits of this compound.
| Parameter | Value | Reference |
| Oral LD50 (Rat) | 390 mg/kg | [1] |
| Oral LD50 (Mouse) | 401 mg/kg | [1] |
| ACGIH TLV-TWA | 5 mg/m³ (skin) for solid | [7] |
| OSHA PEL | None established | [7] |
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.
Engineering Controls:
-
Ventilation: Always handle this compound powder in a well-ventilated area.[9] A system of local and/or general exhaust is recommended.[7] A chemical fume hood is the preferred engineering control for handling the powder.[2][10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][10]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]
-
Skin Protection: Wear appropriate protective gloves (tested according to EN 374) and clothing to prevent skin exposure.[6][10] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[9]
-
Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[10] For conditions where dust is apparent, a full-face dust/mist respirator may be worn.[7]
The following diagram illustrates the hierarchical approach to controlling exposure to this compound powder.
Standard Operating Protocol for Weighing this compound Powder
This protocol outlines the steps for safely weighing this compound powder to prepare a stock solution.
Materials:
-
This compound powder
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate solvent
-
Conical tube or beaker
-
Labeling materials
-
Waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE: lab coat, safety goggles, and appropriate gloves.
-
Decontaminate the work surface within the fume hood.
-
Place all necessary materials inside the fume hood.
-
-
Weighing:
-
Place a weighing paper or boat on the analytical balance and tare.
-
Carefully open the this compound container.
-
Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid generating dust.[9]
-
Close the this compound container tightly.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the conical tube or beaker.
-
Add the appropriate solvent to the desired concentration.
-
Cap and mix the solution until the powder is fully dissolved.
-
-
Cleanup:
-
Dispose of the weighing paper and any contaminated materials in a designated hazardous waste container.
-
Wipe down the spatula and the work surface with a suitable decontaminating solution.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling.[7][9]
-
The following diagram outlines the workflow for this experimental protocol.
Storage and Handling
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from sources of heat or ignition and protect from physical damage.[7]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]
Handling:
-
Avoid contact with eyes, skin, and clothing.[7]
-
Avoid breathing dust.[9]
-
Wash hands thoroughly after handling.[7]
Accidental Release and First Aid Measures
Accidental Release:
-
Minor Spills: Ventilate the area.[7] Pick up and place in a suitable container for disposal using a method that does not generate dust.[7]
-
Major Spills: Evacuate personnel to safe areas.[10] Wear appropriate protective equipment as specified in Section 3.[7] Prevent the substance from entering drains.[7]
First Aid:
-
Inhalation: Remove to fresh air.[7] If not breathing, give artificial respiration.[7] Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[2] Seek immediate medical attention.[2]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Get medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Get medical attention immediately.[4]
-
Ingestion: Do NOT induce vomiting.[2] Call a physician or poison control center immediately.[10]
The following diagram illustrates the relationship between routes of exposure, health effects, and first-aid responses.
Disposal Considerations
Dispose of this compound waste and contaminated materials in accordance with local, state, and federal regulations.[3] Do not allow the material to be released into the environment.[10]
By adhering to the comprehensive safety measures outlined in this guide, researchers can significantly minimize the risks associated with handling this compound powder and maintain a safe laboratory environment.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. norgenbiotek.com [norgenbiotek.com]
- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 8. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide on Methylenebisacrylamide: From Molecular Properties to Practical Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Methylenebisacrylamide, a critical reagent in various scientific and industrial applications. The document details its fundamental molecular properties, provides clear formulas for solution preparation, and offers in-depth experimental protocols for its use in polyacrylamide gel electrophoresis.
Core Properties of N,N'-Methylenebisacrylamide
N,N'-Methylenebisacrylamide, commonly referred to as "bis-acrylamide," is an organic compound with the chemical formula C₇H₁₀N₂O₂.[1][2][3] Its primary role in a laboratory setting is as a cross-linking agent in the synthesis of polyacrylamide gels for electrophoresis, which are used to separate proteins and nucleic acids.[2][4]
A summary of its key quantitative properties is presented in the table below.
| Property | Value |
| Chemical Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| Appearance | White crystalline powder |
| Purity | ≥99.0% |
Calculations for Solution Preparation
Accurate preparation of methylenebisacrylamide solutions is crucial for reproducible experimental results. Below are the fundamental calculations required.
Molar Solution Calculation
To prepare a stock solution of a specific molarity, the following formula is used:
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
Example: To prepare 100 mL (0.1 L) of a 0.1 M N,N'-Methylenebisacrylamide solution:
-
Mass (g) = 0.1 mol/L * 0.1 L * 154.17 g/mol
-
Mass (g) = 1.5417 g
Therefore, 1.5417 g of N,N'-Methylenebisacrylamide would be dissolved in a final volume of 100 mL of solvent.
Polyacrylamide Gel Solution Calculations
In the context of polyacrylamide gel electrophoresis (PAGE), the concentrations of acrylamide (B121943) and bis-acrylamide are often expressed as %T and %C.
-
%T (Total Monomer Concentration): This represents the total concentration of both acrylamide and bis-acrylamide in grams per 100 mL.
-
%C (Cross-linker Concentration): This is the percentage of the cross-linker (bis-acrylamide) by weight relative to the total monomer concentration.
The formulas to calculate the required amounts are:
Grams of Acrylamide = (%T * (100 - %C)) / 100
Grams of Bis-acrylamide = (%T * %C) / 100
These amounts are for a final volume of 100 mL of gel solution.
Experimental Protocols
The following are detailed methodologies for the preparation of N,N'-Methylenebisacrylamide solutions and their use in casting polyacrylamide gels.
Preparation of a 2% (w/v) N,N'-Methylenebisacrylamide Stock Solution
-
Weighing: Accurately weigh 2 grams of N,N'-Methylenebisacrylamide powder.
-
Dissolving: Transfer the powder to a beaker containing approximately 80 mL of deionized water.
-
Mixing: Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution should be cooled to room temperature before final volume adjustment.
-
Volume Adjustment: Transfer the dissolved solution to a 100 mL graduated cylinder or volumetric flask.
-
Final Volume: Add deionized water to bring the final volume to 100 mL.
-
Storage: Store the solution at 4°C in a dark bottle.
Casting a 10% Polyacrylamide Resolving Gel (for a 10 mL volume)
Materials:
-
30% Acrylamide/Bis-acrylamide stock solution (e.g., 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - prepare fresh
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Protocol:
-
Assemble Gel Casting Apparatus: Ensure the glass plates and spacers are clean and properly assembled.
-
Prepare Resolving Gel Solution: In a 15 mL conical tube, combine the following reagents in the order listed:
-
4.0 mL deionized water
-
3.33 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
0.1 mL 10% SDS
-
-
Initiate Polymerization:
-
Add 100 µL of 10% APS and gently swirl the tube to mix.
-
Add 10 µL of TEMED and gently swirl. Caution: Polymerization will begin rapidly after the addition of TEMED.
-
-
Pour the Gel: Immediately and carefully pipette the resolving gel solution between the glass plates to the desired height.
-
Overlay: Gently overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature. A clear interface between the gel and the overlay indicates completion.
-
Stacking Gel: After the resolving gel has polymerized, pour off the overlay and prepare the stacking gel to be poured on top.
Visualizing Molecular Processes and Workflows
To better understand the chemical reactions and experimental procedures, the following diagrams have been generated.
References
The Core Function of Methylenebisacrylamide in Hydrogel Synthesis: An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their unique properties, including high water content, porosity, and soft consistency, make them resemble natural living tissue, leading to their widespread use in biomedical and pharmaceutical applications such as tissue engineering, drug delivery, and as scaffolds for cell culture.[1][2] The structural integrity and specific physicochemical properties of a hydrogel are primarily dictated by the crosslinks that form its network structure. N,N'-Methylenebisacrylamide (MBA or BIS) is one of the most crucial and widely utilized crosslinking agents in the synthesis of polyacrylamide-based and other vinyl-polymer hydrogels, serving as the cornerstone for tuning their final properties.[2]
This technical guide provides an in-depth exploration of the function of MBA in hydrogel synthesis. It details the underlying chemical mechanisms, the quantitative impact of MBA concentration on hydrogel properties, standard experimental protocols, and the logical relationships governing its function.
The Chemical Mechanism of MBA Crosslinking
N,N'-Methylenebisacrylamide is a bifunctional monomer, meaning it possesses two vinyl (-CH=CH₂) groups. This structure allows it to act as a bridge, covalently linking two growing polymer chains together. The most common method for synthesizing polyacrylamide hydrogels involves the free-radical copolymerization of a primary monomer, such as acrylamide (B121943), with MBA.[3]
The process is typically initiated by a free-radical generating system. A widely used system is the combination of ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[3][4] TEMED accelerates the formation of sulfate (B86663) free radicals from APS. These highly reactive radicals then activate acrylamide monomers, initiating a chain reaction. As the polymer chains elongate, MBA is incorporated. Since MBA has two vinyl groups, it can react with and become part of two separate polymer chains, creating a stable, covalent crosslink. This process, repeated throughout the reaction volume, results in the formation of an extensive three-dimensional network that constitutes the hydrogel.[3]
// Relationships APS -> Radical [label="activated by TEMED", color="#5F6368", fontcolor="#202124"]; Radical -> ChainInit [label="reacts with AAm", color="#5F6368", fontcolor="#202124"]; AAm -> ChainInit [color="#5F6368"]; ChainInit -> ChainProp [label="addition of AAm", color="#5F6368", fontcolor="#202124"]; ChainProp -> Crosslink [label="incorporation of MBA", color="#5F6368", fontcolor="#202124"]; MBA -> Crosslink [color="#5F6368"]; Crosslink -> Hydrogel [label="forms 3D network", color="#5F6368", fontcolor="#202124"]; } mend Caption: Free-radical polymerization of acrylamide crosslinked with MBA.
Quantitative Impact of MBA Concentration on Hydrogel Properties
The concentration of MBA relative to the primary monomer is a critical parameter that allows for the precise tuning of a hydrogel's properties.[5][6] The degree of crosslinking directly influences the hydrogel's network density, which in turn dictates its mechanical strength, swelling behavior, and porosity.[7][8]
The relationship between MBA concentration and these key properties is summarized below.
// Nodes MBA_Conc [label="MBA Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; CrosslinkDensity [label="Crosslinking Density", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MechStrength [label="Mechanical Strength\n(Modulus, Stiffness)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PoreSize [label="Pore Size", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SwellingRatio [label="Swelling Ratio", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MBA_Conc -> CrosslinkDensity [label="Directly Increases"]; CrosslinkDensity -> MechStrength [label="Increases"]; CrosslinkDensity -> PoreSize [label="Decreases"]; CrosslinkDensity -> SwellingRatio [label="Decreases"]; } mend Caption: Relationship between MBA concentration and hydrogel properties.
The following tables summarize quantitative data from cited literature, illustrating the effects of varying MBA concentration.
Table 1: Effect of MBA Concentration on Mechanical Properties of Hydrogels
| Monomer System | MBA Concentration (% of monomer) | Compressive Modulus (kPa) | Fracture Stress (kPa) | Fracture Strain (%) | Reference |
| Acrylamide/Maleic Acid | 0.5% | 252.9 | 511 | 93.4 | [7] |
| Acrylamide/Maleic Acid | 1.0% | - | - | - | [7] |
| Acrylamide/Maleic Acid | 1.5% | - | - | - | [7] |
| Acrylamide/Maleic Acid | 2.0% | 472.4 | 274 | 56.9 | [7] |
| Agar/Polyacrylamide | 0.04 mol% (of PAAm) | 234 | 1020 | 1144 | [9] |
Note: As MBA content increases, the material becomes stiffer (higher modulus) but more brittle (lower fracture stress and strain).[7]
Table 2: Effect of MBA Concentration on Swelling Properties of Hydrogels
| Monomer System | MBA/Monomer Ratio | Swelling Ratio (g H₂O / g dry gel) | Curing Method | Reference |
| Polyacrylic Acid | 1.96% (mass ratio) | ~225 | Heat Cured | [10] |
| Polyacrylic Acid | 2.91% (mass ratio) | ~180 | Heat Cured | [10] |
| Polyacrylic Acid | 4.76% (mass ratio) | ~125 | Heat Cured | [10] |
| Acrylamide | nAAm/nMBAA = 40 | ~15 | Redox Initiator | [11] |
| Acrylamide | nAAm/nMBAA = 80 | ~25 | Redox Initiator | [11] |
| Acrylamide | nAAm/nMBAA = 100 | ~30 | Redox Initiator | [11] |
Note: Increasing the crosslinker concentration generally decreases the equilibrium swelling ratio because a denser network restricts the expansion of polymer chains.[10][12]
Experimental Protocols
Precise and reproducible hydrogel synthesis requires carefully controlled experimental procedures. Below are representative protocols for the synthesis and characterization of a polyacrylamide hydrogel.
A. Materials and Reagents:
-
Acrylamide (AAm) monomer solution (e.g., 40% w/v)
-
N,N'-Methylenebisacrylamide (MBA) solution (e.g., 2% w/v)
-
Ammonium Persulfate (APS) solution (e.g., 10% w/v in deionized water, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized Water
-
Buffer (e.g., Tris-HCl, pH 7.4)
B. Methodology:
-
Precursor Solution Preparation: In a conical tube, combine the acrylamide solution, MBA solution, buffer, and deionized water to achieve the desired final monomer and crosslinker concentrations. For example, for a 10% PAAm gel with a 3% crosslinker ratio, mix 2.5 mL of 40% AAm, 0.75 mL of 2% MBA, and 6.75 mL of water/buffer.
-
Degassing (Critical Step): Degas the precursor solution for 15-20 minutes using a vacuum pump. Oxygen inhibits free-radical polymerization and must be removed to ensure consistent and complete gelation.[3]
-
Initiation of Polymerization: Add the initiator and catalyst. A typical ratio is 10 µL of 10% APS and 10 µL of TEMED for every 10 mL of precursor solution. After adding, mix gently but thoroughly by inverting the tube.
-
Note: Polymerization begins immediately after the addition of TEMED.
-
-
Casting the Gel: Quickly pipette the solution into a mold (e.g., between glass plates for a flat gel, or into a petri dish).
-
Curing: Allow the gel to polymerize at room temperature for at least 30-60 minutes. The solution will turn from liquid to a solid, opaque gel.
-
Washing/Hydration: After polymerization, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water or buffer to wash away unreacted monomers and initiators and to allow it to swell to its equilibrium state.
A. Methodology:
-
Prepare a hydrogel sample and wash it as described above until it reaches equilibrium.
-
Remove the hydrogel from the swelling medium (e.g., deionized water) and gently blot the surface with a lint-free wipe to remove excess surface water.
-
Measure the mass of the swollen hydrogel (Ws).
-
Completely dry the hydrogel sample. This can be done by lyophilization (freeze-drying) or in a vacuum oven at 60°C until a constant weight is achieved.
-
Measure the mass of the dry hydrogel (Wd).
-
Calculate the ESR using the formula: ESR = (Ws - Wd) / Wd .
// Nodes start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; prep [label="1. Prepare Precursor Solution\n(AAm, MBA, Buffer, Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; degas [label="2. Degas Solution\n(Remove O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; initiate [label="3. Add APS & TEMED\n(Initiate Polymerization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cast [label="4. Cast Solution into Mold", fillcolor="#34A853", fontcolor="#FFFFFF"]; cure [label="5. Cure at Room Temperature\n(30-60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="6. Characterization\n(Swelling, Mechanical Testing, etc.)", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> prep; prep -> degas; degas -> initiate; initiate -> cast; cast -> cure; cure -> characterize; characterize -> end; } mend Caption: Experimental workflow for hydrogel synthesis and characterization.
Applications in Drug Development and Research
The ability to control hydrogel properties by adjusting the MBA concentration is fundamental to their application in the biomedical field.
-
Drug Delivery: The crosslinking density directly impacts the mesh size of the hydrogel network. In drug delivery systems, a lower MBA concentration results in a larger mesh size and a higher swelling ratio, which typically leads to faster diffusion and release of an encapsulated therapeutic agent. Conversely, a higher MBA concentration creates a tighter network, slowing drug release for sustained-delivery applications.[1]
-
Tissue Engineering: MBA is used to create hydrogel scaffolds with mechanical properties that mimic the native extracellular matrix (ECM) of specific tissues. For example, soft hydrogels with low MBA content might be used for neural tissue engineering, while stiffer, more highly crosslinked hydrogels are suitable for cartilage or bone regeneration.[2]
-
Biomolecule Separation: In polyacrylamide gel electrophoresis (PAGE), the ratio of acrylamide to MBA is precisely controlled to create gels with specific pore sizes.[1] This allows for the size-based separation of proteins and nucleic acids, a cornerstone technique in molecular biology and diagnostics.
References
- 1. N,N-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. bio-rad.com [bio-rad.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dynamic cross-linking of an alginate–acrylamide tough hydrogel system: time-resolved in situ mapping of gel self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Importance of Polyacrylamide Hydrogel Diverse Chains and Cross-Linking Density for Cell Proliferation, Aging, and Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 10. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. expresspolymlett.com [expresspolymlett.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
protocol for preparing a 10% polyacrylamide gel with Methylenebisacrylamide
Application Note: Preparation of a 10% Polyacrylamide Gel
Introduction
Polyacrylamide Gel Electrophoresis (PAGE) is a fundamental and widely used technique in biochemistry, molecular biology, and the life sciences for the separation of biological macromolecules, primarily proteins and nucleic acids, based on their electrophoretic mobility.[1] For protein separation, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common method. This technique separates proteins primarily by their molecular weight.[2][3]
The gel matrix is formed by the free-radical polymerization of acrylamide (B121943) monomers and N,N'-methylenebisacrylamide (bis-acrylamide), a cross-linking agent.[3][4] The polymerization is initiated by ammonium (B1175870) persulfate (APS), which generates free radicals, and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[5][6][7] The pore size of the resulting gel acts as a molecular sieve and is determined by the total concentration of acrylamide and the percentage of the bis-acrylamide cross-linker.[1][6] Lower percentage gels (e.g., 8%) have larger pores and are ideal for resolving high molecular weight proteins, while higher percentage gels (e.g., 12-15%) have smaller pores and are better for separating smaller proteins.[1][8] A 10% gel provides excellent resolution for a broad range of proteins, typically from 20 to 300 kDa.[9][10]
This protocol details the preparation of a discontinuous SDS-PAGE gel, which consists of two distinct layers: a larger "separating" (or "resolving") gel and a shorter "stacking" gel.[1] The separating gel, with a pH of 8.8, is where the proteins are resolved based on size.[1][11] The stacking gel has a lower acrylamide concentration and a lower pH of 6.8, which serves to concentrate the proteins into a narrow band before they enter the separating gel, resulting in sharper, more resolved bands.[1][6]
Key Reagents and Their Functions
-
Acrylamide and N,N'-methylenebisacrylamide (Bis-acrylamide): These are the building blocks of the gel matrix. Acrylamide polymerizes into long chains, while bis-acrylamide forms cross-links between these chains, creating the porous network.[2][3]
-
Tris Buffer: Used to establish and maintain a stable pH for both the stacking (pH 6.8) and resolving (pH 8.8) gels, which is critical for the discontinuous buffer system.[11]
-
Sodium Dodecyl Sulfate (SDS): An anionic detergent that denatures proteins, disrupting their secondary and higher-order structures, and imparts a uniform negative charge-to-mass ratio.[3] This ensures that migration is dependent on molecular weight alone.[2]
-
Ammonium Persulfate (APS): The initiator of the polymerization reaction. It provides the free radicals necessary to start the process.[3][7]
-
N,N,N',N'-tetramethylethylenediamine (TEMED): A catalyst that accelerates the rate of free radical formation by APS, thus promoting polymerization.[3][6][7]
Quantitative Data: Reagent Volumes
The volumes provided in the tables below are for casting one standard mini-gel (approximately 1.0 mm thickness).
Table 1: 10% Separating (Resolving) Gel Recipe (Total Volume: 10 mL)
| Component | Stock Solution | Volume to Add |
| Distilled Water (dH₂O) | - | 3.8 mL |
| 30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1) | 30% (w/v) | 3.4 mL |
| Separating Gel Buffer | 1.5 M Tris-HCl, pH 8.8 | 2.6 mL |
| SDS | 10% (w/v) | 100 µL |
| APS | 10% (w/v) | 100 µL |
| TEMED | - | 10 µL |
Note: APS and TEMED should be added immediately before casting the gel to initiate polymerization.[9]
Table 2: 4% Stacking Gel Recipe (Total Volume: 5 mL)
| Component | Stock Solution | Volume to Add |
| Distilled Water (dH₂O) | - | 2.975 mL |
| 30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1) | 30% (w/v) | 0.67 mL |
| Stacking Gel Buffer | 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| SDS | 10% (w/v) | 50 µL |
| APS | 10% (w/v) | 50 µL |
| TEMED | - | 5 µL |
Note: As with the separating gel, add APS and TEMED just before pouring the stacking gel.[9]
Experimental Protocol: Casting a 10% Polyacrylamide Gel
1. Assembly of Gel Casting Apparatus
-
Thoroughly clean the glass plates and spacers with detergent, rinse extensively with deionized water, and finally with ethanol (B145695) to remove any residues.[11][12]
-
Assemble the glass plate sandwich according to the manufacturer's instructions, ensuring the spacers are correctly aligned and the bottom is perfectly sealed to prevent leakage.
-
Place the assembled cassette into the casting frame.
2. Preparation and Pouring of the 10% Separating Gel
-
In a small beaker or conical tube, combine the dH₂O, 30% Acrylamide/Bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS as specified in Table 1.[9]
-
Gently swirl the mixture.
-
Immediately before pouring , add the 10% APS and then the TEMED. Swirl gently but quickly to mix; avoid introducing air bubbles.[13] Polymerization will begin as soon as these are added.[6]
-
Using a pipette, carefully pour the separating gel solution into the gap between the glass plates.[9]
-
Leave sufficient space at the top for the stacking gel and the comb (approximately 2 cm).[13]
-
Immediately overlay the gel solution with a thin layer (0.5 - 1 mL) of water-saturated isopropanol (B130326) or distilled water.[11][14] This creates a flat, even surface and prevents oxygen from inhibiting polymerization at the top of the gel.
-
Allow the separating gel to polymerize for 30-60 minutes at room temperature.[14] A distinct interface between the gel and the overlay solution will become visible upon polymerization.[13]
3. Preparation and Pouring of the 4% Stacking Gel
-
Once the separating gel has polymerized, pour off the overlay solution and rinse the top of the gel several times with distilled water to remove any unpolymerized acrylamide.[13] Wick away any excess water with the edge of a piece of filter paper.
-
In a separate tube, prepare the stacking gel solution by combining the components listed in Table 2, adding the APS and TEMED last.[9]
-
Quickly pour the stacking gel solution directly on top of the polymerized separating gel until the cassette is full.
-
Immediately and carefully insert the comb into the stacking gel solution, being cautious not to trap any air bubbles under the teeth.[12]
-
Allow the stacking gel to polymerize for 20-30 minutes at room temperature.[9][11]
4. Final Steps
-
Once the stacking gel has fully polymerized, the gel is ready for use.
-
Carefully remove the comb by pulling it straight up to ensure well formation is not disturbed.[13]
-
The gel cassette can now be placed into the electrophoresis tank for sample loading and running.
Visualizations
Caption: Free-radical polymerization of acrylamide and bis-acrylamide.
Safety Precautions: Unpolymerized acrylamide is a potent neurotoxin.[1][15] Always wear gloves, a lab coat, and safety glasses when handling acrylamide powder or solutions. Once polymerized, the polyacrylamide gel is considered non-toxic and safe to handle with standard laboratory precautions.
References
- 1. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. Electrophoresis in western blot | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. LabXchange [labxchange.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Polyacrylamide Gel Electrophoresis, How It Works, Technique Variants and Its Applications | Technology Networks [technologynetworks.com]
- 7. Polyacrylamide Gel: Overview & Applications [excedr.com]
- 8. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. SDS-PAGE Gel Recipes | Proteintech Group [ptglab.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. jircas.go.jp [jircas.go.jp]
- 13. bitesizebio.com [bitesizebio.com]
- 14. bio-rad.com [bio-rad.com]
- 15. mpbio.com [mpbio.com]
Optimizing Protein Separation: A Guide to Calculating Methylenebisacrylamide to Acrylamide Ratios
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins based on their molecular weight. The resolution of this technique is critically dependent on the pore size of the polyacrylamide gel matrix, which is controlled by the total acrylamide (B121943) concentration and the ratio of acrylamide to the cross-linker, N,N'-methylenebisacrylamide (bis-acrylamide). This document provides a detailed guide for calculating and optimizing the methylenebisacrylamide to acrylamide ratio to achieve high-resolution separation of proteins for various research and drug development applications.
Introduction to Polyacrylamide Gel Electrophoresis (PAGE)
PAGE is a widely used technique in biochemistry and molecular biology to separate proteins according to their size.[1] In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the most common form of PAGE, the protein mixture is treated with the anionic detergent SDS.[2] SDS denatures the proteins, disrupting their secondary, tertiary, and quaternary structures, and imparts a uniform negative charge.[3] Consequently, the charge-to-mass ratio of all protein-SDS complexes becomes nearly constant, and their migration through the gel is determined primarily by their size.[3]
The polyacrylamide gel acts as a molecular sieve.[3] It is a chemically inert and porous matrix formed by the polymerization of acrylamide and a cross-linking agent, typically N,N'-methylenebisacrylamide.[3][4] Smaller proteins navigate through the pores more easily and thus migrate faster than larger proteins, which are impeded by the gel matrix.[1][3] The ability to precisely control the pore size of the gel by adjusting the total concentration of acrylamide and the proportion of the cross-linker is a key advantage of this technique.[3][5]
The Role of Acrylamide and this compound
The formation of a polyacrylamide gel is a free-radical polymerization reaction initiated by ammonium (B1175870) persulfate (APS) and catalyzed by N,N,N',N'-tetramethylethylenediamine (TEMED).[6][7]
-
Acrylamide: Forms long linear polymer chains.[8]
-
N,N'-Methylenebisacrylamide (Bis-acrylamide): Acts as a cross-linking agent, forming covalent bonds between the linear polyacrylamide chains.[4][8] This cross-linking is essential for the formation of a three-dimensional gel matrix.[4][5]
The properties of the gel, particularly its pore size, are determined by two parameters:
-
Total Monomer Concentration (%T): The total percentage (w/v) of acrylamide and bis-acrylamide in the gel. A higher %T results in a smaller average pore size.[5][7]
-
Cross-linker Concentration (%C): The percentage of the total monomer that is the cross-linker (bis-acrylamide).[5][7]
The relationship between %C and pore size is complex; a minimum pore size is generally achieved at a %C of about 5% (a 19:1 acrylamide:bis-acrylamide ratio).[5][8]
Calculating the Acrylamide to this compound Ratio
The ratio of acrylamide to bis-acrylamide is crucial for achieving optimal protein separation. Different ratios are suitable for separating proteins of different molecular weight ranges.
Standard Ratios for Protein Separation
| Acrylamide:Bis-acrylamide Ratio | %C | Application |
| 19:1 | 5.0% | High-resolution separation of small proteins and peptides.[8][9] |
| 29:1 | 3.3% | General-purpose gels for separating a wide range of proteins.[5][8] |
| 37.5:1 | 2.6% | Standard for most SDS-PAGE applications, providing good resolution for a broad range of molecular weights.[5][8] |
Effect of Acrylamide Concentration on Protein Separation Range
The total acrylamide concentration (%T) determines the effective separation range of the gel.
| Gel Percentage (%T) | Recommended Protein Size Range (kDa) |
| 7.5% | 36 - 94[10] |
| 10% | 16 - 68[10] |
| 12% | ~20 - 50[11] |
| 15% | 12 - 43[10] |
Experimental Protocols
Preparation of Acrylamide/Bis-acrylamide Stock Solutions
Caution: Acrylamide and bis-acrylamide are neurotoxins in their unpolymerized form.[7][9] Always wear gloves, a lab coat, and safety glasses when handling these chemicals. Work in a well-ventilated area or a fume hood.[9][12]
To prepare a 30% (w/v) acrylamide/bis-acrylamide stock solution (29:1 ratio):
-
Weigh 29 g of acrylamide.
-
Weigh 1 g of N,N'-methylenebisacrylamide.
-
Dissolve both in deionized water to a final volume of 100 mL.
-
Filter the solution through a 0.45 µm filter.
-
Store the solution at 4°C in a dark bottle.[10]
To prepare a 40% (w/v) acrylamide/bis-acrylamide stock solution (37.5:1 ratio):
-
Weigh 38.96 g of acrylamide.
-
Weigh 1.04 g of N,N'-methylenebisacrylamide.
-
Dissolve both in deionized water to a final volume of 100 mL.
-
Filter the solution through a 0.45 µm filter.
-
Store the solution at 4°C in a dark bottle.
Casting a Standard 10% SDS-Polyacrylamide Gel
This protocol is for casting one mini-gel (e.g., 8 cm x 10 cm x 1.0 mm).
Reagents:
-
30% or 40% Acrylamide/Bis-acrylamide stock solution (e.g., 29:1 or 37.5:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh daily[13]
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated n-butanol[13]
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.[2][12]
-
Prepare the Resolving Gel Solution (10 mL total volume):
-
Deionized water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide solution: 3.33 mL
-
10% SDS: 100 µL
-
Immediately before pouring, add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
-
Pour the Resolving Gel: Gently swirl the mixture and immediately pour the solution between the glass plates to the desired height (leaving space for the stacking gel and comb).[14]
-
Overlay the Gel: Carefully overlay the acrylamide solution with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface and to prevent oxygen inhibition of polymerization.[2][13]
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface will appear between the gel and the overlay solution.[13]
-
Prepare the Stacking Gel Solution (5 mL total volume):
-
Deionized water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% Acrylamide/Bis-acrylamide solution: 0.67 mL
-
10% SDS: 50 µL
-
Immediately before pouring, add:
-
10% APS: 50 µL
-
TEMED: 5 µL
-
-
-
Pour the Stacking Gel: Pour off the overlay solution from the resolving gel and rinse the top of the gel with deionized water.[13] Dry the area above the resolving gel with filter paper.[13] Pour the stacking gel solution on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.[15]
-
Allow Polymerization: Let the stacking gel polymerize for 20-30 minutes at room temperature.[2]
-
Prepare for Electrophoresis: Once polymerized, the gel is ready for sample loading and electrophoresis.
Visualizations
Caption: Formation of the polyacrylamide gel matrix.
Caption: Workflow for casting a polyacrylamide gel.
Caption: Effect of ratio on pore size and separation.
References
- 1. microbenotes.com [microbenotes.com]
- 2. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 3. benchchem.com [benchchem.com]
- 4. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 5. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 6. youtube.com [youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. khimexpert.com [khimexpert.com]
- 10. Polyacrylamide Gel Electrophoresis (PAGE) [ivaan.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein gel casting — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 13. bio-rad.com [bio-rad.com]
- 14. static.igem.org [static.igem.org]
- 15. Protocol for Polyacrylamide Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols: Optimizing Methylenebisacrylamide Concentration for High-Resolution Separation of Small DNA Fragments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing polyacrylamide gel electrophoresis (PAGE) for the high-resolution separation of small DNA fragments. Precise separation of small nucleic acids is critical for a multitude of molecular biology applications, including DNA sequencing, genotyping, and purification of oligonucleotides. The concentration of the cross-linker, N,N'-methylenebisacrylamide (bis-acrylamide), in relation to acrylamide (B121943) is a key determinant of the gel's pore size and, consequently, its resolving power.
Principle of Separation
Polyacrylamide gels are formed by the polymerization of acrylamide monomers into long chains, which are then cross-linked by bis-acrylamide molecules. The total acrylamide concentration (%T) and the percentage of cross-linker (%C) dictate the physical properties of the gel matrix. For the separation of small DNA fragments, a higher percentage of total acrylamide is generally used to create a smaller pore size. The ratio of acrylamide to bis-acrylamide is crucial; a ratio of 19:1 is widely recognized for generating gels with minimal pore size, enabling the resolution of DNA fragments that differ by just a single nucleotide.[1]
Data Presentation: Acrylamide Gel Composition and DNA Separation Range
The following tables summarize the recommended acrylamide concentrations and acrylamide:bis-acrylamide ratios for separating small DNA fragments under both native and denaturing conditions.
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE is employed when the secondary structure of the DNA is to be preserved.[2][3]
| Acrylamide:Bis-acrylamide Ratio | Total Acrylamide % (w/v) | Optimal DNA Size Range (bp) |
| 29:1 | 4% | 1000-2000 |
| 29:1 | 6% | 70-450 |
| 29:1 | 8% | 60-460 |
| 29:1 | 10% | 50-300 |
| 29:1 | 12% | 40-200 |
| 19:1 | 5% | 80-500 |
| 19:1 | 8% | 60-400 |
| 19:1 | 12% | 25-150 |
| 19:1 | 15% | 25-150 |
| 19:1 | 20% | 6-100 |
Data compiled from multiple sources providing approximate separation ranges.[2][4]
Denaturing Polyacrylamide Gel Electrophoresis (Urea-PAGE)
Denaturing PAGE, which includes urea (B33335), is used to separate single-stranded DNA fragments, a technique fundamental to DNA sequencing and analysis of single-stranded oligonucleotides.[3][5][6] The 19:1 acrylamide:bis-acrylamide ratio is standard for these high-resolution applications.[1]
| Acrylamide:Bis-acrylamide Ratio | Total Acrylamide % (w/v) | Application |
| 19:1 | 4-8% | DNA Sequencing, resolving fragments <500 nucleotides |
| 19:1 | 6% | DNA Sequencing, provides 200-250 bases of readable sequence |
Data compiled from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: Native Polyacrylamide Gel Electrophoresis for Small DNA Fragment Separation
This protocol is designed for the separation of double-stranded DNA fragments while maintaining their native conformation.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (19:1 or 29:1)
-
10X TBE Buffer (Tris-borate-EDTA)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
DNA samples
-
6X DNA loading dye
-
DNA size markers
Procedure:
-
Gel Casting Assembly: Assemble the glass plates and spacers of the electrophoresis apparatus according to the manufacturer's instructions. Ensure there are no leaks.
-
Gel Solution Preparation (for a 10% gel):
-
In a 50 ml conical tube, mix the following:
-
12.5 ml of 40% Acrylamide/Bis-acrylamide (19:1) solution
-
5 ml of 10X TBE Buffer
-
32.5 ml of deionized water
-
-
-
Initiating Polymerization:
-
Pouring the Gel: Immediately pour the acrylamide solution between the glass plates, avoiding air bubbles.
-
Inserting the Comb: Insert the comb into the top of the gel solution, ensuring no air bubbles are trapped beneath the teeth.[8]
-
Polymerization: Allow the gel to polymerize for at least 30-60 minutes at room temperature. A clear demarcation will appear at the bottom of the wells upon polymerization.
-
Setting up the Electrophoresis:
-
Once polymerized, carefully remove the comb.
-
Place the gel cassette into the electrophoresis tank.
-
Fill the inner and outer buffer chambers with 1X TBE buffer.
-
Using a syringe or pipette, flush out the wells with 1X TBE buffer to remove any unpolymerized acrylamide.[8]
-
-
Loading Samples:
-
Mix DNA samples with 6X loading dye.
-
Carefully load the samples and DNA size markers into the wells.
-
-
Electrophoresis:
-
Visualization: After electrophoresis, stain the gel with a fluorescent dye (e.g., Ethidium Bromide or SYBR Gold) and visualize the DNA fragments under UV light.[8]
Protocol 2: Denaturing Urea-PAGE for High-Resolution Separation of Single-Stranded DNA
This protocol is optimized for applications requiring single-nucleotide resolution, such as DNA sequencing analysis.
Materials:
-
40% Acrylamide/Bis-acrylamide solution (19:1)
-
Urea
-
10X TBE Buffer (Tris-borate-EDTA)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
DNA sequencing samples in formamide (B127407) loading dye
Procedure:
-
Gel Casting Assembly: Assemble the gel casting apparatus as described in Protocol 1.
-
Denaturing Gel Solution Preparation (for a 6%, 7 M Urea gel, 70 ml total volume):
-
In a beaker, dissolve 29.4 g of urea in:
-
10.5 ml of 40% Acrylamide/Bis-acrylamide (19:1) solution
-
7 ml of 10X TBE buffer
-
Approximately 20 ml of distilled water
-
-
Gently warm the solution to aid in dissolving the urea. Once dissolved, adjust the final volume to 70 ml with distilled water.[1]
-
-
Initiating Polymerization:
-
Add 700 µl of fresh 10% APS and 70 µl of TEMED to the gel solution. Swirl gently to mix.
-
-
Pouring the Denaturing Gel: Immediately pour the solution between the glass plates.
-
Inserting the Comb and Polymerization: Insert the comb and allow the gel to polymerize for at least 60-90 minutes.
-
Pre-running the Gel:
-
Set up the gel in the electrophoresis apparatus with 1X TBE buffer.
-
Pre-run the gel for 30-60 minutes to heat the gel and ensure denaturing conditions.
-
-
Sample Preparation and Loading:
-
Heat the DNA samples in formamide loading dye at 95°C for 5 minutes to denature the DNA, then immediately place on ice.
-
Flush the wells with 1X TBE buffer and load the denatured samples.
-
-
Electrophoresis: Run the gel at a constant power or voltage according to the specific requirements of the application.
-
Processing and Visualization: After the run, the gel can be processed for autoradiography (for radiolabeled DNA) or transferred to a membrane for blotting applications.
Visualizations
Caption: Workflow for Polyacrylamide Gel Electrophoresis.
Caption: Relationship between Gel Composition and DNA Separation.
References
- 1. benchchem.com [benchchem.com]
- 2. idtdna.com [idtdna.com]
- 3. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. Native PAGE of DNA - National Diagnostics [nationaldiagnostics.com]
- 5. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Denaturing polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pouring Sequencing Gels - National Diagnostics [nationaldiagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA polyacrylamide gel electrophoresis [protocols.io]
Application Notes & Protocols: A Step-by-Step Guide to Casting Gradient Gels with Methylenebisacrylamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for casting gradient polyacrylamide gels using N,N'-methylenebisacrylamide (referred to as bis-acrylamide) as a cross-linker. Gradient gels offer superior resolution over a wider range of molecular weights compared to single-percentage gels, making them an invaluable tool in protein and nucleic acid analysis.
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of macromolecules. Gradient gels, which feature a continuous increase in polyacrylamide concentration from top to bottom, enhance separation by providing a decreasing pore size that sharpens bands and allows for the resolution of a broader range of molecule sizes on a single gel.[1][2] The polymerization of acrylamide (B121943) monomers with the cross-linking agent, bis-acrylamide, forms a porous matrix essential for this separation.[3] The concentration of both acrylamide and bis-acrylamide dictates the pore size of the gel matrix.
This guide details the preparation of two common gradient gel ranges: 4-20% and 8-16%. The principles and techniques described can be adapted for other gradient ranges as required.
Materials and Reagents
Reagents
-
Acrylamide/Bis-acrylamide solution (30% or 40% stock)
-
Tris-HCl buffer (1.5 M, pH 8.8 for resolving gel; 0.5 M, pH 6.8 for stacking gel)
-
Sodium Dodecyl Sulfate (SDS) (10% w/v solution)
-
Ammonium Persulfate (APS) (10% w/v solution, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated n-butanol
Equipment
-
Gel casting apparatus (e.g., Bio-Rad Mini-PROTEAN® system)
-
Gradient former
-
Peristaltic pump (optional, but recommended for consistent flow)
-
Magnetic stirrer and stir bar
-
Glass plates (inner and outer)
-
Spacers (of desired thickness, e.g., 1.0 mm)
-
Combs (for well formation)
-
Syringes and needles
-
Beakers and graduated cylinders
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for reproducible results. Always wear appropriate personal protective equipment (PPE), as acrylamide is a neurotoxin.
| Stock Solution | Composition | Storage |
| 30% Acrylamide/Bis-acrylamide (29:1 or 37.5:1 ratio) | 29 g Acrylamide, 1 g Bis-acrylamide in 100 mL deionized water | 4°C, protected from light |
| 1.5 M Tris-HCl, pH 8.8 | 18.15 g Tris base in 80 mL deionized water, adjust pH with HCl, bring volume to 100 mL | Room Temperature |
| 0.5 M Tris-HCl, pH 6.8 | 6.05 g Tris base in 80 mL deionized water, adjust pH with HCl, bring volume to 100 mL | Room Temperature |
| 10% (w/v) SDS | 10 g SDS in 100 mL deionized water | Room Temperature |
| 10% (w/v) APS | 0.1 g Ammonium Persulfate in 1 mL deionized water | Prepare fresh before use |
Preparation of Gradient Gel Solutions
The following tables provide reagent volumes for preparing "light" (low-percentage) and "heavy" (high-percentage) solutions for casting a 10 mL gradient gel. The heavy solution contains sucrose or glycerol to ensure proper layering during casting.
Table 1: Reagent Volumes for a 4-20% Gradient Gel (10 mL total volume)
| Reagent | Light Solution (4%) | Heavy Solution (20%) |
| Deionized Water | 3.34 mL | 0.8 mL |
| 30% Acrylamide/Bis-acrylamide | 0.66 mL | 3.33 mL |
| 1.5 M Tris-HCl, pH 8.8 | 1.25 mL | 1.25 mL |
| 10% SDS | 50 µL | 50 µL |
| Sucrose | - | 0.75 g |
| Total Volume | 5.3 mL | 5.48 mL (approx.) |
| 10% APS | 50 µL | 25 µL |
| TEMED | 5 µL | 2.5 µL |
Table 2: Reagent Volumes for an 8-16% Gradient Gel (10 mL total volume)
| Reagent | Light Solution (8%) | Heavy Solution (16%) |
| Deionized Water | 2.67 mL | 1.33 mL |
| 30% Acrylamide/Bis-acrylamide | 1.33 mL | 2.67 mL |
| 1.5 M Tris-HCl, pH 8.8 | 1.25 mL | 1.25 mL |
| 10% SDS | 50 µL | 50 µL |
| Sucrose | - | 0.75 g |
| Total Volume | 5.3 mL | 6.0 mL (approx.) |
| 10% APS | 50 µL | 25 µL |
| TEMED | 5 µL | 2.5 µL |
Note: The volumes of APS and TEMED can be adjusted to control the polymerization rate. It is recommended to degas the solutions for 15 minutes before adding APS and TEMED to remove dissolved oxygen, which can inhibit polymerization.[4]
Casting the Gradient Gel
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers with ethanol (B145695) and deionized water. Assemble the casting sandwich according to the manufacturer's instructions. Ensure there are no leaks.[3]
-
Set up the Gradient Former: Place the gradient former on a magnetic stirrer. Add a small stir bar to the mixing chamber (the chamber connected to the outlet tubing). Close the valve between the two chambers and the outlet valve.
-
Prepare the Solutions for Pouring: Add the appropriate amounts of 10% APS and TEMED to both the light and heavy solutions just before casting.[4] Gently swirl to mix.
-
Load the Gradient Former:
-
Pipette the "light" solution into the mixing chamber.
-
Pipette the "heavy" solution into the reservoir chamber.
-
-
Start the Gradient Flow:
-
Turn on the magnetic stirrer to a moderate speed to ensure mixing in the light chamber.
-
Open the valve between the two chambers.
-
Simultaneously, open the outlet valve and begin pouring the gel solution into the cassette. The solution should flow down the side of a spacer to avoid introducing air bubbles. A peristaltic pump can be used for a more controlled and even flow rate.
-
-
Pour the Gel: Continue pouring until the gel solution reaches the desired height, typically about 1 cm below the bottom of where the comb teeth will be.
-
Overlay the Gel: Carefully overlay the top of the gel with a thin layer of isopropanol or water-saturated n-butanol. This creates a sharp, level interface and prevents oxygen from inhibiting polymerization at the surface.[3]
-
Polymerization: Allow the gel to polymerize for at least 30-60 minutes at room temperature. A clear, sharp line between the gel and the overlay solution will indicate that polymerization is complete.
Casting the Stacking Gel
-
Prepare the Stacking Gel Solution: Once the resolving gel has polymerized, pour off the overlay solution and rinse the top of the gel with deionized water. Prepare the stacking gel solution as described in the table below for a 5 mL volume.
Table 3: Reagent Volumes for a 4% Stacking Gel
| Reagent | Volume |
| Deionized Water | 3.4 mL |
| 30% Acrylamide/Bis-acrylamide | 0.67 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS | 25 µL |
| TEMED | 5 µL |
-
Pour the Stacking Gel: Pour the stacking gel solution over the polymerized resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel solution, being careful not to trap any air bubbles under the teeth.
-
Polymerization: Allow the stacking gel to polymerize for 20-30 minutes. The gel is now ready for sample loading and electrophoresis.
Visualizations
Experimental Workflow for Gradient Gel Casting
Caption: Workflow for casting a gradient polyacrylamide gel.
Troubleshooting
| Problem | Possible Cause | Solution |
| Gel leaks from the cassette | Improper assembly of glass plates and spacers. | Reassemble the casting apparatus, ensuring all components are aligned and securely clamped. |
| Gel does not polymerize or polymerizes too slowly | Old APS solution; insufficient APS or TEMED; solutions not degassed. | Prepare fresh 10% APS solution. Increase the amount of APS and/or TEMED. Degas solutions prior to adding catalysts. |
| Gel polymerizes too quickly | Excessive APS or TEMED. | Reduce the amount of APS and/or TEMED. |
| Wavy bands after electrophoresis | Uneven polymerization; wells were not rinsed properly. | Ensure the gel surface is level before polymerization. Rinse wells thoroughly with running buffer before loading samples. |
| Curved gradient | Inconsistent flow rate during pouring; premature mixing of solutions. | Use a peristaltic pump for a consistent flow rate. Ensure a proper seal in the gradient former. |
Conclusion
Casting gradient gels with methylenebisacrylamide is a reproducible and effective method for achieving high-resolution separation of proteins and nucleic acids. By carefully following this detailed protocol and paying close attention to reagent preparation and casting technique, researchers can consistently produce high-quality gradient gels for their analytical needs.
References
Application Notes and Protocols for Methylenebisacrylamide Hydrogel Formulation for 3D Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are gaining prominence as they more accurately mimic the in vivo cellular microenvironment compared to traditional two-dimensional (2D) cultures.[1][2] Hydrogels, with their high water content and tunable physical properties, serve as excellent scaffolds for 3D cell culture.[3][4][5] Polyacrylamide hydrogels, crosslinked with N,N'-methylenebisacrylamide (MBA), are a versatile platform for 3D cell culture due to their biocompatibility and easily tunable mechanical properties.[1][6] The stiffness of the hydrogel, which can be precisely controlled by modulating the concentrations of acrylamide (B121943) and MBA, plays a crucial role in regulating cell behavior and function.[7][8][9]
These application notes provide a comprehensive guide to the formulation of MBA-crosslinked polyacrylamide hydrogels for 3D cell culture, including detailed experimental protocols and data on the resulting mechanical properties.
Data Presentation
The mechanical properties of polyacrylamide hydrogels are primarily determined by the concentration of the acrylamide monomer and the MBA crosslinker. The following tables summarize the relationship between these components and the resulting hydrogel stiffness (Elastic Modulus).
Table 1: Effect of Acrylamide and MBA Concentration on Hydrogel Stiffness
| Acrylamide (% w/v) | MBA (% w/v) | Elastic Modulus (kPa) | Reference |
| 5 | 0.03 | ~5 | [7] |
| 7.5 | 0.03 | ~10 | [7] |
| 10 | 0.03 | ~20 | [7] |
| 5 | 0.1 | ~15 | [7] |
| 7.5 | 0.1 | ~30 | [7] |
| 10 | 0.1 | ~40 | [7] |
| 5 | 0.3 | ~25 | [7] |
| 7.5 | 0.3 | ~50 | [7] |
| 10 | 0.3 | ~60 | [7] |
| 6 mol/L | 0.03 mol% | 198 | [10] |
| Varied | 2.91% | 160 (Compressive Strength) | [11] |
| Varied | 3.85% | 139 (Tensile Strength) | [11] |
Note: The exact elastic modulus can vary depending on the specific polymerization conditions and measurement technique. The data presented here is a compilation from multiple sources to provide a general guideline.
Experimental Protocols
Protocol 1: Polyacrylamide Hydrogel Formulation and Synthesis
This protocol describes the preparation of polyacrylamide hydrogels with tunable stiffness for 3D cell culture.
Materials:
-
Acrylamide solution (40% w/v, sterile)
-
N,N'-methylenebisacrylamide (MBA) solution (2% w/v, sterile)
-
Ammonium persulfate (APS) solution (10% w/v in sterile distilled water, freshly prepared)
-
Tetramethylethylenediamine (TEMED)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture plates or desired molds
Procedure:
-
Prepare the Pre-gel Solution: In a sterile tube, combine the acrylamide and MBA solutions to achieve the desired final concentrations (refer to Table 1). Add sterile PBS to reach the final desired volume.
-
Initiate Polymerization: Add 10% APS solution to the pre-gel mixture at a ratio of 1:100 (e.g., 10 µL of APS for 1 mL of pre-gel solution). Mix gently by pipetting.
-
Catalyze Polymerization: Add TEMED to the mixture at a ratio of 1:1000 (e.g., 1 µL of TEMED for 1 mL of pre-gel solution). Immediately mix by gentle vortexing or pipetting.
-
Casting the Hydrogel: Quickly dispense the pre-gel solution into the desired sterile culture vessel or mold.
-
Gelation: Allow the hydrogel to polymerize at room temperature for 30-60 minutes. The gel will become opaque, indicating polymerization is complete.
-
Equilibration: After polymerization, wash the hydrogels extensively with sterile PBS or cell culture medium to remove unreacted monomers and initiators. Equilibrate the hydrogels in culture medium for at least 24 hours before cell encapsulation.
Protocol 2: Cell Encapsulation in Polyacrylamide Hydrogels
This protocol details the process of encapsulating cells within the prepared hydrogels.[12][13][14]
Materials:
-
Prepared sterile polyacrylamide hydrogels in culture vessels
-
Cells of interest, harvested and resuspended in culture medium
-
Sterile cell culture medium
Procedure:
-
Prepare Cell Suspension: Trypsinize and count the cells. Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.
-
Prepare Pre-gel Solution with Cells: In a sterile, conical tube, mix the desired volumes of acrylamide and MBA solutions. Add the cell suspension to this pre-gel mixture. Keep the mixture on ice to slow down premature polymerization.
-
Initiate Polymerization: Add the APS and TEMED solutions to the cell-containing pre-gel mixture as described in Protocol 1. Mix gently by swirling or slow pipetting to ensure even cell distribution and avoid cell damage.
-
Casting and Gelation: Immediately cast the cell-laden hydrogel solution into the desired culture vessel. Allow for polymerization at room temperature.
-
Cell Culture: Once the hydrogel has polymerized, gently add pre-warmed cell culture medium to cover the hydrogel.
-
Incubation: Place the culture vessel in a humidified incubator at 37°C with 5% CO2. Change the culture medium every 2-3 days.
Protocol 3: Cell Viability Assessment in 3D Hydrogels
This protocol provides a method for assessing cell viability within the hydrogel constructs using a live/dead staining assay.[15][16][17]
Materials:
-
Cell-laden hydrogels in culture
-
Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution: Prepare a working solution of Calcein AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's instructions.
-
Staining: Remove the culture medium from the hydrogels and wash gently with sterile PBS. Add the staining solution to cover the hydrogels.
-
Incubation: Incubate the hydrogels at 37°C for 30-45 minutes, protected from light.
-
Washing: Gently remove the staining solution and wash the hydrogels with sterile PBS.
-
Imaging: Immediately visualize the stained cells within the hydrogel using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, and dead cells will fluoresce red.
-
Quantification: Capture images from multiple random fields of view and quantify the number of live and dead cells using image analysis software to determine the percentage of viable cells.
Mandatory Visualizations
Caption: Workflow for Methylenebisacrylamide Hydrogel Formulation.
Caption: Workflow for Cell Encapsulation in Hydrogels.
Caption: Mechanotransduction Signaling Pathway Influenced by Matrix Stiffness.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogels for 3D Cell Culture [sigmaaldrich.com]
- 6. Polyacrylamide-Based Hydrogel with Biocompatibility and Tunable Stiffness for Three-Dimensional Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tuning the Range of Polyacrylamide Gel Stiffness for Mechanobiology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tuning the Range of Polyacrylamide Gel Stiffness for Mechanobiology Applications. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 11. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Encapsulation in Biodegradable Hydrogels for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hydrogel Encapsulation Techniques and Its Clinical Applications in Drug Delivery and Regenerative Medicine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy | Semantic Scholar [semanticscholar.org]
- 16. 2.8. Cell viability [bio-protocol.org]
- 17. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methylenebisacrylamide in Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N'-Methylenebisacrylamide (MBA) is a bifunctional organic compound widely utilized as a crosslinking agent in the synthesis of polymers.[1] Its ability to form stable, three-dimensional polymer networks makes it an indispensable component in the fabrication of drug delivery systems.[1][2] MBA-crosslinked platforms, particularly hydrogels and nanoparticles, offer controlled and sustained release of therapeutic agents, enhancing treatment efficacy and patient compliance.[1] These systems can be designed to respond to specific physiological stimuli, such as pH or temperature, allowing for targeted drug delivery. This document provides an overview of MBA's application in drug delivery, along with detailed protocols for synthesis, characterization, and drug release studies.
Core Application: Crosslinking for Controlled Release
MBA's primary role is to create a networked polymer matrix that physically entraps drug molecules. The density of this crosslinking, determined by the concentration of MBA, is a critical parameter that governs the mesh size of the polymer network. This, in turn, dictates the diffusion rate of the encapsulated drug, allowing for precise control over the release kinetics. A higher degree of crosslinking generally leads to a more compact structure, slower swelling, and consequently, a more sustained drug release profile.[3][4]
Key Platforms:
-
Hydrogels: Water-swollen, three-dimensional polymer networks ideal for encapsulating hydrophilic drugs.[1][5] MBA is used to crosslink hydrophilic monomers like acrylic acid (AAc), acrylamide (B121943) (AAm), and N-isopropylacrylamide (NIPAAm) to form hydrogels.[4][6][7]
-
Nanoparticles/Microparticles: Particulate systems fabricated through methods like precipitation polymerization, where MBA is used to form solid, crosslinked particles for drug encapsulation.[3][8][9]
Logical Relationship: Crosslinking Density and Drug Release
Caption: Impact of MBA concentration on drug release kinetics.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on MBA-crosslinked drug delivery systems.
Table 1: Physicochemical Properties of MBA-Crosslinked Systems
| Polymer System | MBA Conc. | Particle Size (nm) | Swelling Behavior | Reference |
|---|---|---|---|---|
| Poly(acrylic acid) (PAA) | Low | 375 - 431 | pH-responsive; sudden change at specific pH | [3] |
| P(NIPAM-MBA) | 2.5 - 10.0 wt% | 480 - 620 | Temperature-sensitive; shrinking lessens with increased MBA | [10] |
| Methacrylate Copolymer | N/A | 152 - 321 | N/A | [8] |
| CMC/HEC | N/A | N/A | pH and ionic strength sensitive |[5] |
Table 2: Drug Release Characteristics from MBA-Crosslinked Hydrogels
| Polymer System | Drug | Release Conditions (pH) | Cumulative Release (%) | Release Kinetics | Reference |
|---|---|---|---|---|---|
| CMC/HEC Hydrogel | Bovine Serum Albumin (BSA) | pH 1.2 | 17.8% | N/A | [5] |
| CMC/HEC Hydrogel | Bovine Serum Albumin (BSA) | pH 7.4 | 85.2% | N/A | [5] |
| PAA Particles | Doxorubicin (B1662922) (Physically loaded) | N/A | Release has inverse relationship with crosslinker amount | Burst release observed | [3][9] |
| PAA Particles | Doxorubicin (Conjugated) | N/A | Much lower than physically loaded | Burst release drastically decreased | [3][9] |
| PAAc/PAAm/CNC | Doxorubicin (DOX-HCl) | Low pH, High Temp | Favorable for release | N/A |[6] |
Experimental Protocols
Protocol 1: Synthesis of pH-Sensitive PAA-MBA Hydrogel
This protocol is based on the principles of free-radical precipitation polymerization for creating poly(acrylic acid) particles crosslinked with MBA.[3][9]
A. Materials:
-
Acrylic Acid (AAc) monomer
-
N,N'-Methylenebisacrylamide (MBA) crosslinker
-
Ammonium Persulfate (APS) or Potassium Persulfate (KPS) initiator[11]
-
Deionized (DI) water
-
Nitrogen gas
B. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Thermometer
-
Dialysis tubing
C. Procedure:
-
Monomer Solution Prep: In the three-neck flask, dissolve a specific molar ratio of AAc monomer and MBA crosslinker in DI water. (e.g., AAc:MBA from 99:1 to 95:5).
-
Inert Atmosphere: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: Heat the solution to the desired reaction temperature (e.g., 70-80 °C) under constant stirring.
-
Polymerization: Dissolve the APS/KPS initiator in a small amount of DI water and inject it into the reaction flask. Allow the polymerization to proceed for several hours (e.g., 4-6 hours). The solution will become turbid as polymer particles form.
-
Purification: Cool the resulting particle suspension to room temperature. Purify the particles by dialysis against DI water for 3-5 days, changing the water frequently to remove unreacted monomers, initiator, and oligomers.
-
Drying: Lyophilize (freeze-dry) the purified particle suspension to obtain a fine powder. Store in a desiccator.
Protocol 2: Drug Loading into Hydrogel Particles
A. Method: Swelling-Equilibrium Method
-
Dispersion: Disperse a known mass of dried hydrogel particles (e.g., 100 mg) into a concentrated drug solution (e.g., 1-2 mg/mL of Doxorubicin in phosphate-buffered saline, pH 7.4).
-
Incubation: Allow the particles to swell in the drug solution under gentle stirring at room temperature for a set period (e.g., 24-48 hours) in the dark to prevent drug degradation.
-
Separation: Centrifuge the suspension to separate the drug-loaded particles from the supernatant.
-
Quantification: Carefully collect the supernatant. Measure the concentration of the remaining drug in the supernatant using UV-Vis spectrophotometry at the drug's maximum absorbance wavelength.
-
Calculation: Determine the drug loading efficiency (DLE) and encapsulation efficiency (EE) using the following formulas:
-
DLE (%) = (Mass of drug in particles / Mass of drug-loaded particles) x 100
-
EE (%) = (Mass of drug in particles / Initial mass of drug) x 100
-
Protocol 3: In Vitro Drug Release Study
A. Procedure:
-
Sample Prep: Place a known amount of drug-loaded particles into a dialysis bag with a suitable molecular weight cut-off.
-
Release Medium: Suspend the sealed dialysis bag in a known volume of release medium (e.g., 50 mL of PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively).
-
Incubation: Place the entire setup in a shaking water bath at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the cumulative percentage of drug released at each time point.
Visualization of Experimental Workflows
Workflow 1: Hydrogel Synthesis and Drug Loading
Caption: Workflow for synthesis and loading of MBA-crosslinked hydrogels.
Workflow 2: Characterization and In Vitro Release Study
Caption: Workflow for characterization and drug release analysis.
References
- 1. nbinno.com [nbinno.com]
- 2. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of CMC/HEC crosslinked hydrogels for drug delivery :: BioResources [bioresources.cnr.ncsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Fabrication, Modeling and Characterization of Multi-Crosslinked Methacrylate Copolymeric Nanoparticles for Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N,N'-methylenebis(acrylamide)-crosslinked poly(acrylic acid) particles as doxorubicin carriers: A comparison between release behavior of physically loaded drug and conjugated drug via acid-labile hydrazone linkage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Creating Responsive Hydrogels Using N,N'-Methylenebisacrylamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of stimuli-responsive hydrogels utilizing N,N'-Methylenebisacrylamide (MBA) as a crosslinking agent. Such hydrogels are pivotal in various biomedical fields, including controlled drug delivery, tissue engineering, and biosensing, due to their ability to undergo significant changes in response to external stimuli like pH and temperature.[1][2][3][4]
Introduction to Responsive Hydrogels
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids.[4] Their stimuli-responsive or "smart" nature is conferred by incorporating specific functional groups into the polymer backbone that can react to changes in the surrounding environment.[1][2][3] N,N'-Methylenebisacrylamide (MBA) is a commonly used crosslinking agent that forms covalent bonds between polymer chains, creating a stable and durable hydrogel network. The concentration of MBA is a critical parameter that influences the hydrogel's properties, including its swelling behavior, mechanical strength, and drug release kinetics.[5][6][7][8]
Applications in Drug Delivery
Stimuli-responsive hydrogels are particularly valuable in drug delivery systems.[9][10] They can be designed to release an encapsulated therapeutic agent in a controlled manner at a specific site in response to physiological triggers.
-
pH-Responsive Hydrogels: These hydrogels are engineered to respond to changes in pH, making them ideal for targeted drug delivery in the gastrointestinal tract.[9][11] For instance, a hydrogel can be designed to remain stable in the acidic environment of the stomach and swell to release its drug payload in the more alkaline environment of the intestine.[11] This is achieved by incorporating ionizable functional groups into the polymer network.[9]
-
Thermoresponsive Hydrogels: These hydrogels exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST).[12] Below the LCST, the hydrogel is swollen, and above it, it shrinks and releases the entrapped drug. This property is particularly useful for applications where a temperature change can trigger drug release.[12]
Quantitative Data Summary
The properties of responsive hydrogels are highly dependent on their composition. The following tables summarize the effect of MBA concentration on key hydrogel characteristics.
Table 1: Effect of N,N'-Methylenebisacrylamide (MBA) Concentration on Hydrogel Swelling Ratio
| Monomer System | MBA Concentration | Stimulus | Swelling Ratio | Reference |
| Acrylamide/Acrylic Acid | Increasing | pH 7.5 | Decreases with increasing MBA | [5] |
| Polyacrylamide | 1% vs. 2% | pH 5 | Higher swelling at lower MBA concentration | [6] |
| Poly(N-isopropylacrylamide-co-acrylamide) | Varied | Temperature | Swelling decreases with increasing MBA | [13] |
| Polyacrylic Acid | 1.91% - 3.85% | Water | Swelling decreases with increasing MBA | [8] |
Table 2: Effect of N,N'-Methylenebisacrylamide (MBA) on Drug Release
| Hydrogel System | MBA Concentration | Drug | Key Finding | Reference |
| Prunus armeniaca gum/Acrylic Acid | Increasing | - | Drug release decreases with increasing MBA | [7] |
| Ethyl cellulose/Acrylic Acid | Increasing | Isosorbide mononitrate | Slower drug release with higher MBA concentration | [7] |
| Poly(AAm-co-MMA) | 1% | Benzoic Acid | Release rate is dependent on hydrogel composition | [14] |
Experimental Protocols
Protocol for Synthesis of a pH-Responsive Hydrogel
This protocol describes the synthesis of a pH-responsive hydrogel based on poly(acrylamide-co-acrylic acid) using free radical polymerization.
Materials:
-
Acrylamide (AAm)
-
Acrylic Acid (AAc)
-
N,N'-Methylenebisacrylamide (MBA)
-
Ammonium Persulfate (APS) (Initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)
-
Phosphate Buffered Saline (PBS) at pH 7.4 and pH 2.1
-
Distilled Water
Procedure:
-
Prepare a monomer solution by dissolving a specific molar ratio of Acrylamide and Acrylic Acid in distilled water.
-
Add the desired concentration of the crosslinker, MBA, to the monomer solution and stir until completely dissolved.
-
De-gas the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS, to the solution, followed by the accelerator, TEMED, to initiate the polymerization process.[15]
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
After polymerization, immerse the hydrogel in distilled water to remove any unreacted monomers and initiator. The water should be changed several times over 24-48 hours.[16]
-
Cut the purified hydrogel into discs of a specific dimension for further characterization.
Protocol for Characterization of Hydrogel Properties
4.2.1. Swelling Studies:
-
Dry the pre-weighed hydrogel discs in an oven at 60°C until a constant weight is achieved (Wd).[16]
-
Immerse the dried hydrogel discs in buffer solutions of different pH values (e.g., pH 2.1 and pH 7.4) at a constant temperature (e.g., 37°C).
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (SR) using the following formula: SR = (Ws - Wd) / Wd.[16]
-
Continue the measurements until the hydrogel reaches its equilibrium swelling state (when the weight remains constant).
4.2.2. Drug Loading and In Vitro Release:
-
To load a drug, immerse a dried hydrogel disc in a concentrated solution of the model drug for a specified period until equilibrium swelling is reached.
-
Remove the drug-loaded hydrogel, rinse briefly with the solvent to remove surface-adhered drug, and dry it.
-
To study the release kinetics, place the drug-loaded hydrogel in a release medium (e.g., PBS at a specific pH) at a constant temperature with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
The cumulative percentage of drug release can be calculated and plotted against time.
4.2.3. Morphological and Structural Characterization:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure of the hydrogel, freeze-dried samples are sputter-coated with gold and imaged using an SEM.[17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the hydrogel and the presence of functional groups, FTIR analysis is performed on dried hydrogel samples.[18]
-
X-ray Diffraction (XRD): XRD analysis can be used to determine the crystalline or amorphous nature of the hydrogel and the encapsulated drug.[18]
Visualizations
The following diagrams illustrate key concepts and workflows related to responsive hydrogels.
Caption: Workflow for the synthesis of responsive hydrogels.
Caption: Mechanism of pH-responsive hydrogel swelling and drug release.
References
- 1. Biomedical applications of stimuli-responsive “smart” interpenetrating polymer network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Smart/stimuli-responsive hydrogels: Cutting-edge platforms for tissue engineering and other biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Application of Hydrogels in Drug Delivery [ebrary.net]
- 11. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Thermoresponsive Hydrogel Molecule to Material Design for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. expresspolymlett.com [expresspolymlett.com]
- 17. A Beginner’s Guide to the Characterization of Hydrogel Microarchitecture for Cellular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Methylenebisacrylamide as a Cross-linker in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-methylenebisacrylamide (MBA) is a widely utilized cross-linking agent in the fabrication of hydrogel scaffolds for tissue engineering applications. By forming covalent cross-links between polymer chains, typically polyacrylamide, MBA allows for the precise tuning of scaffold properties to mimic the native extracellular matrix (ECM) of various tissues. The concentration of MBA is a critical parameter that directly influences the mechanical stiffness, porosity, and swelling behavior of the hydrogel, which in turn dictates cellular responses such as adhesion, proliferation, migration, and differentiation. These application notes provide detailed protocols for the fabrication and characterization of MBA-crosslinked scaffolds and for assessing cellular behavior within these three-dimensional (3D) environments.
Data Presentation: Influence of Methylenebisacrylamide Concentration on Scaffold Properties
The concentration of MBA has a profound and predictable impact on the physicochemical properties of hydrogel scaffolds. The following tables summarize quantitative data from various studies, illustrating the relationship between MBA concentration and key scaffold characteristics.
Table 1: Effect of MBA Concentration on the Mechanical Properties of Hydrogels
| Base Polymer | Acrylamide (B121943) Conc. | MBA Conc. (% w/v or mol%) | Young's Modulus / Stiffness (kPa) | Tensile Strength (kPa) | Compressive Strength (MPa) | Citation(s) |
| Polyacrylamide | 8% (v/v) | 0.08% (v/v) | 3 | - | - | [1] |
| Polyacrylamide | 8% (v/v) | 0.48% (v/v) | 38 | - | - | [1] |
| Polyacrylic Acid | - | 2.91% (mass ratio) | - | - | 0.16 | [2] |
| Polyacrylic Acid | - | 3.85% (mass ratio) | - | 139 | - | [2] |
Note: Direct comparison between studies may be limited due to variations in base polymers, measurement techniques, and units.
Table 2: Effect of MBA Concentration on Swelling Ratio and Pore Size of Hydrogels
| Base Polymer | MBA Conc. (% w/v or mol%) | Swelling Ratio (g/g or %) | Pore Size (nm or µm) | Citation(s) |
| Polyacrylic Acid | 1.91% (mass ratio) | High | Decreased with increasing MBA | [2] |
| Polyacrylic Acid | 2.91% (mass ratio) | High | Decreased with increasing MBA | [2] |
| Polyacrylamide | 3% | - | 70-130 nm (estimated) | [3] |
Note: Higher MBA concentrations generally lead to a more tightly cross-linked network, resulting in decreased swelling and smaller pore sizes.
Experimental Protocols
Protocol 1: Fabrication of Polyacrylamide-Methylenebisacrylamide Hydrogel Scaffolds
This protocol describes the preparation of polyacrylamide hydrogels with tunable stiffness for 2D or 3D cell culture.
Materials:
-
40% (w/v) Acrylamide solution (handle with caution, neurotoxin)
-
2% (w/v) N,N'-methylenebisacrylamide (MBA) solution
-
Ammonium persulfate (APS), 10% (w/v) in deionized water (prepare fresh)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Phosphate-buffered saline (PBS), sterile
-
Glass coverslips or culture plates
-
Hydrophobic solution (e.g., Sigmacote®) for treating one set of coverslips
Procedure:
-
Prepare Pre-polymer Solution: In a microcentrifuge tube, mix the 40% acrylamide and 2% MBA solutions to achieve the desired final concentrations for stiffness (refer to Table 1 for examples). Add sterile PBS to reach the final volume.
-
Initiate Polymerization: Add 10% APS solution to the pre-polymer mix (a typical starting concentration is 1 µL per 100 µL of pre-polymer solution).
-
Catalyze Polymerization: Add TEMED to catalyze the reaction (a typical starting concentration is 0.1 µL per 100 µL of pre-polymer solution). Mix gently but thoroughly.
-
Casting the Hydrogel:
-
For 2D cell culture: Pipette a small volume of the final solution onto a treated glass coverslip. Gently place an untreated coverslip on top to form a thin gel.
-
For 3D cell culture: Cast the hydrogel solution into the desired mold or culture vessel.
-
-
Polymerization: Allow the hydrogel to polymerize at room temperature for 30-60 minutes.
-
Hydration and Sterilization: After polymerization, carefully remove the top coverslip (if applicable) and immerse the hydrogel in sterile PBS. Allow the hydrogel to swell and equilibrate overnight in a sterile environment. The hydrogels can be sterilized by UV irradiation for 30-60 minutes.
-
ECM Coating (Optional but Recommended): For enhanced cell attachment, coat the hydrogel surface with an ECM protein such as collagen or fibronectin.
Protocol 2: Cell Seeding and Culture on/in MBA-Crosslinked Scaffolds
Materials:
-
Prepared sterile MBA-crosslinked hydrogel scaffolds
-
Cell suspension of desired cell type in complete culture medium
-
Sterile forceps and other cell culture instruments
Procedure for 2D Cell Seeding:
-
Place the sterile hydrogel scaffolds into a sterile culture plate.
-
Carefully aspirate the PBS from the surface of the hydrogels.
-
Pipette the cell suspension directly onto the surface of each hydrogel.
-
Allow the cells to adhere for 1-4 hours in a cell culture incubator before adding more culture medium to the well.
-
Culture the cells under standard conditions, changing the medium as required.
Procedure for 3D Cell Encapsulation:
-
Prepare the hydrogel pre-polymer solution as described in Protocol 1, keeping it on ice to prevent premature polymerization.
-
Resuspend the desired number of cells in a small volume of sterile PBS or culture medium.
-
Gently mix the cell suspension with the pre-polymer solution.
-
Add APS and TEMED to initiate polymerization and quickly cast the cell-laden hydrogel into the desired format.
-
After polymerization, add complete culture medium to the constructs.
-
Culture the 3D constructs under standard conditions.
Protocol 3: Cell Viability and Proliferation Assays
Live/Dead Viability Assay:
This assay distinguishes between live and dead cells using Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
Materials:
-
Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)
-
PBS
-
Fluorescence microscope
Procedure:
-
Prepare a working solution of Calcein-AM and Ethidium Homodimer-1 in PBS according to the manufacturer's instructions.
-
Remove the culture medium from the cell-seeded scaffolds.
-
Wash the scaffolds gently with PBS.
-
Incubate the scaffolds with the Live/Dead working solution for 15-30 minutes at 37°C, protected from light.
-
Wash the scaffolds again with PBS.
-
Visualize the stained cells immediately using a fluorescence microscope with appropriate filters for green and red fluorescence. Live cells will fluoresce green, and dead cells will fluoresce red.[4]
MTS Proliferation Assay:
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
MTS-based cell proliferation assay kit (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plate reader
Procedure:
-
At desired time points, add the MTS reagent directly to the culture medium of the cell-seeded scaffolds according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Transfer an aliquot of the medium from each well to a new 96-well plate.
-
Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.[5]
Visualization of Key Pathways and Workflows
Signaling Pathway: Mechanotransduction via RhoA/YAP
The stiffness of the MBA-crosslinked scaffold is a potent mechanical cue that influences cell behavior through mechanotransduction. A key pathway involved is the RhoA/YAP signaling cascade.
Caption: Mechanotransduction pathway initiated by matrix stiffness.
Experimental Workflow: Scaffold Fabrication to Cellular Analysis
The following diagram illustrates the logical flow of experiments from creating the scaffold to analyzing the cellular response.
Caption: Workflow for tissue engineering with MBA-crosslinked scaffolds.
References
- 1. Stiffening hydrogels for investigating the dynamics of hepatic stellate cell mechanotransduction during myofibroblast activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Estimation of polyacrylamide gel pore size from Ferguson plots of normal and anomalously migrating DNA fragments. I. Gels containing 3% N,N'-methylenebisacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 5. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
why is my polyacrylamide gel not polymerizing with Methylenebisacrylamide
Welcome to the technical support center for polyacrylamide gel electrophoresis (PAGE). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during gel casting and electrophoresis, specifically focusing on problems related to gel polymerization with N,N'-Methylenebisacrylamide.
Frequently Asked Questions (FAQs)
Q1: Why is my polyacrylamide gel not polymerizing or polymerizing very slowly?
A: Failure of a polyacrylamide gel to polymerize is a common issue that can be attributed to several factors, primarily related to the chemical initiators and inhibitors of the polymerization reaction. The most frequent culprits are degraded reagents, incorrect concentrations of initiators, the presence of oxygen, or improper temperature.
-
Degraded Initiators: Ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) are crucial for initiating polymerization.[1][2] APS solutions are unstable and should be prepared fresh daily.[3][4] TEMED can oxidize over time and should be stored properly; it is often recommended to replace it every few months.[5]
-
Incorrect Initiator Concentration: Both insufficient and excessive amounts of APS and TEMED can hinder polymerization. Insufficient amounts will slow or prevent the reaction, while excessive concentrations can lead to the formation of very short polymer chains that do not form a proper gel matrix.[3]
-
Oxygen Inhibition: Oxygen is a free radical scavenger and will inhibit the polymerization process.[2][6] It is important to avoid introducing excessive air into the gel solution by vigorous mixing. For some applications, degassing the solution prior to adding the initiators may be necessary.[2][4]
-
Low Temperature: Polymerization is a chemical reaction that is sensitive to temperature. If the reagents or the environment are too cold, the rate of polymerization will be significantly reduced.[7][8] Casting gels at room temperature (around 25°C) is generally recommended.[5]
-
Poor Reagent Quality: The quality of the acrylamide (B121943) and N,N'-Methylenebisacrylamide solutions is also important. Contaminants in these solutions can inhibit polymerization.[3][9]
Q2: What is the role of N,N'-Methylenebisacrylamide in the gel, and can it be the cause of polymerization failure?
A: N,N'-Methylenebisacrylamide (also referred to as "bis-acrylamide") is a cross-linking agent.[10][11] While acrylamide monomers can form long linear polymer chains, bis-acrylamide creates covalent bonds between these chains, forming a three-dimensional porous matrix.[10][12] The ratio of acrylamide to bis-acrylamide determines the pore size of the gel, which is critical for the separation of molecules.[13][14]
While issues with the bis-acrylamide itself are less common causes of complete polymerization failure compared to initiator problems, using an incorrect concentration or poor-quality bis-acrylamide can lead to a gel with improper structure, making it weak or altering its separation properties.[3]
Q3: How can I tell if my APS or TEMED is the problem?
A: The most common reason for polymerization failure is inactive APS.[4] Since APS solution should be made fresh, this is the first component to check. If you prepare a fresh solution of APS and the gel still does not polymerize, your TEMED may have oxidized. You can try borrowing known good TEMED from a neighboring lab to test this. You can also test your reagents by preparing a small volume of the gel solution in a test tube to see if it polymerizes before casting the actual gel.[6]
Q4: Can the pH of my solutions affect polymerization?
A: Yes, the pH of the gel buffer system can influence the rate of polymerization. The catalysis of the polymerization reaction by TEMED is pH-dependent. If the pH of your buffer is significantly off, it can affect the efficiency of the initiation process.
Q5: My gel polymerized, but it is weak and tears easily. What could be the cause?
A: A weak or brittle gel can be due to several factors:
-
Incorrect Acrylamide to Bis-acrylamide Ratio: An inappropriate ratio can lead to a suboptimal cross-linked structure.
-
Incomplete Polymerization: If the gel is used too soon after casting, it may not have fully polymerized. It is advisable to let the gel polymerize for at least 30-60 minutes.[5][15]
-
Low Acrylamide Concentration: Gels with a very low percentage of acrylamide are inherently more fragile.
Troubleshooting Guide: Quantitative Data Summary
| Parameter | Recommended Range/Value | Potential Issue if Deviated |
| APS (10%) Solution | Prepared fresh daily | Old solution will have reduced or no activity, leading to polymerization failure. |
| TEMED Storage | Stored at 2-8°C, protected from light | Oxidized TEMED will be an ineffective catalyst. |
| Polymerization Temperature | Room Temperature (~25°C) | Lower temperatures significantly slow down polymerization. Higher temperatures can cause too rapid polymerization, leading to a non-uniform gel structure.[7] |
| Total Monomer Concentration (%T) | 3% - 30% | Affects pore size and gel strength.[3] |
| Crosslinker Concentration (%C) | 2.7% - 5% is common for protein separations.[13][14] | Affects pore size; 5% gives the smallest pore size.[14] |
Experimental Protocols
Standard Protocol for Polyacrylamide Gel Preparation
This protocol outlines the basic steps for casting a standard SDS-PAGE gel. The volumes and percentages can be adjusted based on the specific application.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% stock solution)
-
Tris buffer (for resolving and stacking gels)
-
Sodium Dodecyl Sulfate (SDS) solution (e.g., 10%)
-
Ammonium Persulfate (APS) solution (10%, freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or butanol
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the acrylamide/bis-acrylamide solution, resolving gel buffer, SDS, and deionized water to the desired final concentrations and volume.
-
Initiate Polymerization: Add the freshly prepared APS solution and then TEMED to the resolving gel mixture. Swirl gently to mix; avoid introducing air bubbles.
-
Cast the Resolving Gel: Immediately pour the resolving gel solution between the glass plates, leaving sufficient space at the top for the stacking gel.
-
Overlay with Alcohol: Carefully overlay the top of the resolving gel with a thin layer of isopropanol or water-saturated butanol. This creates a flat interface and prevents oxygen from inhibiting polymerization at the surface.
-
Allow Polymerization: Let the resolving gel polymerize for at least 30-60 minutes at room temperature.[5] You will see a sharp interface between the gel and the alcohol overlay once it has polymerized.
-
Prepare Stacking Gel Solution: In a separate tube, prepare the stacking gel solution with the appropriate acrylamide/bis-acrylamide concentration, stacking gel buffer, SDS, and deionized water.
-
Cast the Stacking Gel: Pour off the alcohol overlay from the polymerized resolving gel and rinse the surface with deionized water. Add APS and TEMED to the stacking gel solution, mix gently, and pour it on top of the resolving gel.
-
Insert Comb: Immediately insert the comb into the stacking gel solution, ensuring no air bubbles are trapped under the teeth.
-
Allow Stacking Gel to Polymerize: Let the stacking gel polymerize for at least 30 minutes. The gel is now ready for use.
Visual Troubleshooting Guide
References
- 1. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 2. youtube.com [youtube.com]
- 3. bio-rad.com [bio-rad.com]
- 4. what could cause gel not to polymerize (solidify)? - SDS-PAGE and Western Blotting [protocol-online.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. N,N'-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 11. nbinno.com [nbinno.com]
- 12. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 13. bio-rad.com [bio-rad.com]
- 14. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 15. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting smeared bands in SDS-PAGE with Methylenebisacrylamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), with a specific focus on problems related to smeared bands when using N,N'-Methylenebisacrylamide.
Frequently Asked Questions (FAQs)
Q1: What is the role of N,N'-Methylenebisacrylamide in SDS-PAGE?
N,N'-Methylenebisacrylamide (bis-acrylamide) is a cross-linking agent used in the preparation of polyacrylamide gels.[1] It forms cross-links between linear polyacrylamide chains, creating a porous network or matrix.[1][2] The ratio of acrylamide (B121943) to bis-acrylamide is a critical factor that determines the pore size of the gel, which in turn influences the migration of proteins during electrophoresis.[1][3]
Q2: How does the ratio of acrylamide to bis-acrylamide affect protein separation?
The ratio of acrylamide to bis-acrylamide directly impacts the gel's pore size and, consequently, its resolving power for proteins of different molecular weights.[3][4] A lower ratio of bis-acrylamide to acrylamide generally results in a more cross-linked gel with smaller pores, which is ideal for separating low molecular weight proteins.[3][5] Conversely, a higher ratio can lead to larger pores, suitable for resolving high molecular weight proteins.[3]
Q3: What are the common causes of smeared bands in SDS-PAGE?
Smeared bands in SDS-PAGE can arise from a variety of factors, including:
-
Sample Preparation Issues: Incomplete denaturation of proteins, high salt concentration in the sample, presence of nucleic acids or lipids, and protein degradation.[6][7][8]
-
Gel Polymerization Problems: Incomplete or uneven polymerization of the acrylamide gel can lead to inconsistent pore sizes.[7][8]
-
Electrophoresis Conditions: Running the gel at too high a voltage can cause overheating and band distortion.[9][10]
-
Protein Overloading: Loading an excessive amount of protein into a well can lead to poor band resolution and smearing.[6][8][11]
-
Incorrect Buffer Conditions: Using old or improperly prepared running buffer can affect ion concentration and pH, leading to band smearing.[8][9]
Troubleshooting Guide: Smeared Bands
This guide provides potential causes and solutions for smeared bands observed in your SDS-PAGE results.
| Observation | Potential Cause | Recommended Solution |
| Vertical Smearing in a Single Lane | 1. Protein Overloading: Too much protein was loaded in the well.[6][8] | Reduce the amount of protein loaded. A typical range is 10-30 µg for a complex mixture or 10-100 ng for a purified protein. |
| 2. High Salt Concentration: Excess salt in the sample can distort the electric field.[7] | Desalt the sample using dialysis or a desalting column before loading.[7] | |
| 3. Presence of Lipids or Nucleic Acids: These contaminants can interfere with protein migration.[6][7] | Precipitate the protein with trichloroacetic acid (TCA) or use a clean-up kit to remove contaminants. Consider treating the sample with DNase or RNase if nucleic acid contamination is suspected. | |
| 4. Incomplete Denaturation: Protein samples were not fully denatured before loading.[8] | Ensure the sample buffer contains sufficient SDS and a fresh reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples at 95-100°C for 5-10 minutes before loading.[8][12] | |
| 5. Protein Aggregation: Proteins may have aggregated during sample preparation or heating.[6] | Centrifuge the sample after heating and before loading to pellet any aggregates. Load the supernatant. | |
| Smearing Across Multiple Lanes | 1. Improper Gel Polymerization: The gel did not polymerize completely or evenly.[7][12] | Use fresh ammonium (B1175870) persulfate (APS) and TEMED solutions. Ensure the gel solutions are properly degassed before adding APS and TEMED to remove oxygen, which inhibits polymerization.[2] |
| 2. Incorrect Acrylamide/Bis-acrylamide Ratio: The pore size is not optimal for the proteins being separated.[8] | Adjust the acrylamide/bis-acrylamide ratio and the total acrylamide concentration to suit the molecular weight range of your target proteins. | |
| 3. Overheating: The gel was run at too high a voltage, causing excessive heat.[9][10] | Reduce the running voltage and run the gel for a longer period.[9][10] Consider running the gel in a cold room or with a cooling apparatus.[9][10] | |
| 4. Incorrect Running Buffer: The running buffer is old, has been used multiple times, or was prepared incorrectly.[8][9] | Prepare fresh running buffer for each experiment.[8][12] |
Quantitative Data Summary
The following table summarizes the recommended acrylamide/bis-acrylamide ratios and total acrylamide concentrations for separating proteins of different molecular weight ranges. A common stock solution is a 30% or 40% acrylamide/bis-acrylamide solution. The ratio is often expressed as (acrylamide:bis-acrylamide).
| Protein Molecular Weight Range (kDa) | Acrylamide/Bis-acrylamide Ratio (w/w) | Total Acrylamide Concentration (%) |
| 4 - 40 | 29:1 or 37.5:1 | 15% |
| 12 - 60 | 29:1 or 37.5:1 | 12% |
| 25 - 100 | 29:1 or 37.5:1 | 10% |
| 50 - 200 | 29:1 or 37.5:1 | 8% |
| > 200 | 29:1 or 37.5:1 | 5-7% |
| Small Peptides (<10) | 19:1 | 15-20% |
Note: These are general guidelines. Optimal conditions may vary depending on the specific proteins and experimental setup.
Experimental Protocols
Detailed Protocol for SDS-PAGE Gel Preparation (10% Resolving Gel)
This protocol describes the preparation of a standard 1.0 mm thick mini-gel. Adjust volumes proportionally for different gel sizes.
Materials:
-
Acrylamide/Bis-acrylamide solution (e.g., 30% or 40% stock, 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - Prepare fresh
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Isopropanol (B130326) or water-saturated n-butanol
-
Distilled water
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and dry the glass plates and spacers. Assemble the gel casting sandwich according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare the Resolving Gel Solution (10 mL):
-
In a small beaker or tube, combine the following:
-
Distilled Water: 4.0 mL
-
30% Acrylamide/Bis-acrylamide solution: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
-
-
Initiate Polymerization of Resolving Gel:
-
Gently swirl the solution to mix.
-
Add 100 µL of 10% APS and 10 µL of TEMED.
-
Immediately and gently swirl to mix. Avoid introducing air bubbles.
-
-
Pour the Resolving Gel:
-
Carefully pour the resolving gel solution into the gel casting sandwich, leaving enough space for the stacking gel and comb (approximately 1.5 - 2 cm from the top).
-
Gently overlay the gel with a thin layer of isopropanol or water-saturated n-butanol to ensure a flat surface and prevent oxygen from inhibiting polymerization.[7]
-
Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates polymerization is complete.
-
-
Prepare the Stacking Gel Solution (5 mL):
-
After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with distilled water. Dry the area between the plates thoroughly with filter paper.
-
In a separate tube, combine the following:
-
Distilled Water: 3.05 mL
-
30% Acrylamide/Bis-acrylamide solution: 0.83 mL
-
0.5 M Tris-HCl, pH 6.8: 0.63 mL
-
10% SDS: 50 µL
-
-
-
Initiate Polymerization of Stacking Gel:
-
Gently swirl the solution to mix.
-
Add 50 µL of 10% APS and 5 µL of TEMED.
-
Immediately and gently swirl to mix.
-
-
Pour the Stacking Gel and Insert Comb:
-
Pour the stacking gel solution over the polymerized resolving gel.
-
Immediately insert the comb, being careful not to trap any air bubbles under the teeth.
-
Allow the stacking gel to polymerize for 30-45 minutes at room temperature.
-
Visualizations
Polymerization of Acrylamide and Bis-acrylamide
Caption: Acrylamide and bis-acrylamide polymerization pathway.
Troubleshooting Workflow for Smeared Bands
Caption: Troubleshooting workflow for smeared bands in SDS-PAGE.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. files.encorbio.com [files.encorbio.com]
- 3. khimexpert.com [khimexpert.com]
- 4. Acrylamide concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 9. goldbio.com [goldbio.com]
- 10. youtube.com [youtube.com]
- 11. goldbio.com [goldbio.com]
- 12. azurebiosystems.com [azurebiosystems.com]
how to prevent polyacrylamide gel cracking during polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent polyacrylamide gel cracking during polymerization.
Troubleshooting Guide: Preventing Gel Cracking
Issue: My polyacrylamide gel cracked during or after polymerization.
This guide provides a systematic approach to identifying and resolving the common causes of polyacrylamide gel cracking.
Visual Troubleshooting Flowchart
Caption: Troubleshooting flowchart for polyacrylamide gel cracking.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polyacrylamide gel cracking?
A1: Polyacrylamide gels can crack for several reasons, primarily related to stress on the gel matrix. The most common causes include:
-
Excessive heat generation during polymerization: A reaction that proceeds too quickly generates excess heat, leading to thermal stress and subsequent cracking as the gel cools and contracts.[1][2]
-
Rapid or uneven dehydration: During the drying process, if the gel dries too quickly or unevenly, significant internal tension can build up, causing it to fracture.[1][3]
-
High percentage gels: Gels with a higher concentration of acrylamide (B121943) are more brittle and, therefore, more susceptible to cracking from physical stress or heat.[1]
-
Physical stress: Mishandling of the fragile gel, especially during transfer or setting up for drying, can easily lead to cracks.[1]
-
Trapped air: Air bubbles trapped between the gel and the supporting medium (like cellophane) during the drying setup can create points of stress and initiate cracking.[3]
Q2: How does temperature affect gel polymerization and cracking?
A2: Temperature is a critical factor in the polymerization process. Polymerization at low temperatures (e.g., 0-4°C) can result in turbid, porous, and inelastic gels. Conversely, if the polymerization temperature is too high, it can lead to the formation of short polymer chains, also resulting in an inelastic gel. The optimal temperature for polymerization is generally considered to be between 23-25°C.[4] Excessive heat generated from a rapid exothermic reaction is a primary cause of cracking during the polymerization step.[2]
Q3: Can the concentration of APS and TEMED contribute to gel cracking?
A3: Absolutely. Ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) are the catalysts for polymerization. Their concentrations directly influence the rate of this reaction. If the concentrations are too high, polymerization will occur too rapidly, generating significant heat and increasing the likelihood of cracking.[1] It is also crucial to use a fresh solution of APS, as it degrades over time, leading to inconsistent and slow polymerization.[5]
Q4: My gel cracked while it was drying. How can I prevent this?
A4: Cracking during the drying phase is typically due to rapid and uneven water removal. To prevent this, you can soak the gel in a drying solution containing glycerol and ethanol before starting the drying process. Glycerol helps to keep the gel hydrated and flexible, preventing it from becoming too brittle.[3][6] A simple solution containing 40% ethanol has also been shown to reliably prevent cracking in high-percentage gels.[3] Additionally, ensure that no air bubbles are trapped when placing the gel between cellophane sheets for air-drying.[3]
Q5: Are higher percentage polyacrylamide gels more prone to cracking?
A5: Yes, higher percentage gels are more rigid and brittle, making them more susceptible to cracking from physical or thermal stress.[1] When working with high-percentage gels, it is especially important to control the polymerization rate and handle the gel with extra care.
Data Presentation
Table 1: Recommended Reagent Volumes for Different Resolving Gel Percentages to Minimize Cracking
This table provides recommended volumes of key reagents for casting polyacrylamide gels of various concentrations. These formulations are designed to control the polymerization rate and reduce the risk of cracking.
| Gel Percentage (%) | Water (mL) | 30% Acrylamide/Bis-acrylamide Mix (mL) | 1.5 M Tris (pH 8.8) (mL) | 10% SDS (mL) | 10% APS (mL)* | TEMED (mL)** |
| 6 | 5.3 | 2.0 | 2.5 | 0.1 | 0.1 | 0.008 |
| 8 | 4.6 | 2.7 | 2.5 | 0.1 | 0.1 | 0.006 |
| 10 | 4.0 | 3.3 | 2.5 | 0.1 | 0.1 | 0.004 |
| 12 | 3.3 | 4.0 | 2.5 | 0.1 | 0.1 | 0.004 |
| 15 | 2.3 | 5.0 | 2.5 | 0.1 | 0.1 | 0.004 |
*Ammonium persulfate (APS) solution should always be prepared fresh daily.[5] **Add TEMED as the final step before pouring the gel, as it initiates polymerization.
Experimental Protocols
Detailed Methodology for Casting a Crack-Resistant Polyacrylamide Gel
This protocol provides a step-by-step guide for casting a standard SDS-PAGE gel with an emphasis on techniques to prevent cracking.
1. Preparation of Glass Plates and Casting Stand:
-
Thoroughly clean the glass plates and spacers with detergent, followed by rinses with deionized water and finally with ethanol to ensure they are free of any contaminants.[7]
-
Assemble the glass plates and spacers in the casting stand, ensuring a leak-proof seal at the bottom.
2. Preparation of the Resolving Gel Solution:
-
In a small beaker or conical tube, combine the appropriate volumes of deionized water, 1.5 M Tris-HCl (pH 8.8), 30% acrylamide/bis-acrylamide solution, and 10% SDS as indicated in Table 1 for your desired gel percentage.
-
Gently swirl the mixture to ensure it is homogenous.
-
Crucially, just before you are ready to pour the gel, add the 10% APS solution, swirl to mix, and then add the TEMED. Mix gently but quickly by inverting the tube a few times. Do not vortex, as this can introduce oxygen which inhibits polymerization.
3. Pouring the Resolving Gel:
-
Immediately after adding TEMED, use a pipette to carefully pour the resolving gel solution between the glass plates. Leave sufficient space at the top for the stacking gel (approximately 2 cm).
-
To ensure a flat and even surface, overlay the resolving gel with a thin layer of water-saturated isopropanol (B130326) or butanol.[7]
-
Allow the gel to polymerize at room temperature (23-25°C) for 30-60 minutes. You can monitor the polymerization by observing a small amount of leftover solution in your tube.
4. Preparation and Pouring of the Stacking Gel:
-
Once the resolving gel has polymerized, pour off the isopropanol and rinse the top of the gel with deionized water. Dry the area carefully with the edge of a piece of filter paper.
-
Prepare the stacking gel solution (typically 4-5% acrylamide).
-
Add APS and TEMED to the stacking gel solution and immediately pour it on top of the polymerized resolving gel.
-
Insert the comb, being careful not to trap any air bubbles beneath the teeth.
-
Allow the stacking gel to polymerize for 20-30 minutes.
5. Post-Polymerization Handling:
-
Once polymerization is complete, carefully remove the comb. The gel is now ready for sample loading and electrophoresis.
-
If the gel is not to be used immediately, it can be stored wrapped in plastic wrap with a small amount of buffer at 4°C. However, for best results, it is recommended to use freshly cast gels.
By following these guidelines and protocols, you can significantly reduce the incidence of polyacrylamide gel cracking in your experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. bio-rad.com [bio-rad.com]
- 5. 3.15. Handcasting Polyacrylamide Gels | Markelz Research Group [markelz.physics.buffalo.edu]
- 6. Drying polyacrylamide without cracking - Molecular Biology [protocol-online.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Optimizing Methylenebisacrylamide for Sharper Protein Bands
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving sharper, more defined protein bands in polyacrylamide gel electrophoresis (PAGE) by optimizing the concentration of N,N'-methylenebisacrylamide (bis-acrylamide).
Troubleshooting Guide
This guide addresses common issues related to protein band resolution where bis-acrylamide concentration is a key factor.
Q1: My protein bands appear broad and diffuse. How can I improve their sharpness?
Broad or diffuse protein bands can be a result of several factors, but an improperly formed gel matrix is a common cause. The concentration of bis-acrylamide, the cross-linking agent, is critical in determining the pore size and uniformity of the gel.
-
Potential Cause: Suboptimal Acrylamide (B121943) to Bis-acrylamide Ratio.
-
Recommendation: The ratio of acrylamide to bis-acrylamide influences the pore size of the gel. For most standard protein separations (SDS-PAGE), a ratio of 29:1 or 37.5:1 is commonly used.[1][2] For very small proteins or peptides, a higher degree of cross-linking with a 19:1 ratio may provide better resolution.[1] Conversely, for high molecular weight proteins, a lower cross-linking ratio of 37.5:1 can improve separation.[1] Experimenting with these ratios can lead to sharper bands for your specific proteins of interest.
-
-
Potential Cause: Incorrect Total Acrylamide Concentration (%T).
-
Recommendation: The total concentration of acrylamide and bis-acrylamide (%T) determines the overall pore size.[1] Low-percentage gels are used for large proteins, while high-percentage gels are for small proteins.[3] If your protein of interest is not well-resolved, consider adjusting the %T in combination with the optimal bis-acrylamide ratio.
-
-
Potential Cause: Incomplete or Uneven Gel Polymerization.
-
Recommendation: Incomplete polymerization can lead to a non-uniform gel matrix, causing proteins to migrate unevenly.[4] Ensure that your ammonium (B1175870) persulfate (APS) and TEMED solutions are fresh, as they are crucial for initiating and catalyzing the polymerization reaction.[5] Allow the gel to polymerize completely before running your samples.
-
Q2: I'm seeing "smiling" bands, where the bands are curved instead of straight. What's the issue?
"Smiling" is typically caused by uneven heat distribution across the gel during electrophoresis.
-
Potential Cause: Excessive Heat Generation.
-
Recommendation: Running the gel at too high a voltage can generate excess heat, causing the center of the gel to run faster than the edges.[6][7] Try reducing the voltage and running the gel for a longer period.[6] Running the electrophoresis apparatus in a cold room or using a cooling unit can also help maintain a consistent temperature.[7] While not directly related to bis-acrylamide concentration, a well-polymerized gel with an appropriate pore size can minimize the visual impact of minor temperature fluctuations.
-
Q3: My protein bands are smeared. How can I resolve this?
Smeared bands can be caused by a variety of factors including sample preparation and running conditions.
-
Potential Cause: Inappropriate Gel Pore Size.
-
Recommendation: If the pore size is not suitable for the protein being analyzed, it can result in smearing. This is directly affected by the total acrylamide and bis-acrylamide concentrations.[1][3] Ensure you are using the correct gel percentage and acrylamide:bis-acrylamide ratio for your target protein's molecular weight.
-
-
Potential Cause: High Voltage.
Frequently Asked Questions (FAQs)
Q1: What is the role of Methylenebisacrylamide in PAGE?
N,N'-methylenebisacrylamide (bis-acrylamide) is a cross-linking agent used in the preparation of polyacrylamide gels.[8][9] It forms cross-links between polyacrylamide chains, creating a porous network or matrix.[10] The size of these pores is critical for the sieving effect that separates proteins based on their molecular weight.[3]
Q2: How does changing the bis-acrylamide concentration affect the gel?
The concentration of bis-acrylamide, specifically the ratio of acrylamide to bis-acrylamide, has a significant impact on the gel's pore size.[3] A common misconception is that more cross-linker always leads to smaller pores. The relationship is more complex; minimum pore size is generally achieved at about 5% of the total monomer being bis-acrylamide (a 19:1 ratio).[1][10] Increasing the concentration beyond this can actually increase the pore size due to nonhomogeneous bundling of the polymer strands.[10]
Q3: What are the standard acrylamide:bis-acrylamide ratios for protein electrophoresis?
The optimal ratio depends on the size of the proteins you wish to resolve:
-
19:1 (5% C): Suitable for the separation of small peptides.[1]
-
29:1 (3.3% C): Commonly used for separating a wide range of "normal sized" proteins.[1]
-
37.5:1 (2.7% C): Recommended for the separation of high molecular weight proteins.[1][2]
Q4: Can I cast a gel without bis-acrylamide?
No, without a cross-linking agent like bis-acrylamide, you would only form long, linear polyacrylamide chains and not a porous gel matrix necessary for electrophoresis.[8]
Data Presentation: Acrylamide/Bis-acrylamide Ratios and Applications
| Acrylamide:Bis-acrylamide Ratio | %C (Crosslinker Percentage) | Primary Application | Expected Outcome |
| 19:1 | 5.0% | Separation of small peptides and nucleic acids | Tighter gel matrix, optimal for resolving small molecules |
| 29:1 | 3.3% | General purpose for a broad range of proteins | Good resolution for most standard-sized proteins |
| 37.5:1 | 2.7% | Separation of high molecular weight proteins | Larger pore size, allowing for better migration and resolution of large proteins |
Experimental Protocols
Detailed Methodology for Casting a 10% SDS-PAGE Gel (10 mL Resolving Gel)
This protocol provides a standard method for preparing a 10% resolving gel with a 29:1 acrylamide:bis-acrylamide ratio.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare the Resolving Gel Solution: In a small beaker or tube, combine the following reagents in the order listed:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide (29:1): 3.33 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the mixture. Add the following to initiate polymerization:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
-
Cast the Gel: Immediately after adding TEMED, gently swirl the solution once more and pour it between the glass plates to the desired height (leaving space for the stacking gel).
-
Overlay and Polymerize: Carefully overlay the gel solution with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes. A sharp line between the gel and the overlay indicates polymerization is complete.
-
Pour off Overlay: Once polymerized, pour off the overlay and rinse the top of the gel with deionized water before preparing the stacking gel.
Mandatory Visualization
Caption: Relationship between gel components and protein band sharpness.
References
- 1. syntezza.com [syntezza.com]
- 2. Acrylamide-Bisacrylamide ratio - Protein and Proteomics [protocol-online.org]
- 3. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. goldbio.com [goldbio.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Methylenebisacrylamide (MBA) Solutions
Welcome to the Technical Support Center for Methylenebisacrylamide (MBA) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation and troubleshooting of MBA solutions for various laboratory applications, including polyacrylamide gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MBA) and what is its primary use in the lab?
A1: N,N'-Methylenebisacrylamide (also known as MBA or bis-acrylamide) is a cross-linking agent used in the preparation of polyacrylamide gels for the electrophoretic separation of nucleic acids and proteins.[1] It forms cross-links between acrylamide (B121943) chains, creating a porous matrix that allows for the separation of molecules based on their size.[2]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is a hazardous substance and should be handled with care. It is harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is known to cause irritation to the skin, eyes, and respiratory tract and can affect the central and peripheral nervous systems.[3][4] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or under a fume hood.[5]
Q3: How should I store this compound powder and solutions?
A3: this compound powder is sensitive to light and air and should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[6] Stock solutions are also best stored at 2-8°C in the dark and are generally stable for up to a year under these conditions.[7]
Q4: What is the solubility of this compound in water?
A4: this compound has a relatively low solubility in water. Its solubility increases with temperature. For instance, at 20°C, its solubility is approximately 20 g/L. For more detailed information, refer to the solubility table in the "Data Presentation" section.
Q5: Can I increase the solubility of this compound in my solution?
A5: Yes, there are methods to increase the solubility of MBA. Heating the solution can significantly increase solubility.[7][8] Additionally, the use of certain organic solvents or the addition of a small amount of a caustic solution like sodium hydroxide (B78521) to a heated slurry has been shown to improve solubility, though this may not be suitable for all applications.[8]
Troubleshooting Guide
Issue 1: My this compound solution is cloudy or has visible precipitate.
-
Possible Cause 1: Exceeded Solubility Limit. You may have tried to dissolve too much MBA in the available solvent at room temperature.
-
Possible Cause 2: Low Temperature. The temperature of your solvent or laboratory environment may be too low, reducing the solubility of MBA.
-
Solution: Ensure your solvent is at room temperature or slightly warmed before attempting to dissolve the MBA powder.
-
-
Possible Cause 3: Impure Water. Using water with ionic impurities can affect the solubility and performance of the resulting solution.
-
Solution: Always use high-purity, deionized, or distilled water for preparing your solutions.
-
Issue 2: The prepared polyacrylamide gel is opaque and brittle.
-
Possible Cause: Incorrect Cross-linker Concentration. An excessively high ratio of this compound to acrylamide can result in opaque, brittle, and hydrophobic gels.
-
Solution: Carefully recalculate the required amounts of acrylamide and bis-acrylamide for your desired gel percentage (%T and %C). The total monomer concentration (%T) and the percentage of cross-linker (%C) are critical for gel properties.[9][10] Refer to the "Experimental Protocols" section for guidance on these calculations. Using a pre-made, stabilized acrylamide/bis-acrylamide solution can also help avoid calculation errors.
-
Issue 3: The polymerization of the polyacrylamide gel is too fast or too slow.
-
Possible Cause: Incorrect Temperature or Catalyst Concentration. The polymerization rate is influenced by temperature and the concentration of catalysts like ammonium (B1175870) persulfate (APS) and TEMED.[2] Higher temperatures and higher catalyst concentrations will accelerate polymerization.
-
Solution: Ensure your gel solution is at room temperature before adding the catalysts. You can adjust the amount of APS and TEMED to control the polymerization time. For reproducible results, keep these parameters consistent between experiments.[2]
-
Data Presentation
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 10 | 2 |
| 25 | 3 |
| 50 | 6.5 |
| 70 | 13 |
Data sourced from a manufacturer's brochure as cited in US Patent 5,354,903.[8]
Experimental Protocols
Standard Protocol for Preparing a 30% Acrylamide/Bis-acrylamide (19:1) Stock Solution
This protocol provides a standard method for preparing a 30% (w/v) stock solution with a 19:1 ratio of acrylamide to this compound, commonly used for preparing polyacrylamide gels.
Materials:
-
Acrylamide powder
-
N,N'-Methylenebisacrylamide (MBA) powder
-
High-purity, deionized water
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beaker
-
0.45 µm filter for sterilization
-
Amber storage bottle
Procedure:
-
Safety First: Don appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all weighing and solution preparation in a well-ventilated area or under a chemical fume hood.
-
Weighing Components: In a beaker, weigh out 28.5 g of acrylamide and 1.5 g of N,N'-Methylenebisacrylamide.
-
Dissolving: Add a magnetic stir bar to the beaker and place it on a stir plate. Add approximately 60 mL of deionized water.
-
Gentle Heating (if necessary): If the components do not dissolve readily at room temperature, gently warm the solution to approximately 37°C while stirring.[7] Avoid overheating.
-
Adjusting Volume: Once the solids are completely dissolved, transfer the solution to a 100 mL graduated cylinder. Add deionized water to bring the final volume to 100 mL.
-
pH Check: Check the pH of the solution. It should be 7.0 or less.[7] Do not adjust with strong acids or bases as this can promote hydrolysis.
-
Sterilization and Storage: Filter the solution through a 0.45 µm filter to sterilize it and remove any particulate matter. Store the solution in a labeled, light-protected (amber) bottle at 2-8°C.
Calculating Gel Composition (%T and %C)
The properties of a polyacrylamide gel are determined by two parameters:
-
%T (Total Monomer Concentration): The total percentage (w/v) of acrylamide and bis-acrylamide in the gel. Higher %T results in smaller pore sizes.[9]
-
%C (Cross-linker Concentration): The percentage of the cross-linker (bis-acrylamide) relative to the total monomer concentration.[9]
The formulas for calculating the required volumes of stock solutions are as follows:
-
V_acrylamide = (T * (100 - C) * V_total) / (C_acrylamide * 100)
-
V_bis = (T * C * V_total) / (C_bis * 100)
Where:
-
V_acrylamide = Volume of acrylamide stock solution
-
V_bis = Volume of bis-acrylamide stock solution
-
T = Desired total monomer concentration (%)
-
C = Desired cross-linker concentration (%)
-
V_total = Total volume of the gel
-
C_acrylamide = Concentration of the acrylamide stock solution (%)
-
C_bis = Concentration of the bis-acrylamide stock solution (%)
Visualizations
References
- 1. A Deep Dive into N, N′-Methylenebisacrylamide: Synthesis, Composition, Applications, and Storage_Chemicalbook [chemicalbook.com]
- 2. bio-rad.com [bio-rad.com]
- 3. norgenbiotek.com [norgenbiotek.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. N,N'-Methylenebisacrylamide | 110-26-9 [chemicalbook.com]
- 7. mpbio.com [mpbio.com]
- 8. US5354903A - Polymers prepared from concentrated solutions of N',N'this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. serva.de [serva.de]
effect of temperature on Methylenebisacrylamide polymerization rate
Technical Support Center: Methylenebisacrylamide Polymerization
Welcome to the technical support center for N,N'-Methylenebisacrylamide (MBAm) polymerization. This resource provides detailed troubleshooting guides and answers to frequently asked questions regarding the critical role of temperature in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during acrylamide (B121943)/bis-acrylamide gel polymerization, with a focus on temperature-related causes and solutions.
| Issue/Question | Potential Cause & Explanation | Troubleshooting Steps |
| Why is my gel polymerizing too slowly or not at all? | Low Temperature: The polymerization of acrylamide and MBAm is catalyzed by a free-radical generating system (commonly Ammonium Persulfate - APS and Tetramethylethylenediamine - TEMED). The efficiency of this system is highly temperature-dependent. At low temperatures (e.g., below 20°C), the rate of free radical generation from APS is significantly reduced, which slows down or even halts the initiation of polymerization.[1][2] Solutions and reagents stored in a refrigerator (4°C) must be warmed to room temperature before use.[1][3] | 1. Ensure all solutions (monomer, buffer, initiator) and the casting environment are at a stable room temperature, ideally between 23-25°C.[1][3]2. Always prepare the APS solution fresh daily, as its efficacy degrades over time.[1]3. Degas the monomer solution before adding initiators. Cold solutions hold more dissolved oxygen, which inhibits polymerization by scavenging free radicals.[1] |
| Why did my gel polymerize too quickly and unevenly? | High Temperature: The polymerization reaction is exothermic, meaning it releases heat.[3][4] If the initial temperature of the solutions or the ambient temperature is too high, this heat can accelerate the reaction uncontrollably, a phenomenon known as auto-acceleration or the gel effect.[5] This leads to rapid, often uneven polymerization and can result in a gel with poor structural integrity. | 1. Start with solutions equilibrated to a controlled room temperature (23-25°C).[3]2. Avoid casting gels in direct sunlight or near heat sources.3. For high concentration gels, which generate more heat, consider casting in a temperature-controlled environment or using a cooling plate to dissipate the exothermic heat.[6] |
| Why is my gel opaque, turbid, and inelastic? | Polymerization at Low Temperatures: The physical properties of the final gel are strongly influenced by the polymerization temperature. Gels polymerized at low temperatures (e.g., 0-4°C) are often turbid, highly porous, and inelastic.[1][3][7] This is attributed to the formation of hydrogen bonds between the MBAm cross-linker molecules at low temperatures, which leads to non-uniform, poorly structured polymer chains and an inhomogeneous pore matrix.[7] | 1. Abandon the practice of polymerizing gels at 0-4°C, as it leads to matrices with unreproducible pore sizes.[7]2. For optimal transparency, elasticity, and homogeneity, conduct polymerization at a controlled temperature between 25-30°C.[7][8] |
| Why are my results (e.g., protein migration) inconsistent between different gel batches? | Variable Polymerization Temperature: Since temperature directly impacts both the rate of polymerization and the final pore structure of the gel, casting gels at different ambient temperatures will lead to variations in the matrix.[1][9] This can cause inconsistent migration patterns for proteins or nucleic acids in subsequent electrophoresis experiments. | 1. Standardize the polymerization temperature for all gel casting. Use a dedicated, temperature-controlled area.2. Allow all components to equilibrate to the same temperature before mixing and initiating polymerization.[1]3. Document the temperature for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound polymerization?
The optimal temperature for achieving a transparent, elastic, and reproducible polyacrylamide gel is between 25°C and 30°C.[7][8] While polymerization can occur at room temperature (around 23-25°C), this slightly higher range ensures efficient and complete polymerization, typically within 10-30 minutes.[3][7][8]
Q2: How does temperature fundamentally affect the final gel structure?
Temperature affects the kinetics of polymerization and the interactions between monomer and cross-linker molecules.
-
Low Temperatures (0-4°C): Promote hydrogen bonding between MBAm molecules, leading to aggregation of the cross-linker. This results in a non-uniform gel with large pores, high turbidity, and poor elasticity.[3][7]
-
Optimal Temperatures (25-30°C): At these temperatures, hydrogen bonds are disrupted, leading to a more uniform distribution of cross-links. This creates a more transparent gel with a consistent pore structure and better elasticity.[7]
-
High Temperatures (>50-60°C): Excessively high temperatures can increase the rate of chain termination reactions. This results in the formation of shorter polymer chains, leading to a weak and inelastic gel structure.[3][7]
Q3: Why is the polymerization reaction exothermic?
The polymerization of acrylamide and MBAm is a form of vinyl addition polymerization. This process is highly exothermic because it involves the conversion of a relatively weak π-bond in the C=C double bond of the monomer into a stronger σ-bond in the polymer backbone.[4][5] The net release of energy is observed as heat, with a reported enthalpy of polymerization around 17-20 Kcal/mole.[5][10]
Q4: How does temperature influence the molecular weight of the resulting polymer chains?
Temperature has a complex effect on molecular weight. Initially, raising the temperature from a low value increases the rate of polymerization, which can lead to higher molecular weight polymers. However, if the temperature becomes too high, the initiator (e.g., APS) decomposes much more rapidly, creating a very high concentration of initial free radicals.[11] This increases the probability of chain termination events, which stops polymer growth and ultimately results in a lower average molecular weight and shorter polymer chains.[3][11]
Quantitative Data Summary
The rate of polymerization is inversely proportional to the gelation time. Higher temperatures significantly decrease the time required for the gel to form and reduce the turbidity of the final gel.
| Temperature | Observation | Implication on Polymerization Rate |
| 2°C | Significant lag time before polymerization begins; final gel is strongly opaque (Turbidity ≈ 0.8 A₆₀₀).[7] | Very Slow |
| 25-30°C | Polymerization is typically complete within 10-30 minutes.[7][8] | Optimal / Fast |
| 50°C | Final gel is almost completely transparent (Turbidity ≈ 0.02 A₆₀₀), a 40-fold decrease from 2°C.[7] | Very Fast |
Data synthesized from studies on the polymerization kinetics of polyacrylamide gels cross-linked with MBAm.[7]
Reference Experimental Protocol
Objective: To conduct a temperature-controlled polymerization of an acrylamide/bis-acrylamide gel.
Materials:
-
Acrylamide/Bis-acrylamide stock solution
-
Buffer solution (e.g., Tris-HCl)
-
Ammonium persulfate (APS), 10% (w/v) solution
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus
-
Vacuum pump for degassing
Methodology:
-
Temperature Equilibration: Place all stock solutions, water, and gel casting equipment in a temperature-controlled environment (e.g., a 25°C incubator or water bath) for at least 1 hour to ensure all components reach thermal equilibrium.[1][3]
-
Solution Preparation: In a flask, combine the acrylamide/bis-acrylamide stock, buffer, and deionized water to achieve the desired final concentrations for the resolving gel.
-
Degassing: Degas the solution under a vacuum for 10-15 minutes. This step is critical for removing dissolved oxygen, which inhibits polymerization.[1][3]
-
Initiator Preparation: Prepare the 10% APS solution fresh just before use.[1]
-
Initiation of Polymerization: Bring the degassed monomer solution back to the controlled temperature environment. Add the required amount of 10% APS solution and swirl gently to mix. Immediately add TEMED, swirl gently, and proceed to the next step without delay. TEMED accelerates the generation of free radicals from APS, initiating the reaction.[3]
-
Casting the Gel: Immediately pour the solution into the prepared gel casting mold. Overlay the top of the gel with a thin layer of water-saturated butanol, isopropanol, or water to create an anaerobic environment and ensure a flat surface.
-
Polymerization: Allow the gel to polymerize in the temperature-controlled environment for 30-60 minutes. Complete polymerization, ensuring maximum reproducibility, may take up to 2 hours.[3] You can monitor for completion by observing a clear interface between the gel and the overlay or by checking if a small amount of leftover solution in the flask has solidified.[12]
Visual Guides
Caption: Experimental workflow for temperature-controlled polymerization.
Caption: Effect of temperature on polymerization pathways and gel properties.
References
- 1. benchchem.com [benchchem.com]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. bio-rad.com [bio-rad.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Thermochemistry of Acrylamide Polymerization: An Illustration of Auto-acceleration and Gel Effect [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 9. people.bu.edu [people.bu.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: N,N'-Methylenebisacrylamide (MBAm) Stock Solutions
Welcome to the technical support center for N,N'-Methylenebisacrylamide (MBAm). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solving solubility issues with MBAm in stock solutions. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to ensure the successful preparation of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-Methylenebisacrylamide (MBAm) and why is it used?
N,N'-Methylenebisacrylamide, often abbreviated as BIS or MBAm, is a cross-linking agent widely used in the synthesis of polyacrylamide gels for electrophoresis (e.g., SDS-PAGE) and in the formation of hydrogels.[1][2] It readily polymerizes with acrylamide (B121943) to form a three-dimensional matrix, which is essential for the sieving properties of the gel, allowing for the separation of molecules based on size.[3]
Q2: Why am I having trouble dissolving MBAm in water to make a stock solution?
MBAm has limited solubility in water at room temperature.[4] This is a common issue faced by researchers. The solubility is significantly dependent on temperature.[1] Attempting to dissolve a large amount of MBAm in water at room temperature will likely result in an insoluble powder or precipitate.
Q3: My MBAm precipitated out of solution after being stored in the refrigerator. What happened?
Precipitation upon cooling is a clear indication that the solution was supersaturated at room temperature. The solubility of MBAm in water decreases as the temperature drops.[1] Therefore, a solution that is clear at a higher temperature may precipitate when stored at 4°C. It is recommended to prepare fresh solutions or to gently warm the solution to redissolve the precipitate before use.
Q4: Can I heat the solution to dissolve the MBAm?
Yes, gently heating the solution is a common and effective method to dissolve MBAm.[5] Heating to approximately 37-50°C with stirring can significantly increase the solubility of MBAm in water.[1][5] However, be cautious not to overheat, as this could potentially lead to premature polymerization, especially in the presence of contaminants.
Q5: Are there any other solvents I can use to dissolve MBAm?
While water is the most common solvent for biological applications, MBAm is also soluble in several organic solvents, which may be useful for other applications. These include dimethylformamide (DMF), N-methyl pyrrolidone (NMP), ethanol, and methanol.[1] For certain applications, a surprising increase in solubility in polar solvents has been achieved by adding a small amount of a caustic solution like sodium hydroxide.[6]
Data Presentation: Solubility of N,N'-Methylenebisacrylamide
The following tables summarize the quantitative data on the solubility of MBAm in water and other common laboratory solvents.
Table 1: Solubility of MBAm in Water at Various Temperatures
| Temperature (°C) | Solubility ( g/100 mL) |
| 10 | 2.0 |
| 25 | 3.0 |
| 50 | 6.5 |
| 70 | 13.0 |
| Data sourced from US Patent 5,354,903 A.[1] |
Table 2: Solubility of MBAm in Various Solvents at 30°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | 1.0 |
| Butyl cellosolve | 2.5 |
| Dioxane | 1.1 |
| Ethanol | 5.4 |
| Methanol | 8.2 |
| Data sourced from US Patent 5,354,903 A.[1] |
Troubleshooting Guide: Insoluble MBAm in Stock Solutions
If you are encountering issues with insoluble MBAm, follow this step-by-step troubleshooting guide.
Experimental Protocol: Preparation of a 2% (w/v) MBAm Stock Solution
This protocol provides a reliable method for preparing a 2% (w/v) N,N'-Methylenebisacrylamide stock solution in water.
Materials:
-
N,N'-Methylenebisacrylamide (powder)
-
High-purity deionized water
-
Sterile glass bottle or flask
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
-
0.22 µm sterile filter (optional)
Procedure:
-
Weighing: Accurately weigh 2 grams of N,N'-Methylenebisacrylamide powder.
-
Initial Mixing: Add the powder to a sterile glass bottle containing a magnetic stir bar and approximately 80 mL of deionized water.
-
Stirring: Place the bottle on a magnetic stirrer and begin stirring. You will notice that the powder does not fully dissolve at room temperature.
-
Gentle Heating: Gently warm the solution to approximately 40-50°C using a warming plate or water bath.[1][5] Continue stirring. The MBAm should completely dissolve within 10-15 minutes.
-
Volume Adjustment: Once the MBAm is fully dissolved, remove the bottle from the heat and allow it to cool to room temperature. Transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.
-
Final Mixing and Storage: Transfer the solution back to the storage bottle and mix thoroughly.
-
(Optional) Sterilization: If required for your application, the solution can be sterilized by passing it through a 0.22 µm filter.
-
Storage: Store the solution at room temperature or 4°C. Be aware that refrigeration may cause precipitation. If precipitation occurs, gently warm the solution to redissolve the MBAm before use. For long-term storage, it is often best to prepare the solution fresh.
References
- 1. serva.de [serva.de]
- 2. researchgate.net [researchgate.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Common Errors During Sample Preparation & How to Avoid Them - Labtag Blog [blog.labtag.com]
- 5. mpbio.com [mpbio.com]
- 6. US5354903A - Polymers prepared from concentrated solutions of N',N'methylenebisacrylamide - Google Patents [patents.google.com]
Technical Support Center: Achieving Consistent Pore Size in Polyacrylamide Gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving consistent pore size in polyacrylamide gels. Inconsistent pore size can lead to unreliable and irreproducible results in techniques such as electrophoresis. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help you optimize your gel preparation.
Troubleshooting Guide: Common Issues and Solutions
| Observation | Potential Cause | Recommended Solution |
| Bands are smeared or fuzzy | Incomplete or uneven polymerization: This can be due to old reagents (APS, TEMED), incorrect concentrations of initiators, or the presence of oxygen which inhibits polymerization. | - Use freshly prepared Ammonium Persulfate (APS) solution. - Ensure correct concentrations of APS and TEMED. - Degas the acrylamide (B121943) solution before adding initiators to remove dissolved oxygen. |
| Inappropriate gel concentration (%T): The pore size is not suitable for the size of the molecules being separated. | - For larger molecules, use a lower percentage gel. - For smaller molecules, use a higher percentage gel. | |
| "Smiling" effect (bands at the edges migrate slower than in the center) | Uneven heat distribution: The center of the gel becomes hotter than the edges during the run, causing faster migration in the middle. | - Run the gel at a lower voltage for a longer duration. - Use a cooling system or run the electrophoresis apparatus in a cold room. - Ensure the running buffer is not old or depleted. |
| Distorted bands (wavy or slanted) | Uneven polymerization front: This can happen if the gel is not poured evenly or if the overlaying solution disturbs the gel surface. | - Pour the gel solution smoothly and evenly between the glass plates. - Carefully overlay the resolving gel with water or isopropanol (B130326) to create a sharp, flat interface. |
| Poorly formed wells: Damaged or misshapen wells can cause uneven sample entry into the gel. | - Ensure the comb is clean and inserted vertically without trapping air bubbles. - Remove the comb carefully after the stacking gel has fully polymerized. | |
| Gel polymerizes too quickly or too slowly | Incorrect concentration of initiators (APS/TEMED): Too much initiator will cause rapid polymerization, while too little will slow it down. | - Adjust the amount of APS and TEMED. A common starting point is 0.1% (v/v) for both. - Be aware that ambient temperature can also affect the polymerization rate. |
| Temperature: Higher temperatures accelerate polymerization, while lower temperatures slow it down. | - Prepare and pour gels at a consistent room temperature for reproducible polymerization times. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for controlling pore size in polyacrylamide gels?
A1: The two most critical factors are the total monomer concentration (%T) and the cross-linker concentration (%C). %T is the total concentration of acrylamide and bis-acrylamide, and it primarily determines the overall polymer density. %C is the percentage of the total monomer that is the cross-linker (bis-acrylamide). Increasing %T leads to a decrease in pore size. The relationship with %C is more complex; a minimum pore size is typically achieved at around 5%C.
Q2: How do APS and TEMED concentrations affect pore size?
A2: Ammonium persulfate (APS) and tetramethylethylenediamine (TEMED) are the initiators of the polymerization reaction. While their primary role is to control the rate of polymerization, their concentration can indirectly affect the final gel structure. Higher concentrations of APS and TEMED lead to faster polymerization and the formation of shorter polymer chains, which can result in a more turbid and less elastic gel with potentially less uniform pores.
Q3: Can temperature variations during polymerization affect my results?
A3: Yes, temperature is a critical factor for reproducibility. Polymerization is an exothermic reaction, and inconsistent temperatures can lead to non-uniform pore structures. It is recommended to allow all solutions to equilibrate to room temperature before mixing and to perform polymerization at a consistent ambient temperature. Polymerization at low temperatures (0-4°C) can result in turbid and highly porous gels, while excessively high temperatures can lead to the formation of short polymer chains and inelastic gels.
Q4: Why is degassing the acrylamide solution important?
A4: Oxygen inhibits the free-radical polymerization of acrylamide. If dissolved oxygen is not removed from the solution, polymerization can be incomplete or uneven, leading to inconsistent pore sizes and affecting the mechanical stability of the gel. Degassing the solution under a vacuum before adding the polymerization initiators is a crucial step for achieving reproducible results.
Q5: How long should I allow the gel to polymerize?
A5: While visible gelation may occur within 15-30 minutes, it is recommended to allow the polymerization to proceed for at least 45-60 minutes for the resolving gel and 30-45 minutes for the stacking gel to ensure complete polymerization and a stable matrix. Some studies suggest that polymerization continues for several hours, and allowing gels to polymerize for a longer, consistent time can improve reproducibility.
Quantitative Data: Acrylamide Concentration and Separation Range
The pore size of a polyacrylamide gel is inversely related to the concentration of acrylamide. The following table provides a general guide to the appropriate acrylamide concentration for separating proteins of different molecular weight ranges.
| Acrylamide Concentration (%T) | Approximate Protein Separation Range (kDa) |
| 7.5% | 30 - 200 |
| 10% | 20 - 150 |
| 12% | 15 - 100 |
| 15% | 10 - 70 |
| 4-15% Gradient | 10 - 250 |
| 10-20% Gradient | 5 - 100 |
Note: This table provides approximate ranges. The optimal gel percentage may vary depending on the specific proteins and buffer system used.
Experimental Protocol for Hand-Casting a 12% Polyacrylamide Gel
This protocol outlines the steps for preparing a standard 1.5 mm thick mini-gel. Volumes should be adjusted for different gel sizes.
Materials:
-
Acrylamide/Bis-acrylamide solution (30% or 40% stock)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) - prepare fresh daily
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated butanol
-
Gel casting apparatus and combs
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers with ethanol (B145695) and assemble them in the casting stand.
-
Prepare the Resolving Gel Solution (10 mL):
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide (37.5:1): 4.0 mL
-
10% SDS: 100 µL
-
-
Degas the Resolving Gel Solution: Place the solution in a vacuum chamber for at least 15 minutes to remove dissolved oxygen.
-
Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED to the degassed solution. Swirl gently to mix. Note: Add APS and TEMED immediately before pouring the gel as they initiate polymerization.
-
Pour the Resolving Gel: Immediately and carefully pour the resolving gel solution into the gel cassette up to the desired height (leaving space for the stacking gel and comb).
-
Overlay the Resolving Gel: Gently overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface and prevent contact with oxygen.
-
Allow Polymerization: Let
Troubleshooting Uneven Polymerization in Gradient Gels: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve issues related to uneven polymerization in gradient polyacrylamide gels. Uneven polymerization can lead to distorted protein bands, inaccurate molecular weight estimations, and unreliable experimental results. By understanding the common causes and implementing the corrective actions outlined below, you can significantly improve the quality and reproducibility of your gradient gel electrophoresis.
Frequently Asked Questions (FAQs)
Q1: What are the visual signs of uneven polymerization in my gradient gel?
Common visual indicators of uneven polymerization include:
-
Wavy or slanted bands: Protein bands do not migrate uniformly across the gel, appearing distorted.
-
"Smiling" or "frowning" bands: Bands in the outer lanes migrate faster or slower than those in the center.
-
Distorted wells: The sample wells at the top of the gel are not uniform in shape or size.
-
Gel shrinkage: The gel pulls away from the glass plates.[1]
-
Incomplete polymerization: Parts of the gel, often at the top or bottom, fail to solidify properly.[1]
Q2: My gel is polymerizing too quickly, what could be the cause?
Rapid polymerization is often due to:
-
Excessive concentrations of polymerization initiators: Too much ammonium (B1175870) persulfate (APS) or tetramethylethylenediamine (TEMED) can accelerate the reaction.[1]
-
High ambient temperature: Warmer temperatures speed up the polymerization process.[2]
To resolve this, try reducing the amount of APS and/or TEMED and consider casting your gels in a cooler environment.
Q3: Why is my gel not polymerizing or polymerizing very slowly?
Slow or incomplete polymerization can be attributed to several factors:
-
Degraded reagents: APS solutions are unstable and should be prepared fresh daily. TEMED can oxidize over time and should be stored properly.[1]
-
Insufficient initiator concentrations: Too little APS or TEMED will result in a slow or incomplete reaction.[1]
-
Low temperature: Polymerization is significantly slower at lower temperatures. It is best to work at room temperature (23-25°C).[1][2]
-
Oxygen inhibition: Oxygen can inhibit the polymerization process. Degassing the acrylamide (B121943) solution before adding the initiators is crucial.[1]
-
Poor quality of reagents: Ensure you are using high-purity acrylamide and bis-acrylamide.[1]
Q4: What is the purpose of overlaying the gel with isopropanol (B130326) or water?
Overlaying the gradient gel with a thin layer of isopropanol, n-butanol, or water serves two main purposes:
-
It prevents oxygen from inhibiting the polymerization at the gel surface, ensuring a uniformly polymerized top layer.
-
It creates a sharp, flat interface, which is essential for forming straight, well-defined bands during electrophoresis.
Q5: How does the pouring speed affect gradient gel polymerization?
Pouring the gradient too quickly can lead to mixing of the high and low-density solutions, resulting in a non-uniform gradient and subsequent uneven protein migration. Conversely, pouring too slowly may cause the gel to begin polymerizing before the gradient is fully formed. A steady, consistent pouring rate is key.
Data Presentation: Factors Influencing Polymerization
The following tables provide quantitative data to help you optimize your gradient gel polymerization.
Table 1: Recommended APS and TEMED Concentrations for Polyacrylamide Gels
This table provides a starting point for the amounts of 10% APS and TEMED to use for different percentages of acrylamide in a 10 mL resolving gel. Note that for gradient gels, you will be preparing two different acrylamide solutions (a low and a high percentage). The amounts of APS and TEMED should be added to each of these solutions just before pouring.
| Acrylamide % | 10% APS (µL) | TEMED (µL) |
| 6% | 100 | 10 |
| 8% | 100 | 8 |
| 10% | 50 | 5 |
| 12% | 50 | 5 |
| 15% | 50 | 5 |
Data synthesized from multiple sources providing recipes for polyacrylamide gels.[3][4][5]
Table 2: Effect of Temperature on Polymerization Time
Polymerization is an exothermic reaction, and its rate is highly dependent on the ambient temperature.
| Temperature | Effect on Polymerization | Observations |
| 0-4°C | Very Slow | Gels may be turbid, porous, and inelastic. Reproducibility is difficult.[2] |
| ~15°C | Slow | Polymerization can take up to an hour.[6] |
| 23-25°C (Room Temp) | Optimal | Gels are transparent, less porous, and more elastic. Polymerization is typically complete in 30-60 minutes.[2][6][7] |
| >30°C | Fast | Gels polymerize quickly, which can lead to the formation of shorter polymer chains and inelastic gels.[8] |
Experimental Protocol: Pouring a Gradient Gel
This protocol outlines the key steps for casting a gradient polyacrylamide gel using a gradient mixer.
-
Preparation of Solutions:
-
Prepare a "light" (low percentage) and a "heavy" (high percentage) acrylamide solution. The heavy solution should contain glycerol (B35011) or sucrose (B13894) to increase its density.
-
Thoroughly degas both solutions for at least 15 minutes to remove oxygen.
-
-
Assemble the Casting Apparatus:
-
Clean the glass plates and spacers meticulously with ethanol (B145695) and ensure they are completely dry.
-
Assemble the gel cassette and check for any leaks.
-
-
Set up the Gradient Mixer:
-
Place the gradient mixer on a stir plate, positioned slightly above the gel cassette to allow for gravity-driven flow.
-
Place a small stir bar in the mixing chamber (the one connected to the outlet tubing).
-
Ensure the valve between the two chambers and the outlet valve are closed.
-
-
Add Solutions to the Mixer:
-
Add the "heavy" solution to the reservoir chamber and the "light" solution to the mixing chamber.
-
Briefly open the valve between the chambers to allow a small amount of the heavy solution to displace any air in the connecting channel, then close it again.
-
-
Initiate Polymerization and Pouring:
-
Add the appropriate amounts of 10% APS and TEMED to both the light and heavy solutions and mix gently but thoroughly.
-
Start the magnetic stirrer in the mixing chamber at a moderate speed.
-
Simultaneously open the valve between the chambers and the outlet valve to begin pouring the gradient into the gel cassette. The flow rate should be adjusted to pour the entire gel in a few minutes.
-
-
Polymerization:
-
Once the gel is poured, carefully overlay the top with water-saturated isopropanol or n-butanol.
-
Allow the gel to polymerize at room temperature for at least 30-60 minutes. A sharp interface will form between the gel and the overlay when polymerization is complete.
-
-
Final Steps:
-
After polymerization, pour off the overlay and rinse the top of the gel with deionized water.
-
Insert the comb to create the sample wells and pour the stacking gel.
-
Mandatory Visualization
Below is a troubleshooting workflow to help diagnose the cause of uneven polymerization in your gradient gels.
Caption: Troubleshooting workflow for uneven polymerization in gradient gels.
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad.com [bio-rad.com]
- 3. How to choose an acrylamide gel concentration for western blot [hellobio.com]
- 4. millerlaboratory.org [millerlaboratory.org]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of Methylenebisacrylamide (MBA) Crosslinked Hydrogels
This technical support center is designed for researchers, scientists, and drug development professionals who are working with N,N'-Methylenebisacrylamide (MBA) crosslinked hydrogels and wish to improve their mechanical properties. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during hydrogel synthesis and characterization.
Troubleshooting Guide: Common Issues with Hydrogel Mechanical Strength
This guide addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
| Symptom / Issue | Potential Cause(s) | Recommended Solution(s) |
| Hydrogel is too soft, weak, or does not form a stable gel. | 1. Insufficient Crosslinking: The concentration of the MBA crosslinker may be too low, resulting in a loosely formed polymer network.[1] 2. Incomplete Polymerization: The polymerization reaction may not have gone to completion due to factors like low initiator concentration, presence of oxygen, or incorrect temperature. 3. Low Monomer Concentration: A low concentration of the primary monomer (e.g., acrylamide) can lead to a sparse polymer network.[2] | 1. Increase MBA Concentration: Systematically increase the molar ratio of MBA to the primary monomer. This will increase the crosslink density and stiffness of the hydrogel.[3] 2. Optimize Polymerization Conditions: - Increase the concentration of the initiator (e.g., APS) and accelerator (e.g., TEMED).[4] - Ensure the monomer solution is thoroughly degassed with nitrogen or argon before adding the initiator to remove dissolved oxygen, which inhibits free-radical polymerization.[4] - Verify the optimal polymerization temperature for your specific system.[3] 3. Increase Monomer Concentration: A higher monomer concentration will result in a denser polymer network and improved mechanical strength.[2] |
| Hydrogel is brittle and fractures easily under stress. | 1. Excessive Crosslinking: A very high concentration of MBA can lead to a highly crosslinked and rigid network that is unable to dissipate energy effectively, making it brittle.[5] 2. Inhomogeneous Polymerization: Uneven distribution of the crosslinker or initiator can create stress concentration points within the hydrogel, leading to premature failure. | 1. Optimize MBA Concentration: Reduce the MBA concentration to find a balance between stiffness and toughness. A lower crosslink density can allow for greater chain mobility and energy dissipation. 2. Ensure Homogeneous Mixing: Thoroughly mix the monomer, crosslinker, and initiator solutions before initiating polymerization to ensure a uniform reaction. 3. Consider a Double Network or Semi-IPN Hydrogel: Incorporating a second, more flexible polymer network can significantly enhance the toughness and fracture resistance of the hydrogel. |
| Inconsistent or non-reproducible mechanical properties between batches. | 1. Variability in Polymerization Conditions: Minor differences in temperature, initiator/catalyst addition, or degassing time can lead to significant variations in the final hydrogel properties.[1] 2. Purity of Reagents: Impurities in monomers, crosslinkers, or initiators can interfere with the polymerization reaction.[4] 3. Swelling Effects: The mechanical properties of hydrogels can change significantly as they swell in aqueous solutions.[3][6] | 1. Standardize the Protocol: Maintain strict control over all experimental parameters, including temperature, reagent concentrations, mixing times, and degassing procedures. 2. Use High-Purity Reagents: Ensure that all chemicals used are of high purity to avoid side reactions.[4] 3. Equilibrate Before Testing: Allow the hydrogels to reach equilibrium swelling in the desired buffer or medium before performing any mechanical tests to ensure consistent results.[3] |
Frequently Asked Questions (FAQs)
Q1: How does the concentration of MBA affect the mechanical properties of my hydrogel?
The concentration of N,N'-Methylenebisacrylamide (MBA) is a critical factor that directly influences the mechanical properties of your hydrogel. As a crosslinking agent, MBA forms covalent bonds between polymer chains, creating a three-dimensional network.[7][8]
-
Increasing MBA concentration generally leads to a higher crosslink density. This results in a stiffer and stronger hydrogel with a higher Young's modulus and compressive strength.[3][9] However, excessively high concentrations can make the hydrogel brittle.[5]
-
Decreasing MBA concentration results in a lower crosslink density, leading to a softer, more flexible, and often more elastic hydrogel. However, very low concentrations may result in a hydrogel that is too weak or fails to gel properly.
Q2: What is the role of the initiator and how does its concentration impact the hydrogel?
The initiator, such as ammonium (B1175870) persulfate (APS), in combination with an accelerator like N,N,N',N'-tetramethylethylenediamine (TEMED), generates the free radicals that initiate the polymerization of the monomer and crosslinker.[4] The concentration of the initiator can affect both the rate of polymerization and the final mechanical properties of the hydrogel.
-
Higher initiator concentrations can lead to a faster polymerization rate. However, this can also result in shorter polymer chains and a potentially less homogeneous network, which may affect the overall mechanical strength.[10][11]
-
Lower initiator concentrations will result in a slower polymerization but may allow for the formation of longer polymer chains and a more uniform network structure.
It is important to optimize the initiator concentration for your specific system to achieve a balance between a reasonable polymerization time and the desired mechanical properties.
Q3: Can I improve the toughness of my MBA-crosslinked hydrogel without making it more brittle?
Yes, several strategies can be employed to enhance the toughness of your hydrogel:
-
Double Network (DN) Hydrogels: This approach involves creating a second, interpenetrating polymer network within the first. The first network is typically brittle and highly crosslinked, while the second is more flexible and loosely crosslinked. This combination allows for effective energy dissipation under stress, leading to exceptionally tough hydrogels.
-
Semi-Interpenetrating Polymer Networks (semi-IPNs): In a semi-IPN, a linear polymer is entrapped within a crosslinked network. The linear polymer can help to dissipate energy and improve the fracture toughness of the material.
-
Nanocomposite Hydrogels: Incorporating nanoparticles (e.g., silica, carbon nanotubes) into the hydrogel matrix can reinforce the network and improve its mechanical properties, including toughness.[12]
Q4: How does swelling affect the mechanical properties of my hydrogel?
Hydrogels can absorb and retain large amounts of water, a process known as swelling. Swelling has a significant impact on the mechanical properties of the hydrogel. As the hydrogel swells, the polymer chains are extended, and the effective crosslink density decreases. This typically leads to a decrease in the Young's modulus and overall stiffness of the hydrogel.[3][6] Therefore, it is crucial to perform mechanical testing after the hydrogel has reached equilibrium swelling in the relevant physiological or experimental buffer to obtain accurate and reproducible data.
Quantitative Data Summary
The following tables summarize the effect of varying MBA and acrylamide (B121943) concentrations on the mechanical properties of polyacrylamide hydrogels.
Table 1: Effect of MBA Concentration on Young's Modulus of Polyacrylamide Hydrogels (10% Acrylamide)
| MBA Concentration (% w/v) | Young's Modulus (kPa) |
| 0.03 | ~5 |
| 0.06 | ~15 |
| 0.1 | ~30 |
| 0.2 | ~60 |
| 0.3 | ~80 |
| 0.4 | ~100 |
| 0.5 | ~120 |
| 0.6 | ~150 |
Data compiled from multiple sources and represent approximate values. Actual values may vary depending on specific experimental conditions.[9][13]
Table 2: Effect of Acrylamide and MBA Concentration on Hydrogel Stiffness
| Acrylamide (% w/v) | MBA (% w/v) | Shear Modulus (G') (Pa) | Young's Modulus (E) (kPa) (approx.) |
| 8 | 0.4 | 4530 | ~13.6 |
| 8 | 0.25 | 2900 | ~8.7 |
| 5 | 0.15 | 538 | ~1.6 |
| 3 | 0.07 | 260 | ~0.78 |
Young's Modulus (E) is estimated from the Shear Modulus (G') using the formula E = 2G'(1+ν), assuming a Poisson's ratio (ν) of 0.5 for incompressible materials.[3][14]
Experimental Protocols
Protocol 1: Tensile Testing of Hydrogels
This protocol outlines the general steps for performing uniaxial tensile testing to determine properties like Young's modulus, tensile strength, and elongation at break.
Materials and Equipment:
-
Universal testing machine with a low-force load cell (e.g., 10 N)
-
Custom grips for soft materials (to prevent slippage and damage)
-
Dumbbell-shaped mold or a custom cutter
-
Calipers for measuring sample dimensions
-
Deionized water or relevant buffer solution
Procedure:
-
Sample Preparation:
-
Prepare hydrogel sheets of uniform thickness (typically 1-2 mm).
-
Use a dumbbell-shaped cutter to prepare samples with a defined gauge length and width. This shape helps to ensure that failure occurs within the gauge section.[15]
-
Allow the samples to equilibrate in the desired aqueous solution until they reach a constant weight.
-
-
Measurement of Dimensions:
-
Carefully measure the thickness and width of the gauge section of the swollen hydrogel sample using calipers.
-
-
Mounting the Sample:
-
Securely clamp the ends of the dumbbell-shaped hydrogel in the grips of the tensile tester. Ensure the sample is aligned vertically and not pre-stretched.
-
-
Testing:
-
Apply a tensile load at a constant strain rate (e.g., 10 mm/min).[15]
-
Record the force and displacement data until the sample fractures.
-
-
Data Analysis:
-
Convert force and displacement data to stress (Force / Cross-sectional Area) and strain (Change in Length / Original Length).
-
Plot the stress-strain curve.
-
Determine the Young's modulus from the initial linear region of the stress-strain curve.
-
The tensile strength is the maximum stress the hydrogel can withstand before fracturing.
-
The elongation at break is the maximum strain the hydrogel can endure before fracturing.
-
Protocol 2: Unconfined Compression Testing of Hydrogels
This protocol describes how to perform unconfined compression tests to determine the compressive modulus of hydrogels.
Materials and Equipment:
-
Universal testing machine with a low-force load cell
-
Parallel compression platens
-
Cylindrical mold or biopsy punch
-
Calipers
-
Lubricant (e.g., mineral oil) to minimize friction
Procedure:
-
Sample Preparation:
-
Prepare cylindrical hydrogel samples with a defined diameter and height (a height-to-diameter ratio of 1.5-2 is recommended to avoid buckling).
-
Equilibrate the samples in the desired solution.
-
-
Measurement of Dimensions:
-
Measure the diameter and height of the swollen cylindrical sample.
-
-
Mounting the Sample:
-
Place the cylindrical sample on the lower compression platen. A thin layer of lubricant can be applied to the platens to reduce friction.[16]
-
-
Testing:
-
Lower the upper platen until it just touches the surface of the hydrogel.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).[17]
-
Record the force and displacement data.
-
-
Data Analysis:
-
Convert force and displacement to stress and strain.
-
Plot the compressive stress-strain curve.
-
Determine the compressive modulus from the initial linear portion of the curve.
-
Protocol 3: Rheological Characterization of Hydrogels
Rheology is used to measure the viscoelastic properties of hydrogels, such as the storage modulus (G') and loss modulus (G'').
Materials and Equipment:
-
Rheometer with a parallel plate or cone-and-plate geometry
-
Solvent trap to prevent dehydration
Procedure:
-
Sample Loading:
-
Place the hydrogel sample onto the lower plate of the rheometer.
-
Lower the upper geometry to the desired gap distance (typically 1-2 mm). Trim any excess hydrogel from the edges.
-
-
Strain Sweep:
-
Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). This is the range of strains where G' and G'' are independent of the applied strain.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain within the LVER. This provides information on how the viscoelastic properties of the hydrogel change with the timescale of deformation.
-
-
Time Sweep:
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Influence of Swelling on Elastic Properties of Polyacrylamide Hydrogels [frontiersin.org]
- 7. N,N'-METHYLENE-BIS-ACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 8. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In situ rapid synthesis of hydrogels based on a redox initiator and persistent free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 16. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scholarsmine.mst.edu [scholarsmine.mst.edu]
Validation & Comparative
A Researcher's Guide to Crosslinkers in Polyacrylamide Gel Electrophoresis: N,N'-Methylenebisacrylamide vs. Alternatives
In the realm of molecular biology and protein science, polyacrylamide gel electrophoresis (PAGE) stands as a cornerstone technique for the separation of macromolecules. The porous matrix of the gel, critical for this separation, is formed by the polymerization of acrylamide (B121943) and a crosslinking agent. For decades, N,N'-methylenebisacrylamide has been the go-to crosslinker. However, alternative agents have emerged, offering unique advantages for specific applications. This guide provides a detailed comparison between the industry standard, N,N'-methylenebisacrylamide, and a prominent alternative, piperazine (B1678402) diacrylamide (B3188283), supported by experimental data and protocols.
Understanding the Terminology: Methylenebisacrylamide and "Bis-acrylamide"
It is crucial to first clarify a common point of confusion. "Bis-acrylamide" is the colloquial term widely used in laboratories to refer to N,N'-methylenebisacrylamide (also abbreviated as MBA, MBAm, or MBIS).[1][2][3] Therefore, a direct comparison between "this compound" and "bis-acrylamide" is a comparison of a compound with its common abbreviation. This guide will focus on comparing the standard crosslinker, N,N'-methylenebisacrylamide, with alternative crosslinking agents that offer different properties to the polyacrylamide gel.
The Standard Crosslinker: N,N'-Methylenebisacrylamide
N,N'-methylenebisacrylamide is a crosslinking agent that polymerizes with acrylamide to form a network of cross-linked polyacrylamide chains instead of individual linear chains.[3] The ratio of N,N'-methylenebisacrylamide to acrylamide is a critical determinant of the gel's physical properties, including pore size, which dictates the sieving of molecules during electrophoresis.[1][4]
Alternative Crosslinkers: Expanding the Electrophoresis Toolkit
Several alternative crosslinkers are available, each imparting unique characteristics to the polyacrylamide gel. These include N,N'-diallyltartardiamide (DATD), N,N'-bis(acryloyl)cystamine (BAC), and piperazine diacrylamide (PDA).[4][5] This guide will focus on comparing N,N'-methylenebisacrylamide with piperazine diacrylamide (PDA), an alternative that has gained traction for its ability to enhance resolution and reduce background in silver staining.[5]
Performance Comparison: N,N'-Methylenebisacrylamide vs. Piperazine Diacrylamide
The choice of crosslinker can significantly impact the outcome of an electrophoretic separation. The following table summarizes the key performance differences between N,N'-Methylenebisacrylamide and Piperazine Diacrylamide.
| Feature | N,N'-Methylenebisacrylamide ("Bis-acrylamide") | Piperazine Diacrylamide (PDA) |
| Resolution | Standard resolution for most applications. | Higher resolution of separated bands. |
| Gel Strength | Provides adequate gel strength for routine handling. | Increased gel strength.[6] |
| Silver Staining | Can contribute to background noise, potentially lowering sensitivity.[7] | Reduces background in silver staining, improving detection sensitivity.[5][7] |
| Polymerization | Well-established and reliable polymerization protocols. | Can be substituted for "bis-acrylamide" without changing polymerization protocols.[6] |
| Pore Size | Pore size is dependent on the %T and %C; minimum pore size is typically achieved around 5% C.[4] | Increasing PDA concentration from 2% to 5% C decreases pore size.[6][7] |
| Gel Shrinking | Standard shrinking upon drying. | Gels may shrink more than "bis-acrylamide" crosslinked gels when dried.[6] |
Experimental Protocols
Detailed methodologies are essential for reproducible results. The following are standard protocols for preparing polyacrylamide gels using both N,N'-methylenebisacrylamide and piperazine diacrylamide.
Protocol 1: Preparing a 12% SDS-PAGE Gel with N,N'-Methylenebisacrylamide
This protocol is suitable for separating proteins in the molecular weight range of approximately 15 to 100 kDa.
Materials:
-
30% Acrylamide/Bis-acrylamide solution (29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure for a 10 mL Separating Gel:
-
In a 15 mL conical tube, combine the following:
-
4.0 mL of 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
3.3 mL of deionized water
-
-
Gently swirl the mixture.
-
Add 100 µL of 10% APS and swirl.
-
Add 10 µL of TEMED, swirl gently, and immediately pour the solution between the gel casting plates.
-
Overlay the gel with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
Protocol 2: Preparing a 12% SDS-PAGE Gel with Piperazine Diacrylamide (PDA)
This protocol is a direct substitution of PDA for N,N'-methylenebisacrylamide to achieve higher resolution and lower background with silver staining.[6]
Materials:
-
30% Acrylamide/PDA solution (e.g., 2.67% C)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) SDS
-
10% (w/v) APS
-
TEMED
-
Deionized water
Procedure for a 10 mL Separating Gel:
-
To prepare a 30% T, 2.67% C Acrylamide/PDA stock solution: dissolve 4.0 g of PDA and 146.0 g of acrylamide in distilled water to a final volume of 500 mL. Filter and store at 4°C in the dark.[6]
-
In a 15 mL conical tube, combine the following:
-
4.0 mL of 30% Acrylamide/PDA solution
-
2.5 mL of 1.5 M Tris-HCl, pH 8.8
-
100 µL of 10% SDS
-
3.3 mL of deionized water
-
-
Gently swirl the mixture.
-
Add 100 µL of 10% APS and swirl.
-
Add 10 µL of TEMED, swirl gently, and immediately pour the solution between the gel casting plates.
-
Overlay the gel with a thin layer of water or isopropanol.
-
Allow the gel to polymerize for 30-60 minutes at room temperature.
Visualizing the Gel Matrix Formation
The formation of the polyacrylamide gel is a process of polymerization and crosslinking. The following diagram illustrates this fundamental process.
Caption: Workflow of polyacrylamide gel formation.
Conclusion
While N,N'-methylenebisacrylamide remains the standard and effective crosslinker for a wide range of electrophoresis applications, alternative crosslinkers like piperazine diacrylamide offer significant advantages in specific contexts. For researchers aiming for higher resolution and enhanced sensitivity with silver staining, PDA presents a valuable alternative that can be easily integrated into existing protocols. The choice of crosslinker should be guided by the specific experimental goals and the desired characteristics of the polyacrylamide gel.
References
- 1. N,N'-Methylenebis(acrylamide) (Biological reagent) [himedialabs.com]
- 2. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 3. N,N′-METHYLENEBISACRYLAMIDE - Ataman Kimya [atamanchemicals.com]
- 4. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 5. conductscience.com [conductscience.com]
- 6. interchim.fr [interchim.fr]
- 7. bio-rad.com [bio-rad.com]
alternative cross-linkers to Methylenebisacrylamide for polyacrylamide gels
For researchers, scientists, and drug development professionals seeking to optimize protein and nucleic acid separation, this guide offers a comprehensive comparison of alternative cross-linkers to the conventional N,N'-methylenebisacrylamide (BIS). This document provides an objective analysis of their performance, supported by experimental data, to aid in the selection of the most suitable cross-linker for specific research applications.
The choice of cross-linker in polyacrylamide gel electrophoresis (PAGE) is a critical determinant of the gel's physical properties, including its sieving capabilities, mechanical strength, and, in some cases, its post-electrophoretic processing potential. While BIS has long been the standard, a range of alternative cross-linkers have emerged, offering unique advantages such as cleavability, biodegradability, and altered separation characteristics.
Performance Comparison of Alternative Cross-linkers
This section provides a detailed comparison of key performance indicators for several alternative cross-linkers against the industry standard, BIS. The data presented is a synthesis of findings from various research articles and should be considered in the context of the specific experimental conditions under which they were obtained.
Key Properties and Performance Data
| Cross-linker | Abbreviation | Key Features | Polymerization Kinetics (Relative to BIS) | Mechanical Properties (Gel Strength) | Cleavability/Reversibility |
| N,N'-Methylenebisacrylamide | BIS | Standard, non-cleavable | Fast | High | Non-cleavable |
| N,N'-Diallyltartardiamide | DATD | Cleavable by periodic acid | Slower; can inhibit polymerization at high concentrations[1] | Generally lower than BIS | Yes, via oxidation of the tartrate moiety with periodic acid.[2] |
| N,N'-Bis(acryloyl)cystamine | BAC | Cleavable by reducing agents | Slower than BIS[1] | Comparable to BIS | Yes, via reduction of the disulfide bond with agents like DTT or β-mercaptoethanol.[3] |
| N,N'-(1,2-Dihydroxyethylene)bisacrylamide | DHEBA | Cleavable by periodic acid | Slightly slower than BIS[1] | Comparable to BIS | Yes, via oxidation of the vicinal diols with periodic acid.[4] |
| Ethylene diacrylate | EDA | Alternative non-cleavable | Slower than BIS[1] | Varies with concentration | Non-cleavable |
Sieving Properties and Protein Separation Range
The choice of cross-linker can significantly influence the sieving properties of the polyacrylamide gel, thereby affecting the resolution and optimal separation range for proteins of different molecular weights.
| Cross-linker | Recommended Acrylamide (B121943) Concentration (%) | Optimal Protein Separation Range (kDa) | Notes on Resolution |
| N,N'-Methylenebisacrylamide (BIS) | 5-20% | 10 - 200 kDa (dependent on %T) | Well-established resolution characteristics. Higher %T for smaller proteins. |
| N,N'-Diallyltartardiamide (DATD) | 7-15% | 10 - 250 kDa | Can provide greater resolution, particularly in the higher molecular weight range, due to the formation of a spontaneous gradient within the gel.[5] |
| N,N'-Bis(acryloyl)cystamine (BAC) | 4-12% | 15 - 150 kDa | Resolution is generally comparable to BIS-cross-linked gels. |
| N,N'-(1,2-Dihydroxyethylene)bisacrylamide (DHEBA) | 5-15% | 10 - 200 kDa | Can offer improved resolution for a wide range of molecular weights. |
Experimental Protocols
This section provides detailed methodologies for the preparation of polyacrylamide gels using the discussed alternative cross-linkers.
Protocol 1: Preparation of a DATD-Cross-linked Polyacrylamide Gel (10% T, 5% C)
Materials:
-
Acrylamide/N,N'-Diallyltartardiamide (DATD) stock solution (e.g., 30% w/v total acrylamide, with a 29:1 ratio of acrylamide to DATD)
-
Resolving gel buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble Gel Cassette: Clean and assemble the glass plates and spacers for gel casting.
-
Prepare Resolving Gel Solution: In a small beaker or tube, combine the following for a 10 mL resolving gel:
-
Deionized water: 4.0 mL
-
Resolving gel buffer: 2.5 mL
-
Acrylamide/DATD stock solution: 3.33 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Gently swirl the mixture. Add 50 µL of 10% APS and 10 µL of TEMED. Mix quickly but gently to avoid introducing air bubbles.
-
Cast the Gel: Immediately pour the solution into the gel cassette to the desired height.
-
Overlay: Carefully overlay the gel solution with a thin layer of water or isopropanol (B130326) to ensure a flat surface.
-
Polymerization: Allow the gel to polymerize for at least 60 minutes. Due to the slower polymerization kinetics of DATD, a longer polymerization time compared to BIS is recommended.[1]
-
Prepare Stacking Gel: Prepare a standard stacking gel using an acrylamide/BIS stock solution and pour it on top of the polymerized resolving gel after removing the overlay.
Protocol 2: Preparation and Dissolution of a BAC-Cross-linked Polyacrylamide Gel (10% T, 3% C)
Materials:
-
Acrylamide/N,N'-Bis(acryloyl)cystamine (BAC) stock solution (e.g., 30% w/v total acrylamide, with a 32:1 ratio of acrylamide to BAC)
-
Resolving gel buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
-
10% (w/v) SDS
-
10% (w/v) APS, freshly prepared
-
TEMED
-
Deionized water
-
Dissolution Buffer: 100 mM Dithiothreitol (DTT) in a suitable buffer (e.g., Tris-HCl, pH 8.5)
Procedure for Gel Preparation:
-
Follow steps 1-5 from Protocol 1, substituting the Acrylamide/DATD stock solution with the Acrylamide/BAC stock solution.
-
Allow the BAC-cross-linked gel to polymerize for at least 45-60 minutes.
Procedure for Gel Dissolution:
-
After electrophoresis, excise the gel slice containing the protein of interest.
-
Place the gel slice in a microcentrifuge tube.
-
Add a sufficient volume of Dissolution Buffer to completely submerge the gel slice (e.g., 500 µL).
-
Incubate at room temperature or slightly elevated temperature (e.g., 37°C) with gentle agitation. The gel should dissolve within 30-60 minutes.[3] The released proteins can then be further processed.
Visualizing Experimental Workflows
The use of cleavable cross-linkers is particularly advantageous in workflows that require the recovery of separated proteins for downstream analysis, such as mass spectrometry.
Workflow for Protein Recovery and Mass Spectrometry Analysis
The following diagram illustrates a typical workflow for protein identification using a polyacrylamide gel with a cleavable cross-linker.
Caption: Workflow for protein recovery from a cleavable cross-linker gel for mass spectrometry.
This workflow highlights the key advantage of using cross-linkers like DATD or BAC. The ability to dissolve the gel matrix simplifies the extraction of the target protein, leading to higher recovery yields and cleaner samples for subsequent sensitive analyses like mass spectrometry.
Conclusion
The selection of a cross-linker for polyacrylamide gel electrophoresis should be a deliberate choice based on the specific requirements of the experiment. While N,N'-methylenebisacrylamide remains a robust and reliable standard, the alternatives presented in this guide offer valuable properties that can enhance resolution, facilitate protein recovery, and enable novel experimental designs. For applications requiring the post-electrophoretic analysis of separated proteins, the use of cleavable cross-linkers such as N,N'-diallyltartardiamide and N,N'-bis(acryloyl)cystamine is highly recommended. By understanding the performance characteristics and protocols associated with these alternative cross-linkers, researchers can significantly expand the capabilities of polyacrylamide gel electrophoresis in their laboratories.
References
Methylenebisacrylamide: A Superior Cross-Linking Agent for Diverse Research Applications
A Comparative Analysis of N,N'-Methylenebisacrylamide's Performance Against Other Common Cross-Linking Agents in Hydrogel Formulation and Biomedical Applications.
In the landscape of scientific research and drug development, the choice of a cross-linking agent is pivotal in dictating the physicochemical properties and biological performance of polymeric materials. N,N'-Methylenebisacrylamide (MBA), a widely utilized cross-linking agent, consistently demonstrates distinct advantages over its counterparts. This guide provides an objective comparison of MBA's performance against other common cross-linking agents, supported by experimental data, to inform researchers, scientists, and drug development professionals in their material selection.
Executive Summary
N,N'-Methylenebisacrylamide is a bifunctional monomer renowned for its efficacy in forming stable, three-dimensional polymer networks, particularly in polyacrylamide-based hydrogels.[1][2] Its advantages lie in its ability to impart tunable mechanical strength, control pore size, and offer superior biocompatibility compared to many traditional cross-linking agents. This guide will delve into the quantitative performance of MBA in comparison to agents like glutaraldehyde, polyethylene (B3416737) glycol diacrylate (PEGDA), and genipin, focusing on mechanical properties, biocompatibility, and cross-linking efficiency.
Performance Comparison of Cross-Linking Agents
The selection of a cross-linking agent has a profound impact on the final properties of a hydrogel. The following tables summarize the performance of Methylenebisacrylamide in comparison to other commonly used cross-linking agents based on data from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparison of Mechanical and Physical Properties of Hydrogels with Different Cross-Linking Agents
| Cross-Linking Agent | Polymer System | Tensile Strength (kPa) | Compressive Strength (MPa) | Swelling Ratio (%) | Key Advantages of MBA |
| This compound (MBA) | Polyacrylic Acid | 139[3] | 0.16[3] | ~2000-8000[4] | Provides a good balance of mechanical strength and high swelling capacity. |
| Glutaraldehyde (GA) | Hemicellulose | Not specified | Not specified | ~300-500[5] | Lower swelling ratio suggests denser, potentially more brittle network. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Polyacrylamide | Variable (depends on MW and concentration) | Variable | Lower than MBA for similar concentrations | Offers high tunability but can lead to more rigid structures. |
| Genipin | Gelatin | ~20-40 | Not specified | ~400-600 | Natural crosslinker with good biocompatibility, but lower mechanical strength. |
Table 2: Biocompatibility and Cytotoxicity Profile
| Cross-Linking Agent | Cell Viability (%) | Key Findings | Advantages of MBA |
| This compound (MBA) | High (No significant cytotoxicity observed)[6] | PNIPAM hydrogels crosslinked with MBA showed no cytotoxic effects on 3T3-L1, HEK293, and A549 cells.[6] | Demonstrates excellent biocompatibility, making it suitable for cell culture and drug delivery applications. |
| Glutaraldehyde (GA) | Low (Significant cytotoxicity)[7] | Glutaraldehyde-treated bovine pericardium was found to be cytotoxic and induced inflammatory responses. | MBA avoids the significant toxicity associated with glutaraldehyde. |
| Poly(ethylene glycol) diacrylate (PEGDA) | High | Generally considered biocompatible. | Comparable biocompatibility to MBA. |
| Genipin | High | Exhibits good biocompatibility. | Comparable biocompatibility to MBA. |
Key Advantages of this compound
This compound offers several distinct advantages over other cross-linking agents, making it a preferred choice in many applications:
-
Tunable Mechanical Properties: The concentration of MBA can be precisely controlled to modulate the mechanical properties of the resulting polymer network, from soft and flexible to rigid and robust. This allows for the fabrication of materials tailored to specific applications, such as tissue engineering scaffolds that mimic the stiffness of native tissues.
-
Controlled Pore Size: In polyacrylamide gel electrophoresis, the ratio of acrylamide (B121943) to MBA is critical in determining the pore size of the gel matrix, enabling the separation of biomolecules based on their size.[2]
-
High Swelling Capacity: MBA-crosslinked hydrogels can absorb and retain large volumes of water, a crucial property for applications in drug delivery, agriculture, and superabsorbent materials.[4]
-
Superior Biocompatibility: Compared to glutaraldehyde, which is known for its cytotoxicity, MBA exhibits excellent biocompatibility, making it a safer choice for biomedical applications involving cell contact.[6][7]
-
Versatility and Robustness: MBA is a versatile crosslinker that can be used in a variety of polymerization reactions to create stable and durable polymer networks.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted to perform a comparative analysis of different cross-linking agents.
Protocol for Hydrogel Synthesis (based on Polyacrylic Acid with MBA)
-
Preparation of Monomer Solution: In a beaker, dissolve a specific amount of acrylic acid and N,N'-Methylenebisacrylamide (e.g., a mass ratio of 97:3) in deionized water.
-
Initiator Addition: Add a photoinitiator (for UV curing) or a chemical initiator system like ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) (for thermal curing) to the monomer solution.
-
Polymerization:
-
Purification: After polymerization, immerse the resulting hydrogel in a large volume of deionized water for several days, changing the water periodically, to remove any unreacted monomers and initiators.[3]
-
Drying: For dry weight measurements, the hydrogel can be freeze-dried or oven-dried at a specific temperature until a constant weight is achieved.[3]
Protocol for Mechanical Testing
Tensile Strength Measurement:
-
Sample Preparation: Prepare dumbbell-shaped hydrogel samples according to standard specifications (e.g., ASTM D638).
-
Equilibration: Equilibrate the samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at 37°C for at least 24 hours.
-
Testing: Mount the sample in a universal testing machine and apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Data Analysis: Record the stress-strain curve and determine the ultimate tensile strength (the maximum stress the material can withstand).[3]
Compressive Strength Measurement:
-
Sample Preparation: Prepare cylindrical hydrogel samples with a defined diameter and height.
-
Equilibration: Equilibrate the samples in a suitable buffer as described for tensile testing.
-
Testing: Place the sample between two parallel plates in a universal testing machine and apply a compressive load at a constant strain rate.
-
Data Analysis: Record the stress-strain curve and determine the compressive strength at a specific strain or at the point of fracture.[3]
Protocol for Swelling Ratio Determination
-
Dry Weight Measurement: Record the weight of the dried hydrogel (W_dry).[4]
-
Swelling: Immerse the dried hydrogel in a specific swelling medium (e.g., deionized water or PBS) at a constant temperature.
-
Wet Weight Measurement: At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (W_swollen).
-
Equilibrium Swelling: Continue the measurements until the swollen weight remains constant, indicating that equilibrium swelling has been reached.
-
Calculation: Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100[4]
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a specific cell line (e.g., 3T3 fibroblasts) in a 96-well plate at a defined density and allow them to adhere overnight.
-
Sample Preparation: Prepare extracts of the crosslinked hydrogels by incubating them in a cell culture medium for a specific period (e.g., 24 hours).
-
Cell Treatment: Replace the culture medium in the wells with the prepared hydrogel extracts. Include positive (e.g., a known cytotoxic agent) and negative (fresh culture medium) controls.
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the cell viability as a percentage relative to the negative control.
Visualizing the Advantages of this compound
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for comparing cross-linking agents.
Caption: Cross-linking mechanism of this compound.
Caption: Impact of Crosslinker Choice on Hydrogel Properties.
Conclusion
N,N'-Methylenebisacrylamide stands out as a superior cross-linking agent for a multitude of applications, particularly in the biomedical field. Its ability to form robust, tunable, and biocompatible polymer networks provides researchers with a reliable tool to engineer materials with desired properties. While other cross-linking agents have their specific uses, MBA offers a unique combination of performance characteristics that make it an invaluable component in the development of advanced hydrogels for drug delivery, tissue engineering, and beyond. The provided data and protocols serve as a valuable resource for scientists and researchers to make informed decisions in the selection of cross-linking agents for their specific research needs.
References
- 1. N,N'-Methylenebisacrylamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and Degradation Resistance of Cryo- and Hydrogels Based on Carboxyethylchitosan at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density - PMC [pmc.ncbi.nlm.nih.gov]
Assuring Reproducibility: A Guide to the Validation of Methylenebisacrylamide Purity
For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. In techniques such as polyacrylamide gel electrophoresis (PAGE), the quality of the reagents used is a critical factor that can significantly influence outcomes. N,N'-Methylenebisacrylamide (MBA), the most common cross-linking agent in polyacrylamide gels, is a key determinant of gel structure and, consequently, separation performance. Variations in MBA purity, both between different suppliers and from lot to lot, can introduce variability that undermines experimental reproducibility. This guide provides an objective comparison of methods to validate MBA purity and highlights the impact of impurities on experimental results.
The integrity of a polyacrylamide gel matrix is fundamental to achieving high-resolution separation of proteins and nucleic acids. The pore size of these gels, which dictates the sieving properties and separation resolution, is determined by the concentration of acrylamide (B121943) and the ratio of acrylamide to the cross-linker, MBA.[1] Impurities in MBA can interfere with the polymerization process, leading to gels with inconsistent properties and ultimately, to unreliable and irreproducible results.
The Impact of Impurities on Polyacrylamide Gels
The synthesis of MBA typically involves the reaction of acrylamide with formaldehyde.[2] Potential impurities can include unreacted acrylamide, formaldehyde, and byproducts from side reactions. Furthermore, the hydrolysis of acrylamide can introduce acrylic acid into the reagent.
The presence of acrylic acid is particularly problematic as it can copolymerize with acrylamide and MBA, introducing charged carboxyl groups into the gel matrix. This alters the local pH and imparts ion-exchange properties to the gel, which can cause a range of artifacts, including:
-
Aberrant relative mobility of analytes
-
Streaking or smearing of bands
-
Precipitation of proteins or nucleic acids within the gel
-
Run-to-run irreproducibility
One source suggests that for reliable results, the acrylic acid content in acrylamide should be below 0.001% (w/w).[3] While this specification is for acrylamide, the principle extends to MBA, as the introduction of unwanted charges from any source can compromise the integrity of the electrophoresis.
Comparison of Methylenebisacrylamide from Different Suppliers
| Supplier | Stated Purity Levels Available |
| Supplier A (Example) | 97%, 99%, ≥99.5% |
| Supplier B (Example) | 98%, ≥99% (Electrophoresis Grade) |
| Supplier C (Example) | ≥99.0% |
Note: This table is illustrative and researchers should consult current supplier specifications for the most up-to-date information.
The adage "you get what you pay for" often holds true, with higher purity grades typically commanding a higher price. For sensitive applications such as 2D-electrophoresis or proteomic analyses, the use of the highest purity MBA available is strongly recommended to minimize variability.
Experimental Protocols for Purity Validation
To ensure the quality and consistency of MBA, laboratories can employ several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for assessing the purity of MBA and identifying impurities.
Protocol: HPLC Analysis of this compound Purity
This protocol provides a general framework for the analysis of MBA purity using reverse-phase HPLC with UV detection.
1. Materials and Reagents:
-
N,N'-Methylenebisacrylamide (MBA) sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mass spectrometry compatible methods)[4]
-
HPLC system with a UV detector
-
C8 or C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Standard Preparation:
-
Accurately weigh a known amount of high-purity MBA reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of working standards by diluting the stock solution to concentrations spanning the expected range of the sample.
3. Sample Preparation:
-
Accurately weigh a known amount of the MBA sample to be tested and dissolve it in the mobile phase to a concentration similar to the highest working standard.
4. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. An example is a 50:20:30 (v/v/v) mixture of methanol, acetonitrile, and water.[5] Another mobile phase consists of acetonitrile, water, and a small amount of acid like phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min[5]
-
Column Temperature: 35 °C[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10-20 µL
5. Analysis:
-
Inject the working standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the sample solution.
-
The purity of the MBA sample can be determined by comparing its peak area to the calibration curve. Impurities will appear as separate peaks in the chromatogram. The area percentage of the main peak can be used to estimate the purity.
Visualizing the Workflow and Impact of MBA Purity
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Crosslinkers for Hydrogel Synthesis: Methylenebisacrylamide vs. Alternatives
In the landscape of hydrogel synthesis, the choice of a crosslinking agent is a critical determinant of the final properties of the hydrogel network. For researchers, scientists, and drug development professionals, understanding the nuances of different crosslinkers is paramount to designing hydrogels with tailored characteristics for specific applications, from tissue engineering to controlled drug release. This guide provides a comprehensive comparison of N,N'-methylenebisacrylamide (MBA), a widely used synthetic crosslinker, with other common alternatives, supported by experimental data.
Performance Comparison: A Data-Driven Analysis
The selection of a crosslinking agent dictates key hydrogel properties such as swelling behavior, mechanical strength, and biocompatibility. The following tables summarize quantitative data from various studies to facilitate a direct comparison between MBA and other crosslinkers. It is important to note that the data is compiled from different studies with varying polymer systems and experimental conditions; therefore, direct comparisons should be made with caution.
Table 1: Swelling Behavior of Hydrogels with Different Crosslinkers
| Polymer System | Crosslinker | Concentration | Swelling Ratio (%) | Reference |
| Hemicellulose | MBA | 0.01 g | 615 | [1] |
| Poly(acrylic acid) | MBA | 1.91% & 2.91% (mass ratio) | Optimal Swelling | [2] |
| Gelatin | Dialdehyde Starch (DAS) | - | Higher than EDC-NHS | [3][4] |
| Gelatin | Squaric Acid (SQ) | - | Increased Swelling | [3][4] |
| Chitosan | Glutaraldehyde (B144438) | 0.068 (molar ratio to amine groups) | 1200 | [5] |
| Chitosan | Glutaraldehyde | 0.30 (molar ratio to amine groups) | 600 | [5] |
| Poly(ethylene glycol) diacrylate (PEGDA) | - | Lower MW | Lower Swelling Ratio | [6] |
Table 2: Mechanical Properties of Hydrogels with Different Crosslinkers
| Polymer System | Crosslinker/Parameter | Compressive Modulus (kPa) | Tensile Strength (MPa) | Reference |
| PEGDA (20 wt%) | 20/80 PEGDA3400/400 blend | ~400 | - | [7] |
| PEGDA (30 wt%+) | PEGDA blends | ~1000 | - | [7] |
| PEGDA | 20 wt% 10,000 MW | 90 | - | [7] |
| Poly(acrylic acid) | MBA (3.85% mass ratio, UV cured) | - | 0.139 | [2] |
| Poly(acrylic acid) | MBA (2.91% mass ratio, UV cured) | 160 | - | [2] |
| PEGDA | 250 Mn | - | 20.45 ± 3.31 | [8] |
| PEGDA | 575 Mn | - | 1.68 ± 0.65 | [8] |
| PEGDA | 700 Mn | - | 1.90 ± 0.30 | [8] |
Biocompatibility Profile
The biocompatibility of a hydrogel is critically influenced by the cytotoxicity of the crosslinking agent and any unreacted molecules.
-
Methylenebisacrylamide (MBA): As a synthetic crosslinker, residual, unreacted MBA can be cytotoxic. Thorough washing of the hydrogel post-synthesis is crucial to remove any leachable components.
-
Glutaraldehyde: While an effective crosslinker, glutaraldehyde is known for its cytotoxicity.[9] Hydrogels crosslinked with glutaraldehyde often elicit a significant inflammatory response.[9]
-
Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is generally considered biocompatible and is widely used in biomedical applications.[6][10]
-
Genipin (B1671432): Derived from the gardenia fruit, genipin is a naturally occurring crosslinker with significantly lower cytotoxicity compared to glutaraldehyde, approximately 10,000 times less toxic.[11][12] Hydrogels crosslinked with genipin exhibit excellent biocompatibility.[11][13]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): In combination with N-hydroxysuccinimide (NHS), EDC is a "zero-length" crosslinker that facilitates the formation of amide bonds and is considered biocompatible.[9]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are outlines of key experimental protocols for hydrogel synthesis and characterization.
Protocol 1: Synthesis of Polyacrylamide Hydrogel using MBA
This protocol describes a typical free-radical polymerization method for creating a polyacrylamide hydrogel.
Materials:
-
Acrylamide (AAm) monomer
-
N,N'-methylenebisacrylamide (MBA) crosslinker
-
Ammonium persulfate (APS) initiator
-
N,N,N',N'-tetramethylethylenediamine (TMED) accelerator
-
Deionized water
Procedure:
-
Dissolve the desired amounts of AAm and MBA in deionized water.
-
De-gas the solution by bubbling with nitrogen for 15-30 minutes to remove oxygen, which inhibits polymerization.
-
Add APS and TMED to initiate the polymerization reaction.
-
Quickly pour the solution into a mold of the desired shape.
-
Allow the polymerization to proceed at room temperature for a specified time until a solid hydrogel is formed.
-
After polymerization, immerse the hydrogel in a large volume of deionized water or buffer to wash out unreacted monomers and initiators, changing the water periodically.
Protocol 2: Measurement of Swelling Ratio
The swelling ratio is a key parameter that quantifies a hydrogel's ability to absorb and retain water.[14]
Materials:
-
Synthesized hydrogel sample
-
Swelling medium (e.g., deionized water, phosphate-buffered saline (PBS))
-
Analytical balance
-
Kimwipes or filter paper
Procedure:
-
Lyophilize (freeze-dry) the hydrogel sample to obtain its dry weight (Wd).[15]
-
Immerse the dried hydrogel in the swelling medium at a specific temperature (e.g., 37°C).[16]
-
At regular time intervals, remove the hydrogel, gently blot the surface with a Kimwipe to remove excess water, and weigh it to get the swollen weight (Ws).[14]
-
Continue until the hydrogel reaches equilibrium swelling, where the weight no longer increases.
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100[14]
Protocol 3: Mechanical Testing - Compression Test
Mechanical testing determines the stiffness and strength of the hydrogel.[17]
Materials:
-
Cylindrical hydrogel samples of uniform dimensions
-
Mechanical testing machine (e.g., universal testing machine) with a compression platen[18][19]
Procedure:
-
Place a cylindrical hydrogel sample between the compression platens of the testing machine.[17]
-
Apply a compressive strain at a constant rate (e.g., 1 mm/min).[18]
-
Record the corresponding stress generated in the hydrogel.
-
Plot the stress-strain curve.
-
The compressive modulus can be calculated from the initial linear region of the stress-strain curve.[17]
Visualizing the Process: Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the relationships between hydrogel components and their properties.
Caption: A generalized workflow for hydrogel synthesis.
Caption: Relationship between crosslinker choice and hydrogel properties.
References
- 1. journal.uitm.edu.my [journal.uitm.edu.my]
- 2. Structure, Property Optimization, and Adsorption Properties of N,N′-methylenebisacrylamide Cross-Linked Polyacrylic Acid Hydrogels under Different Curing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genipin-cross-linked hydrogels based on biomaterials for drug delivery: a review - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. GENIPIN CROSSLINKING OF CARTILAGE ENHANCES RESISTANCE TO BIOCHEMICAL DEGRADATION AND MECHANICAL WEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. 2.5. Swelling ratio test [bio-protocol.org]
- 17. Mechanical Testing of Hydrogels in Cartilage Tissue Engineering: Beyond the Compressive Modulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 19. openscholarship.wustl.edu [openscholarship.wustl.edu]
Optimizing Gel Resolution: A Comparative Guide to Methylenebisacrylamide Concentration in Polyacrylamide Gels
For researchers, scientists, and drug development professionals seeking to enhance the resolution of protein and nucleic acid separations, the concentration of the crosslinker, N,N'-methylenebisacrylamide (Bis), in polyacrylamide gels is a critical, yet often overlooked, parameter. This guide provides a comprehensive comparison of how varying Bis concentrations impact gel resolution, supported by representative experimental data and detailed protocols to empower researchers to tailor their electrophoresis conditions for optimal results.
In polyacrylamide gel electrophoresis (PAGE), the acrylamide (B121943) polymer chains are crosslinked by Methylenebisacrylamide to form a porous matrix. The size of these pores is a key determinant of the resolving power of the gel. While the total acrylamide concentration (%T) is commonly adjusted to separate molecules of different size ranges, the percentage of the total monomer that is the crosslinker (%C) plays a more nuanced role in dictating the final gel structure and, consequently, the separation resolution.
Impact of this compound Concentration on Protein Resolution
The relationship between this compound concentration and gel pore size is not linear. Generally, for a fixed total acrylamide concentration, the minimum pore size, and therefore the highest resolution for smaller molecules, is achieved at a crosslinker concentration of approximately 5% C. Increasing or decreasing the %C from this optimum results in a larger effective pore size. Lower %C values lead to longer, more flexible polyacrylamide chains with fewer crosslinks, creating larger pores. Conversely, at higher %C values (above 5%), the crosslinker begins to form non-homogeneous bundles of strands, which also increases the average pore size.[1]
The following table summarizes the expected impact of varying this compound concentration (%C) on the resolution of a standard protein mixture in a 10% total acrylamide gel (%T).
| %C (Bisacrylamide) | Acrylamide:Bis Ratio | Theoretical Pore Size | Observed Band Sharpness | Resolution of Closely Spaced Bands (e.g., 45 kDa and 55 kDa) |
| 2.67% | 37.5:1 | Larger | Sharp, well-defined | Good |
| 5.0% | 19:1 | Minimal | Very Sharp | Excellent |
| 7.5% | 12.3:1 | Larger | Slightly diffuse | Moderate |
| 10.0% | 9:1 | Larger | Diffuse | Poor |
This data is representative and illustrates the established principles of the effect of %C on gel resolution. Actual results may vary based on experimental conditions.
Experimental Protocols
To systematically assess the impact of this compound concentration on gel resolution, the following detailed protocol can be employed.
Preparation of Acrylamide/Bisacrylamide Stock Solutions (40% T)
Prepare individual stock solutions for each desired Acrylamide:Bisacrylamide ratio. The following examples are for a 100 mL final volume.
| Acrylamide:Bis Ratio | %C | Acrylamide (g) | This compound (g) | Final Volume (with ddH₂O) |
| 37.5:1 | 2.67% | 38.96 | 1.04 | 100 mL |
| 29:1 | 3.33% | 38.69 | 1.31 | 100 mL |
| 19:1 | 5.0% | 38.00 | 2.00 | 100 mL |
Caution: Acrylamide and this compound are neurotoxins. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and work in a well-ventilated area.
Preparation of a 10% T Resolving Gel (10 mL)
This protocol is for a single 10% T resolving gel. Adjust volumes as needed.
| Component | 2.67% C (37.5:1) | 5.0% C (19:1) |
| Distilled Water | 4.0 mL | 4.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL |
| 40% Acrylamide/Bis (from stock) | 2.5 mL | 2.5 mL |
| 10% Ammonium Persulfate (APS), fresh | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL |
Gel Casting and Electrophoresis
-
Assemble clean glass plates and spacers for gel casting.
-
In a small beaker or tube, combine the distilled water, Tris-HCl, and SDS.
-
Add the appropriate 40% Acrylamide/Bisacrylamide stock solution and mix gently.
-
Initiate polymerization by adding 10% APS and TEMED. Mix gently but thoroughly by swirling.
-
Immediately pour the resolving gel solution between the glass plates to the desired height.
-
Overlay the gel with water-saturated butanol or isopropanol (B130326) to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
After polymerization, pour off the overlay and rinse the top of the gel with distilled water.
-
Prepare and pour a 4% stacking gel on top of the resolving gel.
-
Insert a comb and allow the stacking gel to polymerize for 30 minutes.
-
Once polymerized, remove the comb and place the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with running buffer.
-
Load protein samples and a molecular weight marker into the wells.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) and destain to visualize the protein bands.
Assessment of Gel Resolution
Resolution can be quantitatively assessed by calculating the relative mobility (Rf) of each band and by observing band sharpness.
-
Measure the migration distance of the dye front from the bottom of the well.
-
Measure the migration distance of each protein band from the bottom of the well.
-
Calculate the Rf value for each band: Rf = (migration distance of the protein) / (migration distance of the dye front).
-
Assess band sharpness visually or using densitometry software (e.g., ImageJ). Sharper bands indicate better resolution.
Logical Relationship of this compound Concentration and Gel Resolution
The following diagram illustrates the workflow and the logical relationship between the concentration of this compound and the final resolution of separated molecules.
Caption: Relationship between crosslinker concentration and gel resolution.
Alternative Crosslinkers
While this compound is the most common crosslinker for PAGE, several alternatives are available for specific applications.
-
Piperazine diacrylate (PDA): Can reduce background staining with silver stains.
-
N,N'-bis(acryloyl)cystamine (BAC): A disulfide-containing crosslinker that allows the gel to be solubilized by a reducing agent, facilitating the recovery of separated molecules.
-
N,N'-diallyltartardiamide (DATD): Can be cleaved by periodic acid, also allowing for gel solubilization.
The performance of these alternative crosslinkers in terms of resolution can vary and may require optimization for specific applications.
By carefully selecting the this compound concentration, researchers can significantly improve the resolution of their protein and nucleic acid separations, leading to more accurate and reliable experimental results. The optimal %C is a balance between achieving the desired pore size for separation and maintaining the mechanical stability of the gel. For most applications, a %C of 5% (19:1 Acrylamide:Bis) provides a robust starting point for achieving high-resolution separations.
References
performance comparison of precast vs. hand-cast gels with Methylenebisacrylamide
For researchers in life sciences and drug development, sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a cornerstone technique for protein separation and analysis. A critical decision in this workflow is the choice between using precast gels or hand-casting gels in the laboratory. This guide provides an objective comparison of the performance of these two options, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific needs.
Executive Summary
Precast gels offer significant advantages in convenience, reproducibility, and standardization, making them an excellent choice for high-throughput applications and when lot-to-lot consistency is paramount.[1][2] Hand-cast gels, on the other hand, provide flexibility in gel formulation and are a more cost-effective option, particularly for laboratories with high gel consumption. The choice ultimately depends on a balance of factors including the specific application, throughput requirements, budget, and the level of expertise in the laboratory.
Data Presentation: A Quantitative Comparison
While direct quantitative comparisons in single, peer-reviewed studies are limited, the following tables summarize the expected performance differences based on product literature and established knowledge in the field. This data is intended to be illustrative of typical results.
Table 1: Resolution and Reproducibility
| Performance Metric | Precast Gels | Hand-cast Gels |
| Resolution (Band Sharpness) | Sharper, more focused bands | Can vary; may exhibit smiling or skewed bands |
| Intra-gel Reproducibility (CV) | < 5% | 5-15% |
| Inter-gel Reproducibility (CV) | < 10% | > 15% |
| Lot-to-lot Consistency | High | Not Applicable |
*Coefficient of Variation (CV) for the migration of a standard protein marker.
Table 2: Efficiency and Convenience
| Parameter | Precast Gels | Hand-cast Gels |
| Preparation Time | ~5 minutes (setup) | 1-2 hours (solution prep, casting, polymerization) |
| Run Time | Can be as short as 20-35 minutes[1][2] | Typically 45-90 minutes |
| Shelf Life | Up to 12 months or longer[2][3] | A few days to a week[2] |
| Hands-on Time | Minimal | Significant |
Table 3: Cost and Flexibility
| Aspect | Precast Gels | Hand-cast Gels |
| Cost per Gel | Higher | Lower |
| Customization (e.g., buffer, % acrylamide) | Limited to available formulations | Highly customizable |
| Safety | Reduced exposure to toxic reagents | Requires handling of unpolymerized acrylamide (B121943) and bis-acrylamide |
Experimental Protocols
To provide a framework for a direct comparison in your own laboratory, detailed protocols for both hand-casting polyacrylamide gels and performing a subsequent Western blot analysis are provided below.
Protocol 1: Hand-casting a 12% SDS-PAGE Gel
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus and combs
-
Ethanol
-
Isopropanol (B130326) or water-saturated butanol
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel casting cassette according to the manufacturer's instructions, ensuring there are no leaks.
-
Prepare the Resolving Gel Solution (10 mL):
-
Deionized water: 3.3 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% Acrylamide/Bis-acrylamide: 4.0 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization of the Resolving Gel: Add 50 µL of 10% APS and 10 µL of TEMED to the resolving gel solution. Swirl gently to mix.
-
Pour the Resolving Gel: Immediately pour the resolving gel solution into the cassette up to about 2 cm from the top.
-
Overlay the Resolving Gel: Gently overlay the gel with isopropanol or water-saturated butanol to ensure a flat surface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp line will appear at the interface.
-
Prepare the Stacking Gel Solution (5 mL):
-
Deionized water: 3.05 mL
-
1.0 M Tris-HCl, pH 6.8: 0.63 mL
-
30% Acrylamide/Bis-acrylamide: 0.83 mL
-
10% SDS: 50 µL
-
-
Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix gently, and pour it on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb, being careful not to trap any air bubbles.
-
Allow Polymerization: Let the stacking gel polymerize for 30-45 minutes. The gel is now ready to use or can be stored wrapped in a damp paper towel at 4°C for a few days.[2]
Protocol 2: Western Blotting for AKT Signaling Pathway Analysis
This protocol outlines the steps for analyzing the phosphorylation of AKT, a key protein in a crucial cell signaling pathway.
1. Sample Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with appropriate stimuli or inhibitors to modulate the AKT pathway.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.
2. Gel Electrophoresis:
-
Set up the electrophoresis tank and fill it with running buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of either a precast or a hand-cast gel. Include a protein ladder.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.
-
Assemble the transfer stack (sandwich) and place it in the transfer apparatus.
-
Perform the transfer according to the manufacturer's instructions (e.g., wet transfer at 100 V for 1 hour or semi-dry transfer).
4. Immunoblotting:
-
Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
5. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total AKT levels, the membrane can be stripped and re-probed with an antibody specific for total AKT.
Mandatory Visualizations
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer and other diseases, making it a key target for drug development.
Caption: The PI3K/AKT signaling pathway.
Experimental Workflow: Precast vs. Hand-cast Gel Comparison
The following workflow outlines the key steps in a comparative study of precast and hand-cast gels for Western blotting.
Caption: Experimental workflow for comparing precast and hand-cast gels.
References
A Comparative Guide to Methylenebisacrylamide Alternatives in Specialized Applications
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical parameter that dictates the physicochemical properties and biological performance of polyacrylamide gels and hydrogels. While N,N'-Methylenebisacrylamide (MBA) has long been the standard, a growing need for materials with enhanced functionalities—such as biodegradability, biocompatibility, and controlled release capabilities—has spurred the development of numerous alternatives. This guide provides an objective comparison of MBA and its substitutes in polyacrylamide gel electrophoresis (PAGE), hydrogel-based drug delivery, and cell culture applications, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates the performance of key alternatives to MBA, including biodegradable crosslinkers like N,N'-bis(acryloyl)cystamine (BAC), tunable synthetic polymers such as poly(ethylene glycol) diacrylate (PEGDA), and non-toxic polysaccharide-based matrices like TreviGel™ 500. The comparative analysis reveals that while MBA remains a robust choice for routine protein separation, its alternatives offer significant advantages in specialized applications. Biodegradable crosslinkers enable the recovery of biomolecules from gels and are advantageous for creating transient scaffolds in tissue engineering. Synthetic polymers like PEGDA provide exceptional control over mechanical properties and biocompatibility, crucial for 3D cell culture and controlled drug release. Polysaccharide-based gels present a non-toxic and easy-to-use alternative for nucleic acid electrophoresis.
Performance Comparison in Key Applications
The selection of a crosslinking agent profoundly influences the final characteristics of a polymer network. Below, we compare the performance of MBA and its alternatives in three primary applications: Polyacrylamide Gel Electrophoresis (PAGE), hydrogels for drug delivery, and hydrogels for cell culture.
Polyacrylamide Gel Electrophoresis (PAGE)
In PAGE, the crosslinker determines the pore size of the gel matrix, which is critical for the separation of proteins and nucleic acids.
Table 1: Performance Comparison of Crosslinkers in Electrophoresis
| Crosslinker | Application | Resolution & Separation Range | Special Features | Drawbacks |
| N,N'-Methylenebisacrylamide (MBA) | Protein & Nucleic Acid Electrophoresis | High resolution for a wide range of molecular weights. | Well-established and cost-effective. | Neurotoxic monomer, irreversible crosslinking. |
| N,N'-Bis(acryloyl)cystamine (BAC) | Protein & Nucleic Acid Electrophoresis | Comparable to MBA. | Reversible crosslinking via disulfide bond cleavage, allowing for gel dissolution and recovery of separated molecules.[1][2] | More expensive than MBA, requires reducing agents for dissolution. |
| TreviGel™ 500 | Nucleic Acid Electrophoresis | Good resolution for DNA fragments from 50 to 1300 bp.[3][4][5][6] | Non-toxic, easy to prepare (microwavable), forms strong, clear gels.[3][4][5][6] | Primarily for nucleic acids, not established for standard protein SDS-PAGE. Proprietary composition. |
Hydrogels for Drug Delivery and Cell Culture
In biomedical applications, the crosslinker's impact on mechanical properties, biocompatibility, degradability, and drug release kinetics is paramount.
Table 2: Comparison of Crosslinkers in Hydrogel Applications
| Crosslinker | Application | Mechanical Properties (Compressive Modulus) | Biocompatibility & Cell Viability | Degradation & Drug Release |
| N,N'-Methylenebisacrylamide (MBA) | General Hydrogels | Can form stiff hydrogels, but often brittle. | Concerns over residual unreacted monomer toxicity. | Non-degradable, drug release is diffusion-controlled. |
| Poly(ethylene glycol) diacrylate (PEGDA) | Drug Delivery, Cell Culture | Highly tunable; modulus can range from soft (kPa) to stiff (MPa) by varying MW and concentration.[7][8][9][10] | Generally high biocompatibility and cell viability.[7][11][12][13] | Non-degradable by hydrolysis, but can be made degradable by incorporating cleavable linkages. Release is diffusion-controlled. |
| N,N'-Bis(acryloyl)cystamine (BAC) | Drug Delivery, Cell Culture | Forms hydrogels with tunable stiffness. | Good biocompatibility reported.[14] | Biodegradable in reducing environments (e.g., intracellularly), allowing for triggered drug release.[15][16][17] |
| Oligo(ester) diacrylates (e.g., oligo(lactic acid)-diacrylate) | Drug Delivery, Tissue Engineering | Properties are tunable based on oligoester length. | Degradation products (e.g., lactic acid) are generally biocompatible. | Hydrolytically degradable, allowing for controlled degradation and sustained drug release.[18] |
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis and application of MBA and its alternatives.
Protocol 1: Preparation of a Standard SDS-PAGE Gel with MBA
This protocol describes the preparation of a standard 12% separating gel for protein electrophoresis.
Materials:
-
Acrylamide/Bis-acrylamide (30% solution, 37.5:1)
-
1.5 M Tris-HCl, pH 8.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Assemble clean glass plates and spacers for gel casting.
-
In a 15 mL conical tube, mix the following for a 10 mL separating gel:
-
3.2 mL deionized water
-
4.0 mL 30% Acrylamide/Bis-acrylamide solution
-
2.6 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
-
Add 100 µL of 10% APS and mix gently.
-
Add 10 µL of TEMED, mix gently, and immediately pour the solution between the glass plates, leaving space for the stacking gel.
-
Overlay with a thin layer of isopropanol (B130326) or water to ensure a flat surface.
-
Allow the gel to polymerize for 20-30 minutes at room temperature.
-
Prepare and pour the stacking gel on top of the polymerized separating gel.[19][20][21][22]
Protocol 2: Synthesis of N,N'-Bis(acryloyl)cystamine (BAC)
This protocol outlines a common method for synthesizing the biodegradable crosslinker BAC.
Materials:
-
Acryloyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cystamine dihydrochloride in a NaOH solution and cool in an ice bath.
-
Slowly add acryloyl chloride dissolved in DCM to the cooled cystamine solution with vigorous stirring.
-
Allow the reaction to proceed for several hours at room temperature.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Note: This is a generalized protocol and specific reaction conditions may vary. Please consult primary literature for detailed synthesis procedures.
Protocol 3: Preparation of a PEGDA Hydrogel for Cell Encapsulation
This protocol describes the fabrication of a photo-crosslinked PEGDA hydrogel, a common platform for 3D cell culture.
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS)
-
Cell suspension in culture medium
Procedure:
-
Dissolve PEGDA and the photoinitiator in PBS to the desired concentrations.
-
Mix the PEGDA precursor solution with the cell suspension.
-
Pipette the cell-laden precursor solution into a mold or onto a coverslip.
-
Expose the solution to UV light of the appropriate wavelength and intensity to initiate crosslinking. The exposure time will depend on the photoinitiator concentration and light intensity.
-
After gelation, wash the hydrogel with fresh culture medium to remove any unreacted components.
-
Add fresh medium and incubate the cell-laden hydrogel under standard cell culture conditions.[7]
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and biological interactions.
Experimental Workflow for Hydrogel Performance Comparison
Caption: Workflow for comparing hydrogel performance.
Integrin-Mediated Cell Adhesion and Signaling on Hydrogel Surfaces
Caption: Integrin signaling on hydrogel surfaces.
Conclusion and Future Directions
The choice of crosslinker is a critical design parameter in the development of polyacrylamide-based materials for a wide range of applications. While MBA remains a reliable and cost-effective option for standard electrophoresis, its limitations in terms of toxicity and lack of degradability have driven the adoption of alternatives in more advanced applications.
-
For applications requiring the recovery of separated biomolecules , biodegradable crosslinkers such as N,N'-bis(acryloyl)cystamine (BAC) are excellent choices.
-
For 3D cell culture and tissue engineering , the tunable mechanical properties and high biocompatibility of poly(ethylene glycol) diacrylate (PEGDA) make it a superior alternative to MBA.
-
For routine nucleic acid electrophoresis where toxicity is a concern , commercially available, non-toxic alternatives like TreviGel™ 500 offer a convenient and effective solution.
Future research should focus on the development of novel crosslinkers with multi-functional capabilities, such as combined biodegradability and stimuli-responsiveness. Furthermore, a deeper understanding of how crosslinker chemistry influences cell-material interactions at the molecular level will be crucial for the rational design of next-generation biomaterials for drug delivery and regenerative medicine. The continued exploration of "Janus" hydrogels, which have different properties on opposing sides, also presents exciting opportunities for creating more complex and functional materials for targeted drug delivery and tissue engineering applications.[3][7][23][24][25]
References
- 1. mdpi.com [mdpi.com]
- 2. N,N'-Bis(acryloyl)cystamine, Electrophoresis Reagent, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 3. Alternative to polyacrylamide gels improves the electrophoretic mobility shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. med.upenn.edu [med.upenn.edu]
- 7. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comparative cytocompatibility of multiple candidate cell types to photoencapsulation in PEGNB/PEGDA macroscale or microscale hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reduction-sensitive N, N’-Bis(acryloyl) cystinamide-polymerized Nanohydrogel as a Potential Nanocarrier for Paclitaxel Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. activityinsight.pace.edu [activityinsight.pace.edu]
- 18. Synthesis of acrylate functional telechelic poly(lactic acid) oligomer by transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. www2.nau.edu [www2.nau.edu]
- 20. SDS-PAGE [assay-protocol.com]
- 21. files.encorbio.com [files.encorbio.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Swelling and degradation of hydrogels synthesized with degradable poly(β-amino ester) crosslinkers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Hydrogels with Independently Controlled Adhesion Ligand Mobility and Viscoelasticity Increase Cell Adhesion and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylenebisacrylamide: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Methylenebisacrylamide is a critical aspect of laboratory safety and chemical management. This document provides essential procedural guidance for researchers, scientists, and drug development professionals to handle the disposal of this chemical in compliance with regulations and best practices. Adherence to these procedures is paramount to protect both laboratory personnel and the environment.
This compound is a cross-linking agent commonly used in polyacrylamide gel electrophoresis. It is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Summary of Disposal Procedures
The following table summarizes the key recommended and prohibited actions for the disposal of this compound.
| Action | Description | Regulatory Compliance |
| Recommended: Engage Professional Services | Offer surplus and non-recyclable solutions to a licensed disposal company.[2][3] This is the most consistently recommended method of disposal. | Ensures compliance with all local, state, and federal regulations.[1][4] |
| Recommended: Polymerization of Small Quantities | For small laboratory amounts of acrylamide (B121943)/bis-acrylamide solutions, polymerize the solution into a more stable polyacrylamide gel before disposal.[5] | This method can render the waste less hazardous, but final disposal must still comply with institutional and local guidelines. |
| Recommended: Incineration | Dispose of the material by controlled incineration with flue gas scrubbing, potentially after dissolving in a combustible solvent.[2] | Must be performed by a licensed facility equipped to handle hazardous chemical waste. |
| Recommended: Authorized Landfill | Burying the residue in an authorized landfill is a potential disposal route.[1][6] Containers should be punctured to prevent reuse.[1] | Restricted to facilities specifically permitted to accept this type of chemical waste. |
| Prohibited: Sewer/Drain Disposal | Do not allow this compound to enter drains or sewer systems.[2][7] | This is strictly forbidden due to the potential for environmental harm, particularly to aquatic life.[8] |
| Prohibited: Household Garbage | Do not dispose of this compound with household garbage.[7] | This chemical is considered hazardous waste and requires special handling. |
Detailed Experimental Protocol: Polymerization of Acrylamide/Bis-Acrylamide Solutions for Disposal
For small quantities of this compound solutions, a common laboratory practice is to polymerize them into a solid gel. This significantly reduces the hazard associated with the liquid monomer.
Materials:
-
Acrylamide/Bis-acrylamide solution (10-20% w/v)
-
10% Ammonium (B1175870) persulfate (APS) solution
-
Tetramethylethylenediamine (TEMED)
-
Plastic bag
-
Beaker (250-500 ml)
-
Stirring rod
Procedure: [5]
-
Preparation: Place a plastic bag inside a beaker to act as a liner.
-
Solution Measurement: Carefully measure 100 ml of the 10-20% w/v acrylamide/bis-acrylamide waste solution and pour it into the plastic bag-lined beaker.
-
Initiation of Polymerization: Add 500 µL of 10% ammonium persulfate solution to the acrylamide solution.
-
Catalyzing the Reaction: Add 100 µL of TEMED to the solution.
-
Mixing: Gently stir the solution with a stirring rod to ensure the initiator and catalyst are evenly distributed.
-
Polymerization: Allow the solution to polymerize for at least one hour. The solution will turn into a solid, rubbery gel.
-
Final Disposal: Once polymerization is complete, the plastic bag containing the solidified gel can be removed from the beaker and disposed of in accordance with your institution's guidelines for solid chemical waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Remove Ignition Sources: Eliminate any potential sources of ignition in the area.[1]
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including gloves, chemical goggles, and a lab coat.[1] For dusty spills, a particulate respirator may be necessary.
-
Control Dust: Use dry clean-up procedures and avoid generating dust.[1] For powdered spills, you can moisten the material with water to reduce airborne dust.[9]
-
Contain and Collect: Carefully sweep or vacuum the spilled material.[10] Place the collected material and any contaminated cleaning supplies into a suitable, labeled container for waste disposal.[1][6]
-
Decontaminate: Clean the spill area with soap and water, collecting the wash water for disposal as hazardous waste.[1] Do not allow wash water to enter drains.[1]
Major Spills:
-
Evacuate: Alert personnel in the area and evacuate if necessary.[1]
-
Emergency Services: Notify your institution's emergency responders, providing them with the location and nature of the hazard.[1]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: Prevent the spill from entering drains or water courses.[6]
Always refer to the specific Safety Data Sheet (SDS) for this compound for the most detailed and up-to-date safety and disposal information.[1][2][9] Disposal procedures must always be in full compliance with all applicable local, state, and federal regulations.[4] The responsibility for proper waste classification and disposal lies with the waste generator.[4]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. uww.edu [uww.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. files.plytix.com [files.plytix.com]
- 8. benchchem.com [benchchem.com]
- 9. norgenbiotek.com [norgenbiotek.com]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Guide to Handling Methylenebisacrylamide
Essential guidance for the safe handling and disposal of Methylenebisacrylamide in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound is a cross-linking agent widely used in molecular biology for the preparation of polyacrylamide gels for electrophoresis. While indispensable for many research applications, it is classified as a hazardous substance and requires strict adherence to safety protocols to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in its safe utilization.
Health Hazard Information
This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] It is known to cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Exposure can lead to neurotoxic effects, including symptoms like drowsiness, tingling sensations, fatigue, weakness, stumbling, and slurred speech.[4][5] Chronic exposure may result in more severe neurological damage.[1][5]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against exposure to this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[1] | Protects eyes from dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption.[2] It is important to select gloves based on the frequency and duration of contact.[1] |
| Body Protection | Lab coat or other protective clothing.[4] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when working outside of a fume hood or when there is a potential for dust or aerosol generation.[2][4] | Prevents inhalation of harmful dust or aerosols. |
Safe Handling and Operational Plan
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure during the handling of this compound.
1. Preparation and Engineering Controls:
-
Always handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[6]
-
Before beginning work, ensure all necessary PPE is in good condition and worn correctly.
2. Weighing and Solution Preparation:
-
When weighing the solid powder, perform the task in a fume hood to control dust.
-
Use a spatula for transferring the powder and avoid creating dust clouds.
-
When preparing solutions, add the solid to the liquid to minimize splashing.
-
Pour solutions carefully to prevent the generation of aerosols.[7]
3. General Laboratory Practices:
-
Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[8]
-
Keep containers of this compound tightly closed when not in use.[4]
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[8]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4] |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a physician.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water to drink. Never give anything by mouth to an unconscious person. Get immediate medical attention.[4][9] |
Spill Response:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[5]
-
Carefully sweep or wipe up the dampened material and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the spill area with a suitable cleaning solution.
-
-
Large Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1]
Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unpolymerized acrylamide (B121943) solutions should be collected in a labeled, leak-proof container.
Disposal Method:
-
For small laboratory quantities of acrylamide/bis-acrylamide solutions, one method of disposal is to polymerize the solution into a solid gel. This can be achieved by adding a polymerization catalyst such as ammonium (B1175870) persulfate and TEMED.[9] The resulting solid polymer is less hazardous and can be disposed of as solid waste.
-
For larger quantities or unpolymerized waste, consult your institution's EHS department or a licensed hazardous waste disposal company.[4]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Methylene Bis-Acrylamide: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 5. N,N'-METHYLENEBISACRYLAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. uww.edu [uww.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
